PI3Kdelta inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H38N6O5S |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[5,4-b]pyridin-6-yl]-3-pyridinyl]methanesulfonamide |
InChI |
InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3 |
InChI Key |
IHEZCWZVYIBFRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PI3Kdelta Inhibitor 1
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a common feature in various human diseases, particularly in cancer and inflammatory conditions.[4][5] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit.[2][6] While the p110α and p110β isoforms are expressed ubiquitously, the expression of the p110δ (delta) and p110γ (gamma) isoforms is primarily restricted to hematopoietic cells.[1][7][8] This leukocyte-specific expression pattern establishes PI3Kδ as a key therapeutic target for hematological malignancies and autoimmune diseases.[1][4][9] "PI3Kdelta Inhibitor 1," also identified in preclinical research as "Compound 5d," is a potent and selective small molecule inhibitor designed to target this specific isoform.[1][4][10] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and key experimental protocols.
The PI3K-delta (PI3Kδ) Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4][11] This activation recruits and activates Class IA PI3Ks, including PI3Kδ, at the plasma membrane. The core function of activated PI3Kδ is to phosphorylate the lipid second messenger phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4][12]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[4][11] This co-localization at the membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.[11] Activated Akt then phosphorylates a multitude of downstream substrates, thereby controlling a wide array of cellular processes.[4] The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, terminating the signal.[4][7]
Core Mechanism of Action
"this compound" functions as a highly selective, ATP-competitive inhibitor of the p110δ catalytic subunit.[1][4][12] By binding to the ATP-binding pocket within the kinase domain of p110δ, the inhibitor physically blocks the access of ATP.[1][4] This prevents the enzyme from catalyzing the transfer of a phosphate (B84403) group from ATP to PIP2. The direct consequence is a sharp reduction in the cellular levels of the second messenger PIP3.[1][4][10]
The depletion of PIP3 prevents the recruitment and activation of downstream effectors, most notably Akt.[1] This suppression of the PI3K/Akt signaling cascade effectively halts the downstream signals that promote cell growth and survival.[4] In cells that are highly dependent on this pathway, such as certain malignant B-cells, this inhibition leads to the induction of apoptosis and a halt in proliferation.[1][5]
Quantitative Data and Comparative Analysis
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. "this compound" is a highly potent inhibitor of the PI3Kδ isoform.[4][10] A key attribute for targeted therapies is selectivity, which minimizes off-target effects. The tables below summarize the biochemical potency of "this compound" and compare its selectivity profile to other well-characterized PI3K inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Reference(s) |
|---|
| this compound | PI3Kδ | 1.3 |[4][10] |
Table 2: Comparative Biochemical Potency (IC50, nM) and Selectivity Against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference(s) |
|---|---|---|---|---|---|
| This compound * | >1000 | >1000 | 939 | 18 | [3] |
| Idelalisib | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | [1][2] |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 | [5] |
*Note: Data for "this compound" can vary between sources and assay conditions. The 1.3 nM value reflects high potency, while the data in Table 2 illustrates a strong selectivity profile from a separate study.[3][4][10]
Key Experimental Protocols
The characterization of PI3Kδ inhibitors relies on a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments used to determine inhibitor potency, selectivity, and cellular activity.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)
This assay directly measures the enzymatic activity of purified PI3Kδ and its inhibition by the test compound. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[2][13]
-
Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[13] A reduction in signal indicates inhibition.
-
Materials:
-
Recombinant human PI3Kδ enzyme
-
Test inhibitor ("this compound")
-
Kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2)[13]
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
-
Luminometer plate reader
-
-
Methodology:
-
Prepare serial dilutions of "this compound" in DMSO and add to the wells of the assay plate.
-
Add the PI3Kδ enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.[10]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[2]
-
Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Protocol 2: Cellular Phospho-Akt (p-Akt) Western Blot Assay
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation status of its key downstream target, Akt.[1][2]
-
Principle: Inhibition of PI3Kδ prevents the phosphorylation of Akt at key residues (e.g., Ser473). A decrease in the p-Akt signal, normalized to total Akt and a loading control, indicates target engagement and pathway inhibition in cells.[2]
-
Materials:
-
Relevant cell line (e.g., SU-DHL-6 B-cell lymphoma line)[2]
-
Cell culture medium and supplements
-
Test inhibitor ("this compound")
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[2]
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)[2]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Methodology:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of "this compound" (and a vehicle control) for a predetermined time.[10]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1][2]
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-Akt (e.g., overnight at 4°C).[1][2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[10]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Re-probe the membrane for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to quantify the specific reduction in phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alpco.com [alpco.com]
- 10. benchchem.com [benchchem.com]
- 11. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.es [promega.es]
A Deep Dive into PI3Kδ Inhibition and the PI3K/Akt/mTOR Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway and the role of specific inhibitors, with a primary focus on the well-characterized PI3Kδ inhibitor, Idelalisib (formerly CAL-101). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the pathway, the mechanism of targeted inhibition, and relevant experimental methodologies.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Once recruited to the cell membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn regulates protein synthesis, cell growth, and metabolism.
The PI3K Family of Enzymes
Class I PI3Ks are the most extensively studied and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are predominantly found in leukocytes.[4] This restricted expression pattern of p110δ makes it an attractive therapeutic target for hematological malignancies and inflammatory diseases, as its inhibition can selectively target immune cells while minimizing effects on other tissues.[1]
PI3Kδ Inhibitor Profile: Idelalisib (CAL-101)
Idelalisib, sold under the brand name Zydelig, is a potent and selective oral inhibitor of the PI3Kδ isoform.[1][5] It is also known by its research codes CAL-101 and GS-1101.[1] Idelalisib was the first PI3K inhibitor to receive FDA approval for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[2][5]
Mechanism of Action
Idelalisib acts as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[6] By binding to the ATP-binding pocket of PI3Kδ, it blocks the phosphorylation of PIP2 to PIP3.[1] This inhibition of PIP3 production prevents the downstream activation of Akt and the subsequent mTOR signaling cascade.[1][7] The consequences of this pathway inhibition in malignant B-cells are multifaceted and include:
-
Induction of Apoptosis: By blocking the pro-survival signals mediated by the PI3K/Akt pathway, Idelalisib induces programmed cell death (apoptosis) in malignant B-cells.[5][8]
-
Inhibition of Proliferation: The pathway is critical for cell cycle progression, and its inhibition leads to a halt in cell proliferation.[1][5]
-
Disruption of Microenvironment Support: Idelalisib inhibits signaling from the B-cell receptor (BCR) and chemokine receptors (CXCR4 and CXCR5), which are crucial for the trafficking and homing of B-cells to protective microenvironments like the lymph nodes and bone marrow.[5][7][9] This disruption displaces malignant cells from these niches, making them more susceptible to therapy.[10]
The dual mechanism of directly inducing apoptosis and disrupting the protective tumor microenvironment contributes to the clinical efficacy of Idelalisib.[7][9]
Quantitative Data on PI3Kδ Inhibition
The potency and selectivity of PI3Kδ inhibitors are critical parameters evaluated during drug development. The following tables summarize key quantitative data for Idelalisib and other representative PI3Kδ inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. other Class I Isoforms | Reference |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 | 40- to 300-fold more selective for p110δ than p110α/β/γ | [11] |
| PI3Kdelta inhibitor 1 (Compound 5d) | PI3Kδ | 1.3 | Not specified | [12] |
| Nemiralisib (GSK-2269557) | PI3Kδ | pKi = 9.9 | Potent and selective | [13] |
| Seletalisib (UCB-5857) | PI3Kδ | 12 | 24- to 303-fold selectivity | [13] |
Table 1: In Vitro Potency and Selectivity of PI3Kδ Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. pKi is the negative logarithm of the inhibition constant.
| Cell Line | Treatment | Effect | EC50 (µM) | Reference |
| SU-DHL-5, KARPAS-422, CCRF-SB | Idelalisib (CAL-101) | Reduction in pAktS473, pAktT308, and pS6 | 0.1 - 1.0 | [11] |
| B-ALL and CLL cells | Idelalisib (CAL-101) | Preferential cytotoxicity compared to AML and MPN cells | Not specified | [11] |
| Primary Basophils | Idelalisib (CAL-101) | Inhibition of FcϵR1 p110δ-mediated CD63 expression | 0.008 | [11] |
Table 2: Cellular Activity of Idelalisib (CAL-101). EC50 values represent the concentration of the inhibitor that gives a half-maximal response. pAkt and pS6 are phosphorylated forms of Akt and S6 ribosomal protein, respectively, and are key downstream markers of PI3K pathway activation.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the effects of PI3Kδ inhibitors on the PI3K/Akt/mTOR pathway.
In Vitro PI3K Enzyme Assay
This assay directly measures the enzymatic activity of purified PI3Kδ and the inhibitory effect of a compound.
Principle: The kinase activity is measured by quantifying the production of ADP from the phosphorylation of a substrate (e.g., PIP2) by the enzyme.
Methodology:
-
Reagents: Purified recombinant PI3Kδ enzyme, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Add the PI3Kδ enzyme to a 384-well plate containing the kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cells.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6 ribosomal protein, and total S6.[8] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitor on cell survival and the induction of programmed cell death.
Principle: Cell viability can be measured using metabolic assays (e.g., MTT or CellTiter-Glo®), while apoptosis is commonly assessed by detecting markers of programmed cell death such as annexin (B1180172) V staining or caspase activation.
Methodology (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Treat cancer cell lines with the PI3Kδ inhibitor at various concentrations for a defined period (e.g., 24-72 hours).
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in annexin V binding buffer.
-
Add FITC-conjugated annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Visualizing the Pathway and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Conclusion
The PI3K/Akt/mTOR pathway remains a critical axis in cancer cell signaling, and isoform-selective inhibitors like the PI3Kδ inhibitor Idelalisib have demonstrated significant clinical utility, particularly in hematological malignancies. A thorough understanding of the pathway's components, the inhibitor's mechanism of action, and robust experimental methodologies are essential for the continued development of novel and more effective targeted therapies. This guide provides a foundational resource for researchers and drug developers working in this dynamic field.
References
- 1. nbinno.com [nbinno.com]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Idelalisib - Wikipedia [en.wikipedia.org]
- 6. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phosphoinositide 3′-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
The Role of PI3Kdelta Inhibitor 1 in B-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central axis regulating a multitude of cellular functions, including cell growth, proliferation, survival, and differentiation.[1][2] The PI3K family is divided into several classes, with Class I isoforms (α, β, γ, δ) being the most studied. While the α and β isoforms are ubiquitously expressed, the delta (δ) and gamma (γ) isoforms are found predominantly within the hematopoietic system, making them highly attractive therapeutic targets for hematological cancers and inflammatory diseases.[2][3][4]
In B lymphocytes, the PI3K delta (PI3Kδ) isoform is a critical mediator of signaling cascades that are essential for normal B-cell homeostasis and activation.[5] It acts as a central integrator for signals from the B-cell receptor (BCR), co-receptors like CD19, and various cytokine and chemokine receptors.[6][7] Dysregulation of the PI3Kδ pathway is a known driver in many B-cell malignancies.[5][8]
This technical guide provides an in-depth overview of the role of PI3Kδ in B-cell activation and the mechanism by which "PI3Kdelta Inhibitor 1," a potent and highly selective small molecule inhibitor, modulates this pathway.
The PI3Kδ Signaling Cascade in B-Cell Activation
The activation of B-cells is a tightly regulated process initiated by antigen binding to the B-cell receptor (BCR). This event triggers a signaling cascade that requires the PI3Kδ pathway to translate extracellular cues into functional cellular responses.
Upstream Activation: Upon BCR engagement, a series of phosphorylation events leads to the recruitment and activation of PI3Kδ. This process is often facilitated by the BCR co-receptor CD19 or the adaptor protein BCAP (B-cell adaptor for PI3K), which become phosphorylated on tyrosine residues, creating docking sites for the p85 regulatory subunit of PI3K.[9][10] In addition to the BCR, signals from other crucial receptors, including CD40, BAFF-R, and chemokine receptors like CXCR5, also converge on PI3Kδ to control B-cell survival, migration, and activation.[6][7]
Core Mechanism: PI3Kδ is a heterodimeric enzyme composed of a p110δ catalytic subunit and a p85 regulatory subunit.[10] Once recruited to the plasma membrane and activated, p110δ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol (B14025) ring, generating the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8][11]
Downstream Effectors: PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, bringing them to the cell membrane and activating them. Key downstream effectors in B-cells include:
-
Akt (Protein Kinase B): A primary PI3K effector, Akt is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., Bad) and transcription factors of the FOXO family.[10] Akt also activates the mTOR complex, a master regulator of cell growth and metabolism.[8]
-
Bruton's Tyrosine Kinase (Btk): Essential for B-cell development and activation, Btk is recruited by PIP3 and contributes to calcium mobilization and the activation of transcription factors like NF-κB.[5][10]
This cascade ultimately drives the transcriptional changes necessary for B-cell proliferation, differentiation into antibody-secreting plasma cells, and the formation of germinal centers.
References
- 1. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 4. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
The Impact of PI3Kδ Inhibition on Regulatory T Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of immune cell development, proliferation, and function. The class I PI3K family consists of four isoforms: α, β, γ, and δ. Of these, the p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the function of both effector and regulatory lymphocytes. Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are essential for maintaining immune homeostasis and preventing autoimmunity. However, in the context of malignancy, an abundance of Tregs within the tumor microenvironment can suppress anti-tumor immunity, thereby facilitating tumor growth and immune evasion.[1][2]
Given the pivotal role of PI3Kδ in lymphocyte function, targeted inhibition of this isoform has emerged as a promising therapeutic strategy, particularly in hematological malignancies. This technical guide provides an in-depth analysis of the effects of "PI3Kdelta inhibitor 1," a representative selective inhibitor of PI3Kδ, on the biology of regulatory T cells. We will explore its mechanism of action, present quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for assessing Treg function, and visualize the underlying molecular and experimental frameworks.
Mechanism of Action: PI3Kδ Signaling in Regulatory T Cells
The PI3Kδ pathway is integral to Treg stability and function. Upon T-cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3a.[3] In Tregs, FOXO proteins are critical for maintaining the expression of FOXP3, the master regulator of Treg identity and suppressive function.[4]
By inhibiting PI3Kδ, "this compound" disrupts this signaling cascade. This leads to reduced AKT activation, allowing FOXO transcription factors to remain active in the nucleus, thereby supporting FOXP3 expression and Treg lineage stability. However, PI3Kδ signaling is also crucial for Treg proliferation and the expression of molecules associated with their suppressive function. Therefore, the net effect of PI3Kδ inhibition on Tregs is a complex interplay between maintaining lineage stability and impairing proliferative capacity and effector functions.
Below is a diagram illustrating the PI3Kδ signaling pathway in regulatory T cells and the point of intervention for a PI3Kδ inhibitor.
Caption: PI3Kδ signaling pathway in regulatory T cells.
Quantitative Effects of PI3Kδ Inhibition on Regulatory T Cells
The inhibitory effects of PI3Kδ on Tregs have been quantified in numerous studies. Below are tables summarizing key findings on the impact of PI3Kδ inhibitors on Treg proliferation, in vivo frequency, and FOXP3 expression.
Table 1: In Vitro Effects of PI3Kδ Inhibitors on T Cell Proliferation
| Cell Type | Inhibitor | Parameter | Value | Reference |
| Human Tregs | Idelalisib | IC50 | <0.5 µM | [5] |
| Human CD4+ Teffs | Idelalisib | IC50 | 2.0 µM | [5] |
| Human CD8+ Teffs | Idelalisib | IC50 | 6.5 µM | [5] |
Teffs: Effector T cells
Table 2: In Vivo Effects of PI3Kδ Inhibition on Regulatory T Cell Percentage
| Cancer Model | Treatment | Tissue | Change in Treg Percentage (% of CD4+ cells) | Reference |
| 4T1 Breast Cancer (mice) | PI-3065 (PI3Kδ inhibitor) | Draining Lymph Nodes | Significant decrease compared to vehicle | [1] |
| Pancreatic Ductal Adenocarcinoma (KPC mice) | PI-3065 (PI3Kδ inhibitor) | Draining Lymph Nodes | Significant decrease compared to vehicle | [1] |
| Chronic Lymphocytic Leukemia (CLL) | Idelalisib | Peripheral Blood | Uniform decrease in Tregs |
Table 3: Effect of PI3Kδ Inhibition on FOXP3 Expression
| Cell Type/Model | Treatment | Effect on FOXP3 | Reference |
| Naive CD4+ T cells (in vitro) | PI3K inhibitors (LY294002) | Potent induction of Foxp3 expression | [6] |
| δD910A mice (inactive p110δ) | Genetic inactivation | Normal expression of FoxP3 | [7] |
Experimental Protocols
Protocol 1: In Vitro Treg Suppression Assay
This protocol details a method to assess the suppressive function of Tregs on the proliferation of effector T cells (Teffs) in the presence of a PI3Kδ inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25+ Regulatory T Cell Isolation Kit
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Human CD3/CD28 T Cell Activator Dynabeads™
-
"this compound" (e.g., Idelalisib)
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Isolation of T Cell Subsets:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
From the CD4+ T cell fraction, isolate CD4+CD25+ Tregs and CD4+CD25- Teffs using a positive selection kit for CD25.
-
-
Labeling of Effector T Cells:
-
Resuspend Teffs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add cell proliferation dye (e.g., CFSE to a final concentration of 1 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Co-culture Setup:
-
Plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.
-
Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff ratios).
-
Include control wells with Teffs alone (no Tregs) and unstimulated Teffs (no activation beads).
-
Add "this compound" at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the co-cultures with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
-
Culture the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently conjugated antibodies against CD4.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the proliferation of the Teffs based on the dilution of the proliferation dye.
-
Calculate the percentage of suppression for each condition.
-
Caption: Workflow for an in vitro Treg suppression assay.
Protocol 2: Flow Cytometry for Treg Phenotyping
This protocol provides a framework for the identification and quantification of Tregs from biological samples.
Materials:
-
Single-cell suspension from peripheral blood (PBMCs), lymph nodes, or tumor tissue.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (see table below).
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set).
-
Flow cytometer.
Antibody Panel:
| Marker | Fluorochrome | Clone | Purpose |
| CD3 | PerCP-Cy5.5 | UCHT1 | T cell lineage |
| CD4 | APC | RPA-T4 | Helper T cell lineage |
| CD25 | PE | M-A251 | Treg marker (high expression) |
| CD127 | PE-Cy7 | A019D5 | Treg marker (low/negative expression) |
| FOXP3 | Alexa Fluor 488 | 259D/C7 | Treg lineage-defining transcription factor |
Methodology:
-
Surface Staining:
-
Resuspend 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the surface antibodies (CD3, CD4, CD25, CD127) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in 1 mL of freshly prepared Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the cells in the residual volume and add the anti-FOXP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC-A vs. SSC-A).
-
Gate on single cells (FSC-A vs. FSC-H).
-
Gate on CD3+ T cells.
-
From the CD3+ gate, create a plot of CD4 vs. SSC-A and gate on CD4+ cells.
-
From the CD4+ gate, create a plot of CD25 vs. CD127 to identify the CD25high CD127low/- population.
-
Finally, confirm the Treg identity by gating on the FOXP3+ population within the CD4+CD25highCD127low/- gate.
-
-
Logical Relationships and Overall Impact
The interaction of a PI3Kδ inhibitor with the immune system, particularly with regulatory T cells, sets off a cascade of events that can shift the balance from an immunosuppressive to an immunopermissive tumor microenvironment. The following diagram illustrates these logical relationships.
Caption: Logical flow of the effects of PI3Kδ inhibition on anti-tumor immunity.
Conclusion
Selective inhibition of PI3Kδ represents a powerful strategy to modulate the immune landscape, particularly within the tumor microenvironment. As demonstrated, "this compound" exerts a profound effect on regulatory T cells, primarily by impairing their proliferation and suppressive function. This selective pressure on Tregs can tip the immunological balance in favor of an effective anti-tumor response, driven by reinvigorated effector T cells. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of PI3Kδ inhibition in oncology and beyond. A thorough understanding of the nuanced effects of these inhibitors on different T cell subsets is paramount for the design of rational combination therapies and the management of potential immune-related adverse events.
References
- 1. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. T cell receptor signaling controls Foxp3 expression via PI3K, Akt, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PI3Kδ Inhibition in Hematological Malignancies: A Technical Guide to Idelalisib
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and trafficking, and its delta (δ) isoform is predominantly expressed in hematopoietic cells.[1] In many B-cell malignancies, the PI3Kδ pathway is hyperactivated, making it a prime therapeutic target.[2] Idelalisib (B1684644) (formerly GS-1101 or CAL-101) is a first-in-class, potent, and selective oral inhibitor of PI3Kδ.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols for evaluating PI3Kδ inhibitors, using Idelalisib as a primary example.
Introduction: The PI3Kδ Signaling Pathway in B-Cell Malignancies
The Class I PI3Ks are heterodimeric enzymes that, upon activation by various cell surface receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4] The subsequent PI3K/Akt/mTOR signaling cascade is crucial for promoting cell survival, proliferation, and metabolism.[4][6]
The δ isoform of PI3K (PI3Kδ) is highly expressed in leukocytes and plays a central role in B-cell biology.[3][7] It is a key component of the B-cell receptor (BCR) signaling pathway, which is a major oncogenic driver in malignancies like Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).[2][8] Hyperactivation of the PI3Kδ pathway in these cancers promotes malignant B-cell proliferation, survival, adhesion, and homing to protective microenvironments within lymph nodes and bone marrow.[2][9]
Mechanism of Action of Idelalisib
Idelalisib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[2][3] This selective inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the activation of Akt and downstream signaling.[3] The consequences of this inhibition are multifaceted:
-
Induction of Apoptosis: By blocking pro-survival signals, Idelalisib induces programmed cell death in malignant B-cells.[3][9]
-
Inhibition of Proliferation: It halts the uncontrolled cell growth and division driven by the aberrant PI3Kδ pathway.[9]
-
Disruption of Cell Trafficking: Idelalisib inhibits CXCR4 and CXCR5 signaling, which are crucial for the homing of B-cells to lymph nodes and bone marrow, thus mobilizing malignant cells into the peripheral blood.[7]
-
Modulation of the Tumor Microenvironment: The inhibitor reduces the secretion of chemokines such as CCL3 and CCL4 from CLL cells, disrupting the supportive network within the tumor microenvironment.[7]
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of Idelalisib
| Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. PI3Kδ | Reference |
| PI3Kδ (p110δ) | Cell-Free Kinase Assay | 2.5 | - | [10] |
| PI3Kα (p110α) | Cell-Free Kinase Assay | 820 - 8600 | 328x - 3440x | [2] |
| PI3Kβ (p110β) | Cell-Free Kinase Assay | 565 - 4000 | 226x - 1600x | [2] |
| PI3Kγ (p110γ) | Cell-Free Kinase Assay | 89 - 2100 | 35.6x - 840x | [2] |
| B-cell Proliferation | Cellular Assay | 6.0 | - | [2] |
| Basophil Activation | Cellular Assay | 8.9 | - | [2] |
Table 2: In Vitro IC50 Values of Idelalisib in Hematological Malignancy Cell Lines
| Cell Line | Disease Type | IC50 (µM) | Reference |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 20.4 | [10] |
| CLL PBMCs | Chronic Lymphocytic Leukemia (CLL) | 0.0029 | [10] |
| K562 | Chronic Myeloid Leukemia (CML) | 71.4 | [11] |
| A549 (Control) | Lung Carcinoma | 0.33 | [12] |
| A498 (Control) | Kidney Carcinoma | 1.1 | [12] |
Table 3: Clinical Efficacy of Idelalisib in Hematological Malignancies
| Disease | Treatment Regimen | Trial Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Relapsed CLL | Idelalisib + Rituximab (B1143277) | Phase 3 (Study 116) | 81% | Not Reached (vs. 5.5 for placebo) | [13][14] |
| Relapsed CLL | Idelalisib + Rituximab | Phase 2 (Study 101-08) | 97% | 93% at 24 months | [15] |
| Relapsed Follicular Lymphoma (FL) | Idelalisib Monotherapy | Phase 2 | 54% - 57% | 11 | [16][17] |
| Relapsed Small Lymphocytic Lymphoma (SLL) | Idelalisib Monotherapy | Phase 2 | 58% | 11.9 (Duration of Response) | [16] |
Table 4: Common (≥10%) and Serious Adverse Events (AEs) Associated with Idelalisib
| Adverse Event | Any Grade Frequency | Grade ≥3 Frequency | Key Management Notes | Reference |
| Diarrhea / Colitis | Common | 13% - 19% | Can be severe and late-onset (median 7.1 months for Grade ≥3). Monitor closely. May require dose interruption/discontinuation and steroid treatment. | [18][19][20] |
| Hepatotoxicity (ALT/AST Elevation) | Common | 5% - 14% | Typically occurs within the first 12 weeks. Monitor liver function tests regularly. | [18][19][20] |
| Pneumonitis | Common | ~4% | Can be serious. Investigate new or worsening pulmonary symptoms immediately. | [18][20] |
| Pyrexia | ≥10% | Included in Serious AEs | Symptomatic management. | [18] |
| Fatigue | ≥10% | - | Monitor and manage. | [18] |
| Nausea | ≥10% | - | Symptomatic management. | [18] |
| Rash | 58% (in one study) | - | Monitor and manage. | [21] |
| Pneumonia | - | Included in Serious AEs | Monitor for signs of infection. | [18] |
| Neutropenia | Common | ~25% | Monitor blood counts. G-CSF may be utilized. | [20] |
Experimental Protocols
In Vitro PI3K Enzyme Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of purified PI3Kδ enzyme.
-
Principle: The assay quantifies the amount of ADP produced from the ATP-dependent phosphorylation of PIP2 by the PI3K enzyme. Luminescence is proportional to the amount of ADP, and thus, kinase activity.
-
Methodology (Adapta™ Kinase Assay as an example): [22]
-
Prepare a reaction buffer containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and the test inhibitor (e.g., Idelalisib) at various concentrations in a 384-well plate.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing an antibody-tracer pair that binds to the non-phosphorylated substrate.
-
Measure the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) using a plate reader.
-
Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-Akt (p-Akt) Western Blot Assay
This cell-based assay determines the inhibitor's ability to block PI3K signaling downstream within a cellular context.[23]
-
Principle: A reduction in the phosphorylation of Akt at key sites (Serine 473 and Threonine 308) indicates inhibition of the upstream PI3K pathway.[2]
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line) to logarithmic growth phase. Treat cells with varying concentrations of Idelalisib or a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Akt (S473 or T308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the relative levels of p-Akt compared to total Akt and the loading control.[23]
-
Cell Viability and Proliferation Assay
These assays measure the effect of the inhibitor on the health and growth of cancer cells.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Methodology (MTT Assay as an example): [11]
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (if applicable).
-
Treat the cells with a serial dilution of Idelalisib and a vehicle control.
-
Incubate for a desired period (e.g., 48, 72, or 96 hours).[24]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Model Efficacy Study
This protocol evaluates the anti-tumor activity of Idelalisib in a living organism.[25]
-
Principle: Human B-cell lymphoma cell lines are implanted into immunodeficient mice. The effect of the drug on tumor growth is then monitored over time.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of human B-cell lymphoma cells (e.g., Raji cells) into the flank of each mouse.[25]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]
-
Drug Administration: Prepare Idelalisib in a suitable vehicle. Administer the drug to the treatment group (e.g., via oral gavage) at a specified dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint and Analysis: The study may be concluded when tumors in the control group reach a maximum allowed size or after a fixed duration. Euthanize the mice, excise the tumors, and weigh them. Analyze differences in tumor growth between the treated and control groups.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the evaluation of PI3Kδ inhibitors.
Conclusion
Idelalisib has established PI3Kδ as a validated therapeutic target in B-cell malignancies.[26] Its approval has changed the treatment landscape for patients with relapsed CLL, SLL, and FL.[2][27] Understanding its mechanism, efficacy, and safety profile is crucial for its appropriate clinical use and for the development of next-generation PI3K inhibitors. The experimental protocols detailed in this guide provide a framework for the preclinical and translational evaluation of such targeted therapies, from initial biochemical screening to in vivo efficacy confirmation. Careful management of its unique toxicity profile, particularly diarrhea/colitis and hepatotoxicity, is essential for optimizing patient outcomes.[20]
References
- 1. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idelalisib? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia | Puła | Hematology in Clinical Practice [journals.viamedica.pl]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. onclive.com [onclive.com]
- 14. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]
- 15. s24.q4cdn.com [s24.q4cdn.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Idelalisib immune-related toxicity is associated with improved treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Haematological cancer: idelalisib-targeting PI3Kδ in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
A Technical Guide to PI3Kδ Inhibitors in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of autoimmune disease research. It covers the core mechanism of action, presents key quantitative data for prominent inhibitors, and details essential experimental protocols for their evaluation.
Introduction: PI3Kδ as a Therapeutic Target
The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of essential cellular functions, including proliferation, survival, differentiation, and migration.[1][2] The PI3K family is divided into three classes, with Class I being the most studied in immunity. Class I PI3Ks are heterodimers, consisting of a regulatory and a catalytic subunit. The delta (δ) isoform of the p110 catalytic subunit (p110δ) is predominantly expressed in hematopoietic (immune) cells, playing a critical role in the development and function of lymphocytes, particularly B-cells.[2][3][4]
Dysregulation of the PI3Kδ pathway is strongly implicated in the pathology of various B-cell malignancies and autoimmune disorders.[5][6] Its restricted expression profile makes p110δ an attractive therapeutic target, as selective inhibition promises to modulate immune responses with potentially fewer side effects compared to broader immunosuppressants.[3][4] Consequently, selective PI3Kδ inhibitors have emerged as a significant area of research for treating autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and asthma.[3][4][5]
Mechanism of Action and Signaling Pathway
PI3Kδ inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the p110δ catalytic subunit.[1][7] This prevents the phosphorylation of the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9][10] The reduction in PIP3 levels at the plasma membrane blocks the recruitment and activation of downstream signaling proteins containing Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
The subsequent inhibition of the Akt/mTOR cascade and the de-repression of FOXO transcription factors collectively modulate immune cell functions by:
-
Impairing B-cell Receptor (BCR) signaling: Essential for B-cell activation, proliferation, and survival.[10][11]
-
Inhibiting migration and adhesion: By interfering with chemokine receptor signaling, which is crucial for trafficking of lymphocytes and other immune cells to sites of inflammation.[3][4]
-
Suppressing autoantibody production: A key pathogenic feature of many autoimmune diseases.[3][4]
Quantitative Data: Potency and Selectivity
The efficacy of a PI3Kδ inhibitor in research is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits PI3Kδ over other related kinases). High selectivity for the delta isoform over the ubiquitously expressed alpha and beta isoforms is crucial for minimizing off-target effects.
Table 1: Biochemical Potency (IC50, nM) of PI3Kδ Inhibitors Against Class I PI3K Isoforms
IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference(s) |
| Idelalisib (CAL-101) | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | [2] |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 | [7] |
| Seletalisib (UCB5857) | >3640 | >3640 | 290 | 12 | [2] |
| Zandelisib (ME-401) | 1146 | 212 | 29 | 0.6 | [2][6] |
| Duvelisib (IPI-145) | 29 | 360 | 2.5 | 1 | [6][14] |
| "PI3Kdelta inhibitor 1" | - | - | - | 1.3 | [15][16] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., ATP concentration). The ranges presented reflect data from multiple sources.
Table 2: Selectivity Profile of PI3Kδ Inhibitors
Selectivity is presented as the fold-difference in IC50 value for a given isoform compared to PI3Kδ (e.g., IC50 for PI3Kα / IC50 for PI3Kδ). Higher values indicate greater selectivity for PI3Kδ.
| Inhibitor | Selectivity for PI3Kδ vs. α (fold) | Selectivity for PI3Kδ vs. β (fold) | Selectivity for PI3Kδ vs. γ (fold) | Reference(s) |
| Idelalisib (CAL-101) | 328 - 3440 | 226 - 1600 | 35.6 - 840 | [2] |
| PI3KD-IN-015 | 12 | 20 | 25 | [7] |
| Seletalisib (UCB5857) | >303 | >303 | 24 | [2] |
| Zandelisib (ME-401) | ~1910 | ~353 | ~48 | [2][6] |
Table 3: Cellular Activity of PI3Kδ Inhibitors
| Inhibitor | Assay | Cell Line / System | Endpoint | Result | Reference(s) |
| Idelalisib (CAL-101) | Apoptosis Induction | Primary CLL Cells | Apoptosis | Induces apoptosis through caspase activation | [4] |
| PI3KD-IN-015 | Anti-Proliferation | B-cell Malignancy Lines | GI50 | Moderate anti-proliferative activity | [7] |
| PI3KD-IN-015 | Colony Formation | HT, MEC-1, MOLM13 | EC50 | 374 nM, 765 nM, 215 nM, respectively | [7] |
| PWT143 | Akt Phosphorylation | Cellular Assay | IC50 | Sub-nanomolar potency | [17] |
| PWT143 | Basophil Activation | Whole Blood Assay | IC50 | Sub-nanomolar potency (anti-IgE stim.) | [17] |
Key Experimental Protocols
Validating the efficacy and mechanism of a PI3Kδ inhibitor requires a combination of biochemical and cell-based assays, as well as in vivo disease models.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3Kδ. The ADP-Glo™ Kinase Assay is a common method.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PI3Kδ inhibitor (e.g., from 0.1 nM to 10 µM) in a suitable buffer (e.g., with DMSO). Prepare the PI3Kδ enzyme, lipid substrate (e.g., PIP2), and ATP solution in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions or vehicle control. Add the purified recombinant human PI3Kδ enzyme.
-
Initiation: Start the reaction by adding the ATP and lipid substrate mixture.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value using non-linear regression.[2][18][19]
Protocol 2: Cellular Phospho-Akt Western Blot Assay
This cell-based assay confirms that the inhibitor can enter cells and block the PI3Kδ pathway, as measured by the phosphorylation of its key downstream target, Akt.
Methodology:
-
Cell Culture: Seed an appropriate immune cell line (e.g., a B-cell lymphoma line like SU-DHL-6) in culture plates and allow them to adhere or stabilize overnight.[2]
-
Treatment: Treat the cells with various concentrations of the PI3Kδ inhibitor (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulation (Optional): Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to robustly activate the PI3K pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt (as a loading control). An antibody against a housekeeping protein like GAPDH should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A reduction in the ratio of p-Akt to total Akt indicates target engagement and inhibition of the PI3Kδ pathway.[2][16][18]
Protocol 3: In Vivo Efficacy in an Autoimmune Model
Animal models are essential for evaluating the therapeutic potential of an inhibitor. The Collagen-Induced Arthritis (CIA) model in mice or rats is a standard for studying RA.
Methodology:
-
Animal Acclimatization: House animals (e.g., DBA/1 mice) in a controlled environment and allow them to acclimatize. All procedures must follow institutional animal care and use committee (IACUC) guidelines.
-
Disease Induction:
-
Primary Immunization (Day 0): Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Once arthritis symptoms appear (typically around Day 25-28), randomize animals into treatment (PI3Kδ inhibitor) and vehicle control groups.
-
Administer the inhibitor daily via a relevant route (e.g., oral gavage). Dosing may be prophylactic (starting before disease onset) or therapeutic (starting after onset).[3][4][20]
-
-
Monitoring and Assessment:
-
Clinical Scoring: Regularly monitor animals for signs of arthritis (redness, swelling) and score each paw based on a standardized scale (e.g., 0-4).
-
Body Weight: Record body weight as an indicator of general health.
-
Paw Swelling: Measure paw thickness with calipers.
-
-
Terminal Analysis:
-
At the end of the study (e.g., Day 42), collect blood via cardiac puncture for analysis of serum autoantibodies (anti-collagen IgG) and inflammatory cytokines.
-
Harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare clinical scores, paw swelling, antibody titers, and histological scores between the treated and vehicle groups to determine efficacy.
Conclusion and Future Outlook
PI3Kδ inhibitors represent a targeted therapeutic strategy for autoimmune diseases, grounded in the specific role of this kinase in immune cell function. Preclinical studies have consistently demonstrated their ability to ameliorate disease in models of arthritis, lupus, and asthma.[3][4] The first-generation inhibitor, Idelalisib, is approved for B-cell malignancies, but its use has been associated with immune-related adverse events, highlighting the complexities of targeting the immune system.[21][22][23]
Ongoing research focuses on developing next-generation PI3Kδ inhibitors with improved selectivity and safety profiles, as well as exploring intermittent dosing schedules and combination therapies.[24] The protocols and data presented in this guide provide a foundational framework for researchers to effectively investigate and characterize novel PI3Kδ inhibitors, ultimately advancing their potential translation from the laboratory to the clinic for the treatment of autoimmune diseases.
References
- 1. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 4. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpco.com [alpco.com]
- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 10. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.es [promega.es]
- 20. f1000research.com [f1000research.com]
- 21. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 24. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data Review of PI3Kδ Inhibitors: A Technical Guide
This technical guide provides an in-depth review of the preclinical data for selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The primary focus of this document is Idelalisib (B1684644) (formerly CAL-101 or GS-1101), the first-in-class approved PI3Kδ inhibitor, with comparative data provided for other novel PI3Kδ inhibitors to offer a broader perspective for researchers, scientists, and drug development professionals.
Introduction to PI3Kδ Inhibition
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling and the survival and proliferation of both normal and malignant B-cells.[1][2][3] Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for B-cell malignancies.[2][4][5]
Idelalisib is an orally bioavailable, small-molecule inhibitor that selectively targets the ATP-binding pocket of the p110δ catalytic subunit.[3][6] Its mechanism of action involves the disruption of key signaling pathways downstream of the BCR, leading to the inhibition of cell proliferation and induction of apoptosis in malignant B-cells.[2][3]
In Vitro Activity and Selectivity
The potency and selectivity of PI3Kδ inhibitors are critical determinants of their therapeutic window. The following tables summarize the in vitro inhibitory activities of Idelalisib and other selected PI3Kδ inhibitors against various PI3K isoforms and in cellular assays.
Table 1: Biochemical Inhibitory Activity of PI3Kδ Inhibitors
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Idelalisib | 2.5 | >1000 | >1000 | >100 | [2][3] |
| BGB-10188 | 1.7-16 | >3000-fold selective | >3000-fold selective | >3000-fold selective | [4][7][8] |
| PI3KD-IN-015 | 5 | 60 | 100 | 125 | [9] |
Table 2: Cellular Activity of PI3Kδ Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | EC50/IC50/GI50 | Reference |
| Idelalisib | HCT116 | Colon Cancer | Cell Viability | Proliferation | ~5 µM | [10] |
| Idelalisib | PUMA-KD HCT116 | Colon Cancer | Cell Viability | Proliferation | >20 µM | [10] |
| PI3KD-IN-015 | MOLM-13 | AML | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |
| PI3KD-IN-015 | HT | B-NHL | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |
| PI3KD-IN-015 | Namalwa | Burkitt Lymphoma | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |
| PI3KD-IN-015 | MEC-1 | CLL | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |
| PI3KD-IN-015 | CLL Primary Cells | CLL | Cell Viability | Proliferation | 1.5-7.8 µM | [11] |
| PI3KD-IN-015 | AML Primary Cells | AML | Cell Viability | Proliferation | 0.85->10 µM | [11] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of PI3Kδ inhibitors has been evaluated in various animal models of hematological malignancies.
Table 3: In Vivo Efficacy of Idelalisib
| Animal Model | Cancer Type | Dosing | Key Findings | Reference |
| Raji Xenograft | Burkitt's Lymphoma | 150 mg/kg, daily, oral | Tumor growth inhibition | [12] |
| Eµ-TCL1 Transgenic Mouse | Chronic Lymphocytic Leukemia (CLL) | Not Specified | Inhibition of CLL development and progression | [12] |
| B-ALL Xenograft (LAX56) | B-cell Acute Lymphoblastic Leukemia | 5 µM in vitro pre-treatment | Inhibition of homing to bone marrow | [13][14] |
| B16 Melanoma Metastasis Model | Melanoma | 40 mg/kg, i.p. | Reduced lung metastasis in an NK cell- and NOX2-dependent manner | [15] |
| Ibrutinib-resistant B-cell lymphoma PDX | B-cell Lymphoma | 25 mg/kg/day, p.o. (in combination with Ibrutinib) | Significantly inhibited tumor growth | [14] |
| CDX and PDX models | DLBCL and MCL | Not specified (in combination with palbociclib) | Synergistic anti-tumor effect | [16] |
Table 4: In Vivo Efficacy of Other PI3Kδ Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosing | Key Findings | Reference |
| BGB-10188 | B cell Lymphoma Xenograft | B-cell Lymphoma | 10 mg/kg | Strong and sustained inhibition of pAKT | [4] |
| BGB-10188 | Farage Xenograft with hPBMC | B-cell Lymphoma | Not Specified | Enhanced anti-tumor activity in the presence of immune cells | [4] |
| BGB-10188 | CT26WT Syngeneic Model | Colon Carcinoma | Not Specified | Increased anti-tumor activity in combination with PD-1 antibodies | [4] |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of a drug is essential for its clinical development.
Table 5: Preclinical Pharmacokinetic Parameters of PI3Kδ Inhibitors
| Inhibitor | Species | Route | T1/2 | Key Metabolism/Excretion Notes | Reference |
| Idelalisib | Human | Oral | - | Metabolized primarily by aldehyde oxidase and to a lesser extent by CYP3A.[17][18] Co-administration with strong CYP3A inducers should be avoided.[17][18] | [17][18] |
| Amdizalisib (HMPL-689) | Mouse, Rat, Dog, Monkey | Oral/IV | - | Well absorbed with low-to-moderate clearance. High plasma protein binding (~90%). Primarily excreted via bile and urine in rats.[1][19][20] | [1][19][20] |
| BGB-10188 | Rat | Oral | 12.6 hours | - | [4][21] |
| BGB-10188 | Dog | Oral | 10.4 hours | - | [4][21] |
| Roginolisib (IOA-244) | Rat, Dog | Oral | - | Rapid absorption, Cmax reached within 1 hour. No accumulation observed.[22] | [22] |
Non-Clinical Toxicology
Preclinical safety evaluation is crucial to identify potential toxicities.
Table 6: Summary of Non-Clinical Toxicology Findings
| Inhibitor | Species | Key Findings | Reference |
| Roginolisib (IOA-244) | Rat | Doses ≤75 mg/kg were tolerated. NOAEL was 15 mg/kg. Toxicity occurred at doses ≥100 mg/kg.[23] | [22][23] |
| Roginolisib (IOA-244) | Dog | Dose-dependent skin and gastrointestinal toxicity. No NOAEL was determined due to epithelial lesions of the skin at 5 mg/kg and necrotizing damage of intestinal epithelia at ≥15 mg/kg.[23] | [22][23] |
| BGB-10188 | Mouse | Improved safety profile regarding liver toxicities compared to idelalisib.[4] | [4][21] |
Experimental Protocols
In Vitro PI3Kδ Enzyme Activity Assay
Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. A common method involves quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Test inhibitor
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a kinase reaction buffer containing the lipid substrate.
-
Add the test inhibitor at various concentrations to the wells of the assay plate.
-
Add the purified PI3Kδ enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period.
-
Stop the reaction and add the kinase detection reagent to measure the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Phospho-Akt (p-Akt) Western Blot Assay
Principle: This cellular assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
B-cell lymphoma cell line (e.g., Raji, SU-DHL-6)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-p-Akt (S473), anti-total Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on Akt phosphorylation.
In Vivo Xenograft Efficacy Study
Principle: This in vivo assay evaluates the anti-tumor efficacy of a PI3Kδ inhibitor in an animal model bearing a tumor derived from a human cancer cell line or patient tissue.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human B-cell lymphoma cell line (e.g., Raji) or patient-derived xenograft (PDX) tissue
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Implant tumor cells or tissue subcutaneously or intravenously into immunodeficient mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and harvest tumors for further analysis (e.g., pharmacodynamics).
Visualizations
PI3Kδ Signaling Pathway in B-Cells
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of Idelalisib.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo xenograft efficacy study.
References
- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PI3K inhibitor idelalisib enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of the PI3Kδ Inhibitor 1: Selectivity Profile and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of "PI3Kdelta inhibitor 1," a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. For comparative purposes, data for the first-in-class, FDA-approved PI3Kδ inhibitor, Idelalisib (also known as CAL-101 or Zydelig), is included.[1][2][3] This document details the biochemical and cellular potency, selectivity against other kinase isoforms, and the experimental protocols used to generate this data.
Mechanism of Action
PI3Kδ inhibitors are ATP-competitive, binding to the kinase domain of the p110δ catalytic subunit.[2][4] This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][2] PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, notably the serine/threonine kinase Akt (Protein Kinase B), a central regulator of cell growth, proliferation, survival, and migration.[5][6]
Data Presentation: Target Selectivity Profile
The selectivity of a kinase inhibitor is paramount, influencing both its therapeutic efficacy and its potential for off-target toxicity.[7] This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) against the primary target versus other related kinases. A lower IC50 value indicates greater potency.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | Biochemical IC50 (nM) |
| PI3Kδ | 1.3 |
Note: Data for this compound (also referred to as "Compound 5d") is limited in publicly available literature.[2][8] A full selectivity profile against other PI3K isoforms (α, β, γ) is not available in the initial search results.
Table 2: Biochemical Inhibitory Potency of Idelalisib (CAL-101)
| Target | Biochemical IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ | 2.5 - 19 | 1x |
| PI3Kα | 8600 | ~452x |
| PI3Kβ | 4000 | ~210x |
| PI3Kγ | 2100 | ~110x |
Note: IC50 values for Idelalisib are representative and may vary depending on assay conditions.[2][4][9] The selectivity for p110δ is reported to be 40- to 300-fold greater than for p110α/β/γ.[9][10]
Table 3: Cellular Inhibitory Potency of Idelalisib (CAL-101)
| Cellular Assay Target | Cellular EC50 (nM) |
| FcεRI p110δ-mediated CD63 expression | 8 |
Note: In cell-based assays, Idelalisib demonstrated 240- to 2500-fold selectivity for p110δ over other class I PI3K isoforms.[11]
Experimental Protocols
A comprehensive evaluation of an inhibitor's selectivity requires both biochemical and cell-based assays.[6]
1. Biochemical Kinase Assay (Radiometric)
This method directly measures the enzymatic activity of purified PI3K isoforms.
-
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
-
Materials:
-
Purified, recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).[6]
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2).[6]
-
Inhibitor compound at varying concentrations.
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA).[12]
-
-
Protocol:
-
The kinase reaction is initiated by adding the purified PI3K enzyme to a reaction mixture containing the lipid substrate, buffer, and varying concentrations of the inhibitor.
-
The reaction is started with the addition of ATP, including a trace amount of [γ-³²P]ATP.[12]
-
The mixture is incubated at room temperature (e.g., 25°C) for a set period (e.g., 20 minutes to 1 hour).[12][13]
-
The reaction is terminated by adding an acid, such as 0.1 M HCl.[12]
-
The phosphorylated lipid product is extracted using a solvent mixture (e.g., chloroform/methanol).[12]
-
The amount of incorporated radiolabeled phosphate (B84403) is quantified using scintillation counting.[12]
-
IC50 values are calculated from the dose-response curves.[13]
-
2. Cellular Assay (Phospho-Akt Western Blot)
This assay measures the inhibition of PI3K signaling within a cellular context.
-
Objective: To determine the inhibitor's effect on the downstream phosphorylation of Akt.
-
Materials:
-
Relevant cell line (e.g., B-cell lymphoma lines for PI3Kδ).[2]
-
Inhibitor compound at varying concentrations.
-
Antibodies: Primary antibodies against phospho-Akt (e.g., Ser473) and total Akt; secondary antibody conjugated to HRP.
-
Lysis buffer, SDS-PAGE gels, and Western blotting equipment.
-
-
Protocol:
-
Cells are cultured and then treated with varying concentrations of the inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined for each sample.
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies for phospho-Akt and total Akt.
-
After washing, the membrane is incubated with a secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
Band intensities are quantified, and the phospho-Akt signal is normalized to the total Akt signal to determine the extent of inhibition.[2]
-
3. Alternative Biochemical Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as Adapta™ or LanthaScreen™, offer a non-radiometric, high-throughput alternative.[7]
-
Objective: To measure ADP formation as an indicator of kinase activity.
-
Principle: The assay detects the conversion of ATP to ADP by the kinase. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. When the kinase is inhibited, less ADP is produced, resulting in less competition for the tracer and a higher FRET signal.[7]
-
Protocol (General):
-
A standard kinase reaction is performed with the enzyme, substrate, ATP, and inhibitor.
-
A detection solution containing the Eu-labeled antibody and the Alexa Fluor® tracer is added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are determined from the inhibitor dose-response curves.
-
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Preclinical Evaluation Workflow for PI3Kδ Inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI3Kδ Inhibitor 1 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The delta (δ) isoform of the PI3K catalytic subunit, p110δ, is predominantly expressed in hematopoietic cells, making it a key target for modulating immune responses in the tumor microenvironment.[1][2][3] PI3Kδ inhibitors, such as the first-in-class molecule Idelalisib (also known as CAL-101 or GS-1101), have emerged as a promising class of drugs in cancer therapy, particularly for hematological malignancies.[4][5][6][7] This technical guide provides an in-depth overview of PI3Kδ inhibitor 1's mechanism of action, its impact on various immune cell subsets, and its application in cancer immunotherapy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to PI3Kδ and Its Role in Immunity
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class IA PI3Ks, which include the p110α, p110β, and p110δ catalytic subunits, are typically activated by receptor tyrosine kinases.[2][8] The p110δ isoform is highly expressed in leukocytes, including B cells, T cells, neutrophils, and mast cells, where it plays a crucial role in immune cell signaling.[1][2][3][9]
The PI3Kδ signaling pathway is integral to the function of both effector and regulatory immune cells.[2] In the context of cancer, the tumor microenvironment is often infiltrated by immunosuppressive cells, such as regulatory T cells (Tregs), which dampen the anti-tumor immune response.[10] PI3Kδ signaling is essential for the proliferation, survival, and suppressive function of Tregs.[11][12][13] Therefore, inhibiting PI3Kδ presents a strategic approach to cancer immunotherapy by selectively targeting these immunosuppressive cells.[1][10][14]
Mechanism of Action of PI3Kδ Inhibitor 1 (Idelalisib)
Idelalisib is a potent and selective, orally bioavailable, small-molecule inhibitor of the p110δ isoform of PI3K.[5][7][15] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110δ catalytic subunit.[7][16] This specific inhibition blocks the downstream signaling cascade, primarily the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[8][17] The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt and mammalian target of rapamycin (B549165) (mTOR), ultimately leading to the induction of apoptosis in malignant cells and the modulation of immune cell function.[16]
Impact on Regulatory T cells (Tregs)
A key mechanism by which PI3Kδ inhibitors enhance anti-tumor immunity is through the suppression of Treg function.[1][14][18][19]
-
Inhibition of Proliferation and Survival: PI3Kδ inhibition selectively abrogates the proliferation of Tregs in a concentration-dependent manner, without significantly affecting conventional T cells (Tconvs).[11][12] This is because Treg proliferation and survival are highly dependent on the PI3Kδ pathway.[12]
-
Impaired Suppressive Function: Inhibition of PI3Kδ in Tregs leads to reduced production of the immunosuppressive cytokine IL-10 and impairs their ability to suppress the proliferation of CD4+ T cells.[20]
-
Downregulation of Key Transcription Factors: The PI3K/Akt pathway, when active, leads to the phosphorylation and cytoplasmic sequestration of transcription factors like FOXO1 and BACH2.[13] By inhibiting this pathway, PI3Kδ inhibitors allow these transcription factors to remain active in the nucleus, where they regulate genes crucial for Treg differentiation and function, such as FOXP3.[13]
Effects on CD8+ Cytotoxic T Lymphocytes (CTLs)
The effect of PI3Kδ inhibition on CD8+ T cells is more complex. While high doses can impair their activation, optimal dosing can enhance their anti-tumor activity.[21]
-
Enhanced Memory Cell Generation: Inhibition of the PI3K pathway in CD8+ T cells can promote the generation of memory CD8+ T cells, which are crucial for durable anti-tumor immunity.[4][21]
-
Sustained Activation: In the tumor microenvironment, PI3Kδ inhibitors can sustain the activation of weakly activated CD8+ T cells.[22]
-
Increased Cytotoxicity: By alleviating the immunosuppressive effects of Tregs, PI3Kδ inhibitors indirectly unleash the cytotoxic potential of CD8+ T cells against tumor cells.[1]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of PI3Kδ inhibitors in cancer immunotherapy has been demonstrated in various studies. The following tables summarize key quantitative findings.
| Inhibitor | Assay/Model | Metric | Value | Reference |
| PI3Kdelta inhibitor 1 | Enzyme Assay | IC50 | 1.3 nM | [15] |
| Idelalisib (CAL-101) | Phase I Clinical Trial (Relapsed/Refractory CLL) | Tumor Size Reduction | Observed in all 51 evaluated patients | [6] |
| Idelalisib (CAL-101) | Phase I Clinical Trial (Relapsed/Refractory CLL) | Median Progression-Free Survival | > 11 months | [6] |
| Idelalisib (CAL-101) | Phase I Clinical Trial (Indolent Non-Hodgkin Lymphoma) | Median Progression-Free Survival | > 11 months | [6] |
| Buparlisib (pan-PI3K inhibitor) + Fulvestrant | Phase III BELLE-2 Trial (ER+ Metastatic Breast Cancer) | Median Progression-Free Survival | 6.9 months (vs. 5 months with placebo) | [23] |
| Alpelisib (PI3Kα-specific) | Phase I Clinical Trial (All Cancers) | Clinical Benefit Rate (PIK3CA mutant) | 44% | [23] |
| Alpelisib (PI3Kα-specific) | Phase I Clinical Trial (All Cancers) | Clinical Benefit Rate (PIK3CA wild-type) | 20% | [23] |
| Taselisib (PI3Kα/γ/δ inhibitor) | Phase I Clinical Trial (PIK3CA mutant tumors) | Overall Response Rate | 36% | [23] |
Table 1: In Vitro Potency and Clinical Efficacy of PI3K Inhibitors.
| Inhibitor | Cell Type/Model | Effect | Quantitative Change | Reference |
| Idelalisib | Human Tregs (in vitro) | Proliferation | Concentration-dependent abrogation | [12] |
| Idelalisib | Human Tconvs (in vitro) | Proliferation | No effect | [12] |
| p110δ inactivation (p110δD910A mice) | Peripheral Tregs | Homeostasis | 2-fold fewer peripheral Tregs | [20] |
| IOA-244 (PI3Kδ inhibitor) | Syngeneic colorectal cancer model | Immune Cell Ratio | Increase in CD8+ T-cells/Tregs ratio | [11] |
| AZD8835 (PI3Kα/δ inhibitor) | CT-26 tumor model | Memory T cells | Increase in CD4+ and CD8+ T-cells with memory phenotype | [22] |
Table 2: Immunomodulatory Effects of PI3Kδ Inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of PI3Kδ inhibitors.
Caption: PI3Kδ signaling cascade in T lymphocytes.
Caption: Impact of PI3Kδ inhibition on Treg function.
Caption: General workflow for in vivo studies.
Key Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field.
In Vitro T-cell Proliferation Assay
Objective: To assess the effect of PI3Kδ inhibitor 1 on the proliferation of different T-cell subsets (e.g., Tregs and Tconvs).
Methodology:
-
Cell Isolation: Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or cancer patients using magnetic-activated cell sorting (MACS). Further separate Tregs (CD4+CD25+CD127-) and Tconvs (CD4+CD25-).
-
Cell Culture: Culture the isolated T-cell subsets in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and IL-2.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of PI3Kδ inhibitor 1 for 2 hours before stimulation.
-
Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Proliferation Measurement: After 72-96 hours of culture, assess proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay by flow cytometry or by measuring the incorporation of tritiated thymidine (B127349) or BrdU.
-
Data Analysis: Analyze the data to determine the concentration-dependent effect of the inhibitor on the proliferation of each T-cell subset.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of PI3Kδ inhibitor 1 in an immunocompetent mouse model.
Methodology:
-
Animal Model: Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line.
-
Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., B16 melanoma, CT26 colorectal carcinoma) into the flank of the mice.[1]
-
Treatment Administration: Once tumors are palpable, randomize the mice into treatment and control groups. Administer PI3Kδ inhibitor 1 orally or via intraperitoneal injection at a predetermined dose and schedule.[24] The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.[24]
-
Immunophenotyping: At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, Tregs, NK cells).
-
Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss and changes in behavior, throughout the study.[24]
Western Blotting for PI3K Pathway Activation
Objective: To confirm the on-target effect of PI3Kδ inhibitor 1 by assessing the phosphorylation of downstream signaling proteins.
Methodology:
-
Cell/Tissue Lysis: Lyse treated cells or homogenized tissue samples in a lysis buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).[24]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.[24]
Combination Therapies and Future Directions
The immunomodulatory effects of PI3Kδ inhibitors make them attractive candidates for combination therapies, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies.[11][14][18] The rationale is that by reducing the number and suppressive function of Tregs, PI3Kδ inhibitors can sensitize tumors to the effects of ICIs, leading to a more robust and durable anti-tumor immune response.[11][21] However, some studies suggest that PI3Kδ inhibition may antagonize the effects of checkpoint blockade, highlighting the need for careful optimization of dosing and scheduling in combination regimens.[11][25]
Future research will likely focus on:
-
Developing next-generation PI3Kδ inhibitors with improved selectivity and safety profiles.[3]
-
Identifying predictive biomarkers to select patients who are most likely to respond to PI3Kδ inhibitor therapy.
-
Optimizing combination strategies with other immunotherapies and targeted agents.[21]
-
Exploring the role of PI3Kδ inhibitors in a broader range of solid tumors beyond hematological malignancies.[1][3]
Conclusion
PI3Kδ inhibitor 1 and other molecules in its class represent a significant advancement in cancer therapy, particularly in the realm of immunotherapy. By selectively targeting the PI3Kδ isoform, these inhibitors can effectively modulate the tumor microenvironment, primarily by impairing the function of immunosuppressive Tregs and thereby unleashing the anti-tumor activity of cytotoxic T cells. The quantitative data from preclinical and clinical studies underscore their therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this exciting field. As our understanding of the intricate interplay between PI3K signaling and the immune system deepens, PI3Kδ inhibitors are poised to become a cornerstone of combination cancer immunotherapy strategies.
References
- 1. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionctura.com [ionctura.com]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 9. alpco.com [alpco.com]
- 10. Phosphoinositide 3‐kinase δ is a regulatory T‐cell target in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]
- 21. Cancer immunotherapy with PI3K and PD-1 dual-blockade via optimal modulation of T cell activation signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. benchchem.com [benchchem.com]
- 25. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
In-Depth Technical Guide: Discovery and Synthesis of the PI3Kδ Inhibitor Idelalisib (CAL-101)
A Note on Nomenclature: The term "PI3Kdelta inhibitor 1" is not a unique, universally recognized identifier for a specific chemical entity. It has been used in various contexts to refer to different novel inhibitors. To provide a comprehensive and accurate technical guide, this document will focus on Idelalisib (also known as CAL-101 and GS-1101), the first-in-class, FDA-approved selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Idelalisib serves as a well-documented and clinically significant exemplar in this class of targeted therapies.
Introduction to PI3Kδ and the Rationale for Selective Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[2] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is predominantly restricted to hematopoietic cells.[2]
The PI3Kδ isoform is a key component of the B-cell receptor (BCR) signaling pathway and is critical for the activation, proliferation, and survival of B-lymphocytes.[2] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and various lymphomas, the PI3Kδ pathway is hyperactive, providing pro-survival signals to the cancerous cells.[2] The selective expression of PI3Kδ in immune cells presented a compelling therapeutic opportunity: a targeted inhibitor could potentially eradicate malignant B-cells while minimizing the side effects associated with broader inhibition of the ubiquitously expressed PI3K isoforms. This rationale drove the discovery and development of Idelalisib.
Discovery and Optimization of Idelalisib
Idelalisib, with the chemical name 5-Fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, emerged from a focused drug discovery program aimed at identifying potent and selective inhibitors of PI3Kδ.[3][4][5] The development process involved the synthesis and screening of numerous compounds to optimize potency, selectivity, and pharmacokinetic properties. The quinazolinone scaffold was identified as a promising starting point, and structure-activity relationship (SAR) studies guided the modification of substituents to enhance binding to the ATP-binding pocket of the p110δ catalytic subunit.[3]
Quantitative Biological Data
The efficacy and selectivity of Idelalisib have been extensively characterized through a variety of biochemical and cellular assays.
Biochemical Activity and Selectivity
Idelalisib is a potent inhibitor of PI3Kδ and exhibits significant selectivity over the other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| p110α | 8600 | ~453x |
| p110β | 4000 | ~211x |
| p110γ | 2100 | ~111x |
| p110δ | 19 | 1x |
| Data presented as mean values from multiple studies. The IC50 for PI3Kδ was determined at approximately 2x Km for ATP.[2][3][6][7] |
Further screening against a broad panel of 351 kinases and 44 mutant kinases at a concentration of 10 μM showed that the most potent inhibition of any non-PI3K kinase was less than 50%, underscoring the high selectivity of Idelalisib.[6]
Cellular Activity
In cell-based assays, Idelalisib effectively inhibits PI3Kδ-mediated signaling. It has been shown to block the phosphorylation of Akt (a downstream effector of PI3K) and induce apoptosis in malignant B-cell lines and primary tumor cells from patients.[8][9] It also inhibits the chemotaxis of chronic lymphocytic leukemia cells and downregulates the secretion of chemokines triggered by B-cell receptor signaling.[8]
Pharmacokinetic Properties
Pharmacokinetic studies in healthy volunteers and patients with hematological malignancies have characterized the absorption, distribution, metabolism, and excretion of Idelalisib.[3]
| Parameter | Value |
| Route of Administration | Oral |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours |
| Protein Binding | >84% |
| Metabolism | Aldehyde oxidase (~70%), CYP3A4 (~30%) |
| Elimination Half-life | 8.2 hours |
| Excretion | Feces (78%), Urine (14%) |
| Data from Wikipedia and other sources.[10] |
Signaling Pathways and Mechanism of Action
Idelalisib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K.[11] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, Idelalisib effectively shuts down this pro-survival signaling cascade, leading to the induction of apoptosis in PI3Kδ-dependent malignant B-cells.[1][11]
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of Idelalisib.
Synthesis of Idelalisib
Several synthetic routes for Idelalisib have been reported in the literature, including those in patent filings. A representative synthesis is outlined below. This multi-step process involves the preparation of key intermediates followed by their coupling and final deprotection steps.
Caption: A simplified workflow for a reported synthesis of Idelalisib.
Detailed Experimental Protocols
General Protocol for PI3K Enzyme Activity Assay (Luminescent Kinase Assay)
This protocol is a general representation of a common method used to determine the IC50 values of PI3K inhibitors.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI(4,5)P2 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ATP
-
Idelalisib stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Idelalisib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme/Substrate Mixture: Prepare a mixture of the respective PI3K enzyme and PI(4,5)P2 substrate in kinase buffer.
-
Kinase Reaction: a. To the wells of a 384-well plate, add the Idelalisib dilutions or vehicle (DMSO control). b. Add the enzyme/substrate mixture to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. c. Calculate the percent inhibition for each Idelalisib concentration relative to the vehicle control. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
General Protocol for Western Blot Analysis of Akt Phosphorylation
This protocol describes a general method to assess the effect of Idelalisib on the PI3K signaling pathway in cells by measuring the phosphorylation of Akt.
Materials:
-
B-cell lymphoma cell line (e.g., SU-DHL-6)
-
Cell culture medium and supplements
-
Idelalisib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture the B-cell lymphoma cells to the desired density. b. Treat the cells with various concentrations of Idelalisib or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis and Protein Quantification: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Clear the lysate by centrifugation. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Signal Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin). d. Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Conclusion
Idelalisib represents a landmark achievement in the development of targeted therapies for B-cell malignancies. Its discovery was guided by a clear understanding of the role of PI3Kδ in B-cell biology and a rational drug design approach to achieve high potency and isoform selectivity. The comprehensive characterization of its biochemical and cellular activity, along with its pharmacokinetic profile, has established Idelalisib as a valuable therapeutic agent. The detailed experimental protocols for its synthesis and biological evaluation provide a framework for the continued discovery and development of novel PI3K inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Idelalisib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Idelalisib? [synapse.patsnap.com]
Idelalisib (PI3Kδ Inhibitor): A Technical Guide to IC50 Values and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Idelalisib (formerly CAL-101), a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The document focuses on its half-maximal inhibitory concentration (IC50) across various cell lines, details the experimental protocols for IC50 determination, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Idelalisib and PI3Kδ Signaling
Idelalisib is an orally bioavailable small molecule that potently and selectively inhibits the p110δ isoform of PI3K.[1] This isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell malignancies.[1][2] By inhibiting PI3Kδ, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][3] This disruption of the PI3K/AKT/mTOR signaling cascade leads to decreased cell proliferation and survival, and the induction of apoptosis in malignant B-cells.[4][5][6]
Idelalisib IC50 Data
The potency of Idelalisib is demonstrated by its low IC50 values, particularly against its target isoform and in cell lines derived from B-cell malignancies.
Biochemical Assay: Isoform Selectivity
In cell-free enzymatic assays, Idelalisib demonstrates high selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms.[3][7]
| PI3K Isoform | IC50 (nM) |
| p110δ | 2.5 - 19 |
| p110γ | 89 - 2,100 |
| p110β | 565 - 4,000 |
| p110α | 820 - 8,600 |
Note: IC50 values can vary depending on assay conditions, such as ATP concentration.[3]
Cell-Based Assays: Anti-proliferative Activity
The anti-proliferative effect of Idelalisib has been quantified in numerous cancer cell lines, with notable activity in those of hematopoietic origin.
| Cell Line | Cancer Type | IC50 Value | Assay Type / Duration |
| CLL PBMCs | Chronic Lymphocytic Leukemia | 2.9 nM | Growth Inhibition |
| MEC1 | Chronic Lymphocytic Leukemia | 20.4 µM | Growth Inhibition |
| A549 | Lung Carcinoma | 0.33 µM | Antiproliferative Assay |
| SU-DHL-5 | B-cell Lymphoma | 0.1 - 1.0 µM (EC50) | pAkt Inhibition |
| KARPAS-422 | B-cell Lymphoma | 0.1 - 1.0 µM (EC50) | pAkt Inhibition |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 µM (EC50) | pAkt Inhibition |
| A498 | Kidney Carcinoma | 1.1 µM | Growth Inhibition (SRB, 48h) |
| U266 | Multiple Myeloma | >40 µM | Growth Inhibition (48h) |
| RPMI-8226 | Multiple Myeloma | Dose-dependent inhibition observed | Proliferation Assay (MTT, 48h) |
| HCT116 | Colon Cancer | ~5 µM | Cell Viability |
| K562 | Chronic Myeloid Leukemia | 71.4 µM | Cell Viability (MTT, 48h) |
Note: IC50 values are highly dependent on the specific cell line, assay conditions (e.g., cell density, serum concentration), and incubation time.[2][6] It is crucial to consider these factors when comparing data across different studies.
Signaling Pathway and Experimental Workflow Visualizations
To clarify the mechanism of action and the process of data generation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. [Effect of PI3Kδ inhibitor CAL-101 on myeloma cell lines and preliminary study of synergistic effects with other new drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to "PI3Kdelta Inhibitor 1": A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for compounds referred to as "PI3Kdelta inhibitor 1" in scientific literature and commercial sources. As "this compound" is not a unique identifier for a single molecule, this document synthesizes information on several distinct chemical entities that have been assigned this or a similar non-proprietary name. This guide will focus on the biochemical activity, selectivity, pharmacokinetics, and relevant experimental methodologies for four such compounds, providing a comparative framework for researchers in the field of PI3Kdelta inhibition.
Introduction to PI3Kdelta Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The class I PI3K family consists of four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, the expression of PI3Kγ and δ is primarily restricted to hematopoietic cells.[2] This restricted expression profile has made PI3Kδ a particularly attractive therapeutic target for a range of immunological disorders and hematological malignancies.[3][4] Inhibition of PI3Kδ can modulate the activity of immune cells, such as B-cells and T-cells, and interfere with the signaling pathways that drive the growth and survival of certain cancers.[5][6]
Comparative Analysis of "this compound" Compounds
This guide focuses on four distinct compounds that have been designated as "this compound" or a similar identifier in the available literature. These are:
-
PI3Kδ Inhibitor 1 (Compound 3)
-
PI3Kδ Inhibitor 1 (Compound 5d)
-
Selective PI3Kδ Inhibitor 1 (compound 7n)
-
PI3KD-IN-015
The following sections will provide a detailed breakdown of the available quantitative data and experimental protocols for each of these inhibitors.
Data Presentation
Table 1: In Vitro Biochemical Activity and Selectivity
| Compound Name | Target | IC50 (nM) | Selectivity vs. Other PI3K Isoforms | Kinase Selectivity | Reference |
| PI3Kδ Inhibitor 1 (Compound 3) | PI3Kδ | 3.8 | 200-400 fold selective over PI3Kα, β, γ | 0/239 kinases showed >50% inhibition at 1 µM | [7] |
| PI3Kδ Inhibitor 1 (Compound 5d) | PI3Kδ | 1.3 | Not explicitly quantified in the provided source | Not explicitly quantified in the provided source | [8][9] |
| Selective PI3Kδ Inhibitor 1 (compound 7n) | PI3Kδ | 0.9 | >1000-fold vs. PI3Kα (IC50: 3670 nM), PI3Kγ (IC50: 1460 nM), PI3Kβ (IC50: 21300 nM) | Not explicitly quantified in the provided source | [6][10][11][12] |
| PI3KD-IN-015 | PI3Kδ | 5 | 12-fold vs. PI3Kα (IC50: 60 nM), 20-fold vs. PI3Kβ (IC50: 100 nM), 25-fold vs. PI3Kγ (IC50: 125 nM) | Did not target other protein kinases at 1 µM | [13] |
Table 2: Cellular Activity
| Compound Name | Assay | Cell Line | EC50/IC50 (nM) | Effect | Reference |
| PI3KD-IN-015 | Akt Phosphorylation (T308) Inhibition | Raji cells (anti-IgM stimulated) | 13 | Specific inhibition of PI3Kδ-mediated Akt phosphorylation |
Table 3: In Vivo Pharmacokinetics
| Compound Name | Species | Route | Dose | T1/2 (h) | Bioavailability (F%) | Reference |
| PI3Kδ Inhibitor 1 (Compound 3) | Mouse | PO | 5 mg/kg | 2.6 | 80 | [5][7] |
| Mouse | PO | 20 mg/kg | 2.9 | - | [5] | |
| Mouse | PO | 40 mg/kg | 5 | - | [5] | |
| Rat | PO | 5 mg/kg | 2.6 | 90 | [5] | |
| Rat | PO | 10 mg/kg | 3.8 | - | [5] | |
| Rat | PO | 30 mg/kg | 4.8 | - | [5] | |
| Selective PI3Kδ Inhibitor 1 (compound 7n) | Rat | IV | - | 3.4 | - | [10][11] |
| Rat | PO | - | - | 41 | [10][11] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of the compound against purified PI3K isoforms.
General Protocol (ADP-Glo™ Kinase Assay for PI3KD-IN-015): [13]
-
Reaction Setup: Prepare a reaction mixture containing the purified PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of the test inhibitor in a suitable buffer.
-
Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed, resulting in the conversion of ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and reflects the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays
Objective: To assess the inhibitory effect of the compound on PI3K signaling in a cellular context.
Protocol for Akt Phosphorylation Inhibition (PI3KD-IN-015):
-
Cell Culture: Culture Raji cells in appropriate media.
-
Stimulation and Inhibition: Stimulate the cells with an activator of the PI3Kδ pathway, such as anti-IgM, in the presence of varying concentrations of the inhibitor.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Thr308) and total Akt.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. Calculate the EC50 value based on the dose-dependent inhibition of Akt phosphorylation.
In Vivo Pharmacokinetic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in animal models.
General Protocol (for PI3Kδ Inhibitor 1 (Compound 3)): [5]
-
Animal Dosing: Administer the compound to mice or rats via intravenous (IV) and oral (PO) routes at specified doses.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the inhibitor at each time point.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3Kδ signaling pathway and the point of inhibition.
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Conclusion
The compounds designated as "this compound" represent a diverse set of potent and selective inhibitors of the PI3Kδ isoform. While they share a common molecular target, their specific biochemical profiles, cellular activities, and pharmacokinetic properties vary. This guide provides a consolidated resource of the publicly available preclinical data for these compounds, offering a foundation for further research and development in the pursuit of novel PI3Kδ-targeted therapies. The detailed experimental protocols and workflow diagrams serve as a practical reference for scientists designing and conducting studies in this area. It is crucial for researchers to reference the specific compound and its associated data when planning their experiments to ensure accuracy and reproducibility.
References
- 1. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3k-delta inhibitor 1 | CAS:1332075-63-4 | PI3k-delta inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN- 015) for B-Cell malignances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to PI3Kdelta Inhibition and B-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell receptor (BCR) signaling pathway is a cornerstone of adaptive immunity, governing the development, activation, proliferation, and survival of B lymphocytes.[1] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain Non-Hodgkin Lymphomas (NHL), this pathway is often constitutively active, driving oncogenesis and cell survival.[2][3][4] A critical node in this cascade is the delta isoform of phosphoinositide 3-kinase (PI3Kδ), an enzyme predominantly expressed in hematopoietic cells.[5][6][7]
Upon BCR engagement, PI3Kδ becomes activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), converting it to the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This event triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn promotes a cascade of signals essential for cell survival, proliferation, and trafficking.[1][2]
Given its restricted expression and pivotal role in malignant B-cell signaling, PI3Kδ has emerged as a prime therapeutic target.[4][8] "PI3Kdelta inhibitor 1" represents a class of potent and highly selective small molecules designed to disrupt this pathway. These inhibitors, such as the first-in-class drug idelalisib (B1684644) (also known as CAL-101 or GS-1101), function as ATP-competitive inhibitors of the p110δ catalytic subunit.[1][9][10] This targeted inhibition abrogates the pro-survival signals emanating from the BCR, leading to apoptosis and a reduction in proliferation in malignant B-cells.[11][12] This document provides an in-depth technical overview of the BCR signaling pathway, the mechanism of action of this compound, relevant quantitative data, and detailed experimental protocols for its study.
The B-Cell Receptor (BCR) Signaling Pathway
BCR activation is initiated by antigen binding, which leads to the recruitment and activation of a series of downstream kinases and adaptor proteins. The signal originates with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR-associated chains, CD79A and CD79B, by SRC-family kinases like LYN. This recruits and activates Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK).[1][9]
These initial events lead to the formation of a "signalosome" complex involving adaptor proteins like B-cell PI3K adaptor protein (BCAP) and the co-receptor CD19.[9][13] The p85 regulatory subunit of PI3Kδ is recruited to phosphorylated tyrosine motifs on BCAP and CD19, bringing the p110δ catalytic subunit to the plasma membrane and activating it.[9][14] Activated PI3Kδ then catalyzes the conversion of PIP2 to PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), leading to their activation.[1][15] Activated Akt subsequently phosphorylates numerous substrates that regulate cell survival (e.g., by inhibiting FOXO transcription factors) and proliferation (e.g., through the mTOR pathway).[2][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Phosphoinositide 3′-kinase delta: turning off BCR signaling in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 6. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: In Vitro Profiling of PI3Kδ Inhibitor 1
For research use only.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The delta (δ) isoform of the p110 catalytic subunit is primarily expressed in hematopoietic cells, playing a crucial role in B-cell development and function.[1] Its dysregulation is implicated in various B-cell malignancies and inflammatory diseases, making it a key therapeutic target. "PI3Kdelta inhibitor 1" (also referred to as Compound 5d) is a potent and selective inhibitor of PI3Kδ.[2] These application notes provide detailed protocols for the in vitro evaluation of "this compound" using biochemical and cell-based assays.
PI3Kδ Signaling Pathway
The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including those involved in the mTOR pathway, to regulate diverse cellular functions.
Caption: PI3Kδ signaling pathway and the point of inhibition by PI3Kδ Inhibitor 1.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of "this compound".
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.3 nM | Biochemical | [2] |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Workflow:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol:
-
Prepare Kinase Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.
-
Compound Dilution: Prepare a serial dilution of "this compound" in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[4]
-
Enzyme and Substrate Addition: Add 4 µL of a mixture containing the PI3Kδ enzyme and the lipid substrate (e.g., PIP2) in the kinase reaction buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]
-
Reaction Termination: Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cell-Based Assay: Phospho-Akt Western Blot
This assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.[1]
Workflow:
Caption: Workflow for the Phospho-Akt Western Blot assay.
Detailed Protocol:
-
Cell Culture: Seed a relevant cell line (e.g., a B-cell lymphoma line) in culture plates and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Treat the cells with various concentrations of "this compound" (and a vehicle control) for a specified time (e.g., 1-24 hours).[1]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.[5] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal and the loading control.
Cell Viability Assay: MTT or CellTiter-Glo®
This assay assesses the effect of "this compound" on cell proliferation and viability.
Workflow:
Caption: General workflow for a cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Addition: Add serial dilutions of "this compound" to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[6][7]
-
Reagent Addition and Signal Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and then measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3Kdelta Inhibitor 1 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of "PI3Kdelta inhibitor 1," a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. This document outlines the inhibitor's mechanism of action, provides detailed protocols for cell culture treatment and subsequent analysis, and presents expected outcomes in a clear, tabular format.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and immunology. The delta (δ) isoform of the PI3K catalytic subunit p110 is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies and inflammatory diseases.[1][2] "this compound" is a selective small molecule inhibitor that targets the p110δ catalytic subunit, thereby blocking the PI3K/AKT/mTOR signaling cascade.[3][4] This targeted inhibition allows for the investigation of the specific roles of PI3Kδ in various biological systems and provides a potential therapeutic avenue for diseases driven by its dysregulation.[5][6]
Mechanism of Action:
"this compound" competitively binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[2][3] This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream signaling proteins, including AKT and phosphoinositide-dependent kinase-1 (PDK1). By inhibiting the production of PIP3, "this compound" effectively suppresses the entire downstream PI3K/AKT/mTOR signaling pathway. This leads to a reduction in cell proliferation and survival in cells that are dependent on this pathway for their growth and viability.[2][3]
Data Presentation
The following tables summarize the expected quantitative outcomes of treating various cancer cell lines with "this compound". These values are indicative and may vary depending on the specific cell line, experimental conditions, and assay used.
Table 1: In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 |
| HT | B-cell Lymphoma | Proliferation | GI50 | 0.86 µM[7] |
| Namalwa | Burkitt's Lymphoma | Proliferation | GI50 | 1.4 µM[7] |
| Ramos | Burkitt's Lymphoma | Proliferation | GI50 | 2.0 µM[7] |
| RPMI8226 | Multiple Myeloma | Proliferation | GI50 | 2.5 µM[7] |
| AMO-1 | Multiple Myeloma | Proliferation | GI50 | 1.1 µM[7] |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation | GI50 | >10 µM[7] |
| HT | B-cell Lymphoma | Colony Formation | EC50 | 374 nM[7] |
| MEC-1 | Chronic Lymphocytic Leukemia | Colony Formation | EC50 | 765 nM[7] |
| MOLM-13 | Acute Myeloid Leukemia | Colony Formation | EC50 | 215 nM[7] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Cancer Type | Assay | Target | EC50 |
| MOLM-13 | Acute Myeloid Leukemia | Western Blot | p-Akt (Thr308 & Ser473) | < 1 µM[7] |
| HT | B-cell Lymphoma | Western Blot | p-Akt (Thr308 & Ser473) | < 1 µM[7] |
| Namalwa | Burkitt's Lymphoma | Western Blot | p-Akt (Thr308 & Ser473) | < 1 µM[7] |
| MEC-1 | Chronic Lymphocytic Leukemia | Western Blot | p-Akt (Thr308 & Ser473) | < 1 µM[7] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with "this compound".
Materials:
-
"this compound"
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Appropriate cell line (e.g., B-cell lymphoma, leukemia, or other hematopoietic cell lines)
-
Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Stock Solution: Dissolve "this compound" in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and experiment duration. Allow adherent cells to attach overnight.
-
Prepare Working Solutions: On the day of treatment, thaw the stock solution and prepare serial dilutions of "this compound" in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).[3] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of "this compound" or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as cell viability assays, western blotting, or flow cytometry.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol describes how to assess the inhibitory effect of "this compound" on the PI3K pathway by measuring the phosphorylation of AKT.[1]
Materials:
-
Treated and control cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (S473), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with lysis buffer on ice for 30 minutes, followed by centrifugation to collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control.
Protocol 3: Cell Proliferation Assay (CFSE)
This protocol is used to assess the effect of "this compound" on T-cell proliferation.[3]
Materials:
-
T-cells (e.g., exhausted T-cells)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI medium with IL-2
-
"this compound"
-
Anti-CD3/CD28 beads for restimulation
-
Flow cytometer
Procedure:
-
CFSE Labeling: Prior to treatment, label the T-cells with CFSE according to the manufacturer's protocol.
-
Cell Treatment: Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI medium with IL-2. Plate 100 µL of the cell suspension into wells of a 96-well plate. Add 100 µL of serially diluted "this compound" to achieve the final desired concentrations. Include a vehicle control.[3]
-
Incubation: Incubate the cells for 48-72 hours.[3]
-
Restimulation: After the treatment period, restimulate the T-cells with anti-CD3/CD28 beads.
-
Flow Cytometry Analysis: After a further incubation period to allow for cell division, analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of "this compound".
Caption: A typical experimental workflow for the evaluation of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PI3Kdelta Inhibitor 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells, playing a crucial role in B-cell receptor signaling and the broader PI3K/AKT/mTOR pathway. Dysregulation of this pathway is implicated in various B-cell malignancies and inflammatory diseases, making PI3Kδ a compelling therapeutic target. "PI3Kdelta inhibitor 1" is a potent and selective inhibitor of the PI3Kδ isoform, with a reported IC50 of 1.3 nM. These application notes provide detailed protocols for the in vivo administration of "this compound" in mouse models to facilitate preclinical research and drug development.
Mechanism of Action
"this compound" competitively binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). A reduction in PIP3 levels leads to decreased recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent suppression of the PI3K/AKT/mTOR cascade inhibits cell proliferation and survival in cells dependent on this pathway.
Signaling Pathway
The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes. The following diagram illustrates the pathway and the point of inhibition by "this compound".
"PI3Kdelta inhibitor 1" solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of various small molecule inhibitors targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Due to the common nomenclature, "PI3Kdelta inhibitor 1" can refer to several distinct chemical entities. This guide specifies compounds by their common names and CAS numbers to ensure clarity and accuracy in experimental design and execution.
Introduction to PI3Kδ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1][2] The PI3K family is divided into three classes, with Class I being the most studied in the context of cancer and inflammatory diseases. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the function and development of immune cells.[3][4] Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for various hematological malignancies and inflammatory disorders.[2][5]
Selective PI3Kδ inhibitors are designed to block the catalytic activity of the p110δ subunit, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream signaling molecules such as AKT, leading to the modulation of cellular responses.[1]
This document outlines the solubility characteristics and stock solution preparation protocols for commonly referenced "this compound" compounds.
Compound 1: Duvelisib (IPI-145, INK1197)
CAS Number: 1201438-56-3
Duvelisib is a potent and selective dual inhibitor of PI3Kδ and PI3Kγ.[3][4] It is approved for the treatment of certain types of leukemia and lymphoma.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇ClN₆O | [3][4] |
| Molecular Weight | 416.9 g/mol | [3][4] |
| Purity | ≥98% | [3][4] |
| Appearance | Crystalline solid | [3][4] |
| IC₅₀ (p110δ) | 2.5 nM | [6] |
| IC₅₀ (p110γ) | 27.4 nM | [6] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL; 100 mg/mL (with ultrasonic and warming to 60°C) | [3][4][6] |
| DMF | 10 mg/mL | [3][4] |
| Ethanol | 10 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][4] |
| Water | Insoluble | [7] |
Experimental Protocols
Stock Solution Preparation (10 mM in DMSO):
-
Weighing: Accurately weigh out the desired amount of Duvelisib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.17 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. To continue the example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the vial in a water bath or warm it to 60°C to ensure complete solubilization.[6] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7][8]
Compound 2: PI3Kδ-IN-1
CAS Number: Not consistently available, often referred to as a potent and selective inhibitor. One specific example is referred to as "PI3Kδ-IN-1" with an IC50 of 1.7 nM.[8]
Quantitative Data Summary
| Property | Value | Reference |
| IC₅₀ | 1.7 nM | [8] |
Solubility and Stock Solution Preparation
Detailed public information on the specific solubility of a compound solely designated as "PI3Kδ-IN-1" is limited without a specific CAS number. However, a general protocol for preparing stock solutions of similar small molecule inhibitors is provided below. For a specific product identified as PI3Kδ-IN-1, a stock solution in DMSO at a concentration of 20.8 mg/mL has been mentioned.[8]
Experimental Protocols
General Protocol for Stock Solution Preparation in DMSO:
-
Weighing: Carefully weigh the required amount of the inhibitor.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Solubilization: Mix thoroughly by vortexing. Gentle warming or sonication may be applied if the compound does not readily dissolve.
-
Storage: Aliquot into smaller volumes for single use and store at -20°C or -80°C. Protect from light and moisture.
Compound 3: Selective PI3Kδ Inhibitor 1 (compound 7n)
CAS Number: Not explicitly provided in the search results.
This compound is described as a highly selective PI3Kδ inhibitor.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 429.45 g/mol | [9] |
| IC₅₀ (PI3Kδ) | 0.9 nM | [9] |
| Selectivity | >1000-fold against other class I PI3K isoforms | [9] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 43 mg/mL (100.12 mM); reported up to 86 mg/mL (200.25 mM) | [9] |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
Note: It is recommended to use fresh DMSO as moisture can reduce solubility.[9]
Experimental Protocols
Stock Solution Preparation (10 mM in DMSO):
-
Weighing: To prepare 1 mL of a 10 mM stock solution, weigh 4.3 mg of the inhibitor.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Store in single-use aliquots at -20°C or -80°C.
Visualizing the PI3K/AKT Signaling Pathway and Inhibition
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of intervention by a PI3Kδ inhibitor.
Caption: PI3K/AKT signaling pathway and the inhibitory action of PI3Kδ Inhibitor 1.
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of a PI3Kδ inhibitor.
Caption: General workflow for preparing a PI3Kδ inhibitor stock solution.
Safety Precautions
When handling small molecule inhibitors, it is essential to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powdered compound in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety and handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. IPI-145 | CAS 1201438-56-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PI3Kδ Inhibitor Idelalisib in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Idelalisib (also known as CAL-101 or GS-1101), a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), in lymphoma cell line research. This document includes detailed protocols for key experiments, a summary of dosage information in various lymphoma cell lines, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Idelalisib is an orally bioavailable small molecule that selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[1] In many B-cell malignancies, the PI3Kδ signaling pathway is hyperactive, playing a crucial role in the proliferation, survival, and trafficking of malignant B-cells.[2] Idelalisib inhibits this pathway, leading to the disruption of B-cell receptor (BCR) signaling and chemokine receptor signaling, ultimately inducing apoptosis in malignant B-cells.[2][3]
Mechanism of Action
Idelalisib competitively binds to the ATP-binding site of PI3Kδ, inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] This reduction in PIP3 levels prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of the PI3K/Akt/mTOR pathway disrupts multiple cellular processes critical for the survival and proliferation of lymphoma cells, including cell cycle progression, glucose metabolism, and protein synthesis.[5][6]
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the signaling cascade and the point of inhibition by Idelalisib.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Idelalisib.
Dosage and Efficacy in Lymphoma Cell Lines
The effective concentration of Idelalisib can vary significantly between different lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's efficacy. The following table summarizes reported IC50 values for Idelalisib in various lymphoma cell lines.
| Cell Line | Lymphoma Subtype | IC50 Value | Assay Type | Reference |
| MEC1 | Chronic Lymphocytic Leukemia | 20.4 µM | Growth Inhibition | [7] |
| CLL PBMCs | Chronic Lymphocytic Leukemia | 2.9 nM | Growth Inhibition | [7] |
| U266 | Multiple Myeloma | >40 µM | Growth Inhibition | [7] |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | 0.1 - 1.0 µM (EC50) | pAkt Inhibition | [7] |
| KARPAS-422 | Follicular Lymphoma | 0.1 - 1.0 µM (EC50) | pAkt Inhibition | [7] |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 µM (EC50) | pAkt Inhibition | [7] |
| REC-1 | Mantle Cell Lymphoma | 4.97 µM | Cell Viability | [8] |
| Z-138 | Mantle Cell Lymphoma | 3.78 µM | Cell Viability | [8] |
| MINO | Mantle Cell Lymphoma | 11.20 µM | Cell Viability | [8] |
| GRANTA-519 | Mantle Cell Lymphoma | 19.78 µM | Cell Viability | [8] |
| UPN-1 | Mantle Cell Lymphoma | 28.60 µM | Cell Viability | [8] |
| JEKO-1 | Mantle Cell Lymphoma | 39.81 µM | Cell Viability | [8] |
Note: IC50 values can vary depending on the specific assay conditions, including incubation time and the metric used for measurement.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy of Idelalisib in lymphoma cell lines.
General Experimental Workflow
Caption: A general workflow for in vitro testing of Idelalisib on lymphoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Idelalisib on the metabolic activity of lymphoma cell lines, which is an indicator of cell viability.
Materials:
-
Lymphoma cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Idelalisib
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of Idelalisib in DMSO.[9] Create a series of dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO at the same concentration as the highest Idelalisib concentration).
-
Treatment: Add 100 µL of the Idelalisib dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Lymphoma cell line of interest
-
Complete culture medium
-
Idelalisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Idelalisib (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-Akt inhibition is determined by the ratio of p-Akt to total Akt, normalized to the loading control.[3]
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying the induction of apoptosis in lymphoma cells following treatment with Idelalisib.
Materials:
-
Lymphoma cell line of interest
-
Complete culture medium
-
Idelalisib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of Idelalisib and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[11]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Conclusion
Idelalisib is a potent and selective inhibitor of PI3Kδ with demonstrated efficacy in a variety of lymphoma cell lines. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to further investigate the role of Idelalisib and the PI3K pathway in lymphoma. Careful optimization of experimental conditions, particularly drug concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor Activity of Simvastatin in Preclinical Models of Mantle Cell Lymphoma | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Synergy Studies with PI3Kdelta Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[1][2] Its aberrant activation is a hallmark of many B-cell malignancies, making it a prime therapeutic target.[2] "PI3Kdelta inhibitor 1" is a potent and selective inhibitor of PI3Kδ with an IC50 of 1.3 nM. While PI3Kδ inhibitors have shown clinical efficacy as monotherapies, combination strategies are being explored to enhance anti-tumor activity, overcome resistance, and reduce toxicity.[3][4]
These application notes provide a framework for designing and conducting preclinical synergy studies to evaluate the combination of "this compound" with other targeted agents and chemotherapeutics. The protocols outlined below detail methods for assessing cell viability, apoptosis, and signaling pathway modulation to identify and characterize synergistic interactions.
Featured Combination Therapies
Based on preclinical and clinical evidence, the following classes of drugs are rational combination partners for "this compound":
-
BTK Inhibitors: Dual targeting of the BCR pathway by inhibiting both PI3Kδ and Bruton's tyrosine kinase (BTK) has shown synergistic effects in preclinical models of chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.[3][5]
-
BCL-2 Inhibitors: Concurrent inhibition of the pro-survival protein BCL-2 and the PI3Kδ pathway has demonstrated synergy in various hematological malignancies, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[6][7][8][9]
-
Chemotherapy: Combining "this compound" with standard-of-care chemotherapeutic agents, such as bendamustine, can enhance cytotoxic effects and overcome resistance.[10][11]
Data Presentation
Quantitative data from synergy studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Single-Agent IC50 Values
| Cell Line | This compound IC50 (nM) | Combination Agent A IC50 (nM) | Combination Agent B IC50 (µM) |
| Cell Line X | |||
| Cell Line Y | |||
| Cell Line Z |
Table 2: Combination Index (CI) Values for Synergy Quantification
| Cell Line | Combination | Fa = 0.50 | Fa = 0.75 | Fa = 0.90 | Synergy Interpretation* |
| Cell Line X | This compound + Agent A | ||||
| Cell Line Y | This compound + Agent A | ||||
| Cell Line Z | This compound + Agent B |
*Synergy (CI < 0.9), Additivity (CI = 0.9 - 1.1), Antagonism (CI > 1.1)
Table 3: Apoptosis Induction by Single Agents and Combinations
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Cell Line X | Control | ||
| This compound | |||
| Agent A | |||
| Combination |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | p-AKT/Total AKT Ratio | p-S6/Total S6 Ratio | Cleaved PARP/β-actin Ratio |
| Cell Line X | Control | 1.0 | 1.0 | 1.0 |
| This compound | ||||
| Agent A | ||||
| Combination |
Mandatory Visualizations
Caption: PI3Kδ Signaling Pathway and the point of inhibition by "this compound".
Caption: A typical experimental workflow for identifying and validating synergistic drug combinations.
Caption: Interpretation of Combination Index (CI) values for determining the nature of drug interaction.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Screening
This protocol outlines the use of a tetrazolium-based assay (e.g., MTT) or a luminescent assay (e.g., CellTiter-Glo®) to determine cell viability following treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
"this compound" and combination agent(s)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) for MTT assay
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of "this compound" and the combination agent(s) in complete medium.
-
Single-Agent Treatment (for IC50): Treat cells with a range of concentrations of each drug individually. Include vehicle-only wells as a negative control.
-
Combination Treatment (for Synergy): Treat cells with a dose-matrix of "this compound" and the combination agent. A common approach is a 6x6 or 8x8 matrix centered around the IC50 of each drug.
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Measurement:
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to calculate the IC50 value for each drug. For combination data, use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
Protocol 2: Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[17][18]
Materials:
-
Cells treated with single agents and the combination at relevant concentrations (e.g., their respective IC50 values)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with "this compound", the partner drug, and the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.[17]
-
Flow Cytometry: Analyze the samples by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis of PI3K Pathway Modulation
This protocol assesses the effect of the drug combination on the phosphorylation status of key proteins in the PI3K/AKT pathway.[19][20]
Materials:
-
Cells treated as described in the apoptosis assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Immunoblotting: Block the membrane and then probe with primary antibodies overnight at 4°C.[19]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the drug combination on protein expression and phosphorylation.
Conclusion
A systematic approach to synergy studies, from initial screening to mechanistic validation, is crucial for identifying and developing effective combination therapies. The protocols and guidelines presented here provide a comprehensive framework for investigating the synergistic potential of "this compound" with other anticancer agents. The use of structured data presentation and clear visualization of signaling pathways and experimental workflows will aid in the interpretation and communication of these important findings.
References
- 1. Duvelisib plus Romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for CRISPR Screens with a PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genetic screens in conjunction with a Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. The primary objective of such screens is to identify genes and pathways that modulate cellular response to PI3Kδ inhibition, thereby uncovering potential mechanisms of drug resistance, identifying synergistic drug targets, and discovering synthetic lethal interactions.
Given the limited specific public data on "PI3Kdelta inhibitor 1," this document will use Idelalisib (B1684644) (a well-characterized and clinically approved PI3Kδ inhibitor) as a representative agent for the described protocols and applications. The methodologies outlined are derived from established protocols for CRISPR screens with other PI3K inhibitors and can be adapted for specific PI3Kδ inhibitors.
Introduction to PI3Kδ and CRISPR Screens
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic development.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, making it a particularly attractive target for B-cell malignancies.[2] Inhibitors targeting PI3Kδ, such as Idelalisib, have shown clinical efficacy; however, intrinsic and acquired resistance can limit their long-term effectiveness.[2][3]
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool to systematically interrogate gene function and identify genetic vulnerabilities in cancer cells. By creating a pooled library of cells, each with a single gene knockout, researchers can identify genes whose loss confers sensitivity or resistance to a specific drug.[4] This approach can reveal novel drug targets for combination therapies and elucidate the molecular mechanisms underpinning drug resistance.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a central signaling cascade activated by various upstream signals, including growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1, which in turn regulate a multitude of cellular processes. PI3Kδ inhibitors specifically block the catalytic activity of the p110δ subunit, thereby inhibiting this signaling cascade in cells where this isoform is prominent.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3Kδ inhibitor.
Applications of a PI3Kδ Inhibitor CRISPR Screen
A CRISPR screen with a PI3Kδ inhibitor can be designed to address several key research questions:
-
Identification of Resistance Mechanisms: By selecting for cells that survive and proliferate in the presence of the inhibitor, it is possible to identify genes whose knockout confers resistance. This can reveal bypass pathways or compensatory mechanisms that cancer cells exploit to evade treatment.
-
Discovery of Synthetic Lethal Interactions: A screen can identify genes that are non-essential for cell survival in normal conditions but become critical in the presence of PI3Kδ inhibition. Targeting these synthetic lethal partners in combination with a PI3Kδ inhibitor could offer a highly selective and potent therapeutic strategy.
-
Identification of Sensitizing Gene Knockouts: Conversely, a screen can identify genes whose loss enhances the cytotoxic or cytostatic effects of the PI3Kδ inhibitor. This can pinpoint pathways that, when co-inhibited, lead to synergistic anti-cancer activity.
Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 knockout screen to identify modulators of PI3Kδ inhibitor sensitivity involves several key steps, from library transduction to data analysis.
Figure 2: General experimental workflow for a pooled CRISPR-Cas9 screen with a PI3Kδ inhibitor.
Protocols
The following protocols are generalized and should be optimized for the specific cell line and PI3Kδ inhibitor being used.
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Culture: Culture the chosen cancer cell line (e.g., a B-cell lymphoma line for a PI3Kδ inhibitor screen) in the recommended medium and conditions.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin or puromycin).
-
Selection: Select for successfully transduced cells by adding the appropriate antibiotic to the culture medium.
-
Validation of Cas9 Activity: Confirm Cas9 activity in the stable cell line using a functional assay, such as transduction with a lentivirus co-expressing a sgRNA targeting a surface protein (e.g., CD81) and a fluorescent reporter, followed by flow cytometry to assess the loss of the surface protein.
Protocol 2: Pooled CRISPR-Cas9 Screen
-
Lentiviral Library Production: Produce high-titer lentivirus for the pooled sgRNA library (e.g., GeCKO, Brunello) by transfecting packaging cells (e.g., HEK293T) with the library plasmid and packaging plasmids.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500-1000 cells per sgRNA.
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic.
-
Initial Timepoint (T0) Collection: After selection, harvest a representative population of cells to serve as the baseline for sgRNA abundance.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the PI3Kδ inhibitor at a predetermined concentration (typically around the GI50, the concentration that inhibits growth by 50%).
-
Cell Culture and Passaging: Culture both populations for a set period (e.g., 14-21 days), passaging the cells as needed and maintaining library representation at each passage.
-
Final Timepoint Collection: At the end of the screen, harvest cells from both the control and treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
-
sgRNA Sequencing Library Preparation: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing (NGS).
-
Next-Generation Sequencing: Sequence the sgRNA libraries to determine the relative abundance of each sgRNA in each condition.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the PI3Kδ inhibitor-treated population compared to the control population. This can be done using software packages like MAGeCK.
Data Presentation
The results of a CRISPR screen are typically presented as a ranked list of genes whose knockout leads to either resistance (positive selection) or sensitivity (negative selection) to the drug. The data can be summarized in tables for clarity.
Table 1: Top Gene Hits from a Hypothetical PI3Kδ Inhibitor Resistance Screen (Positive Selection)
| Rank | Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value |
| 1 | GENE_A | E3 ubiquitin ligase | 5.2 | 1.5e-8 |
| 2 | GENE_B | Kinase suppressor | 4.8 | 3.2e-8 |
| 3 | GENE_C | Transcription factor | 4.5 | 7.1e-8 |
| 4 | GENE_D | Apoptosis regulator | 4.1 | 1.2e-7 |
| 5 | GENE_E | Cell cycle checkpoint | 3.9 | 2.5e-7 |
Table 2: Top Gene Hits from a Hypothetical PI3Kδ Inhibitor Sensitization Screen (Negative Selection)
| Rank | Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value |
| 1 | GENE_X | DNA repair protein | -6.1 | 2.3e-9 |
| 2 | GENE_Y | Metabolic enzyme | -5.7 | 5.8e-9 |
| 3 | GENE_Z | Drug efflux pump | -5.3 | 9.1e-9 |
| 4 | GENE_W | Growth factor receptor | -4.9 | 1.4e-8 |
| 5 | GENE_V | Anti-apoptotic protein | -4.6 | 3.0e-8 |
Hit Validation
Following the primary screen, it is crucial to validate the top candidate genes. This is typically done through individual gene knockouts using 2-3 independent sgRNAs per gene, followed by cell viability or competition assays in the presence and absence of the PI3Kδ inhibitor.
Figure 3: Workflow for the validation of candidate genes identified in the CRISPR screen.
Conclusion
The combination of a PI3Kδ inhibitor with CRISPR-Cas9 screening is a powerful approach to systematically explore the genetic landscape that influences drug response. The detailed protocols and application notes provided here offer a framework for researchers to design and execute such screens, leading to the identification of novel therapeutic strategies to overcome drug resistance and improve the efficacy of PI3Kδ-targeted therapies in cancer. Careful optimization of experimental conditions and rigorous validation of screen hits are paramount to the success of these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3Kδ Inhibitor 1 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the PI3K/AKT signaling pathway, predominantly expressed in hematopoietic cells.[1][2] Its role in cellular processes such as cell growth, proliferation, and survival has made it a key target in the development of therapies for hematological malignancies and inflammatory diseases.[2][3] "PI3Kdelta Inhibitor 1" is a selective antagonist of the p110δ isoform. Verifying that a compound like "this compound" reaches and binds to its intended target within a cell is a crucial step in drug discovery, a process known as target engagement.[4]
These application notes provide detailed protocols for key assays to quantify the target engagement of "this compound". The methodologies described include direct biophysical measurements of target binding within the cell and assessments of the downstream signaling consequences of PI3Kδ inhibition.
Signaling Pathway
The PI3K/AKT signaling cascade is initiated by the activation of cell surface receptors, which in turn activate PI3K.[1] Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT, to the cell membrane, leading to their activation through phosphorylation.[1] Activated AKT then phosphorylates numerous downstream substrates, promoting cell survival and proliferation.[1] "this compound" blocks this cascade at the level of PI3Kδ.
Data Presentation
The following table summarizes key quantitative parameters for various PI3Kδ target engagement assays. These values are essential for assay selection and for comparing the potency of different inhibitors.
| Assay Type | Key Parameter | Typical Value | Reference |
| Biochemical Assays | |||
| HTRF Kinase Assay | IC50 | 7.32 µM (for NSC348884) | [5] |
| HTRF Kinase Assay | Z' Factor | > 0.6 - 0.8 | [6][7] |
| AlphaLISA Assay | IC50 | ~1.5 µM - 16.5 µM (for PRMT5 inhibitors) | [8] |
| ADP-Glo Kinase Assay | IC50 | Compound-dependent | [9] |
| Cell-Based Assays | |||
| Cellular Thermal Shift Assay (CETSA) | ΔTm | Compound and concentration-dependent | [10][11] |
| In-Cell Western | IC50 | Compound-dependent | [12] |
| Western Blot (p-AKT) | IC50 | Compound-dependent | [3] |
| NanoBRET Target Engagement | Apparent Cellular Affinity | Compound-dependent | [13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment.[10][11][14] It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11]
Methodology
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human B-cell lymphoma line) to 70-80% confluency.
-
Treat the cells with various concentrations of "this compound" or a vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) to a final concentration of 1-5 x 107 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant containing the soluble protein fraction to new tubes.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15][16]
-
Block the membrane and incubate with a primary antibody specific for PI3Kδ.
-
Incubate with a suitable secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).[15]
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the band intensity of each heated sample to the unheated control.
-
Plot the normalized signal as a function of temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay measures the enzymatic activity of PI3Kδ by detecting the production of its product, PIP3.[18][19] The assay uses a competitive format where the PIP3 produced displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain, which is in complex with a Europium-labeled anti-GST antibody and streptavidin-Allophycocyanin (SA-APC).[7]
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of DMSO (for controls) or "this compound" at various concentrations to the appropriate wells.[18]
-
To the "minus enzyme" control wells, add 14.5 µL of the Lipid Working Solution.
-
To the "plus enzyme" and inhibitor test wells, add 14.5 µL of the PI3Kδ/Lipid Working Solution.[18]
-
Initiate the reaction by adding 5 µL of the ATP Working Solution to all wells.[18]
-
Incubate the reaction for 30 minutes at room temperature.[18]
-
Stop the reaction by adding 5 µL of Stop Solution.[18]
-
Add 5 µL of Detection Mix to all wells.[18]
-
Seal the plate and incubate for 2 hours at room temperature before reading.[18]
-
-
Data Acquisition and Analysis:
-
Measure the HTRF ratio on a compatible microplate reader (excitation at 320-340 nm, emission at 665 nm and 620 nm).[6]
-
Calculate the percentage of inhibition based on the signals from the positive and negative controls.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
In-Cell Western (ICW) for Phospho-AKT (Ser473)
The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method to measure the levels of specific proteins in fixed cells.[12][15] By measuring the phosphorylation of AKT at Serine 473, a downstream target of PI3K, this assay provides a functional readout of PI3Kδ inhibition.[1]
Methodology [15]
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of "this compound" for the desired time. Include appropriate vehicle and positive controls.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[15]
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against phospho-AKT (Ser473) and a normalization control (e.g., total AKT or GAPDH) overnight at 4°C.[15]
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate with species-specific, near-infrared fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells.
-
Scan the plate using a near-infrared imaging system.[15]
-
Quantify the fluorescence intensity for both the phospho-AKT and the normalization protein in each well.
-
Normalize the phospho-AKT signal to the normalization protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The selection of a target engagement assay depends on the specific research question and the stage of drug development. The Cellular Thermal Shift Assay provides direct evidence of target binding in a physiological context, while biochemical assays like HTRF are well-suited for high-throughput screening of inhibitor potency. Downstream functional assays, such as measuring AKT phosphorylation via In-Cell Western or traditional Western blotting, confirm the mechanism of action and the cellular consequences of PI3Kδ inhibition. By employing a combination of these robust and quantitative methods, researchers can confidently characterize the target engagement profile of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.es [promega.es]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. benchchem.com [benchchem.com]
- 16. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 17. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Assessing Apoptosis in Cells Treated with PI3Kδ Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells, making it a key therapeutic target for B-cell malignancies and inflammatory diseases. Inhibition of PI3Kδ disrupts pro-survival signals, leading to the induction of apoptosis in target cells.[1][2] This document provides detailed protocols and application notes for assessing apoptosis in cells following treatment with a selective PI3Kδ inhibitor.
Mechanism of Action: PI3Kδ Inhibition and Apoptosis Induction PI3Kδ inhibitors function by blocking the catalytic activity of the p110δ subunit. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT. Inactive AKT is unable to phosphorylate and inhibit pro-apoptotic proteins such as BAD and Caspase-9, ultimately leading to the activation of the apoptotic cascade.[3]
Experimental Workflow for Apoptosis Assessment
A typical workflow for evaluating the apoptotic effects of a PI3Kδ inhibitor involves treating cultured cells, followed by harvesting and analysis using various assays to detect key apoptotic markers.
Quantitative Data Summary
The following table summarizes the effects of various selective PI3Kδ inhibitors on apoptosis and viability in different cell lines as reported in the literature.
| Inhibitor Name | Cell Line | Assay | Result | Citation |
| IPI-145 (Duvelisib) | Primary CLL Cells | Cell Viability | Reduced viability to a median of 73% in co-culture at 1 µM. | [4] |
| IPI-145 (Duvelisib) | Primary CLL Cells | pAKT (Ser473) Inhibition | IC50 of 0.36 nM. | [4][5] |
| Idelalisib (CAL-101) | B-ALL Cell Lines | Apoptosis (Annexin V/PI) | Induced apoptosis at 5 µM after 24 hours. | [6] |
| PI-3065 | HCC Cells | Apoptosis Induction | Dose- and time-dependently induced apoptosis. | [7][8] |
| Roginolisib (IOA-244) | Mesothelioma Cells | Apoptosis Induction | Induced apoptosis and suppressed PI3K/AKT/mTOR signaling. | [2] |
| BAY 80-6946 | BT-474 Cells | Apoptosis (SubG1) | Increased SubG1 fraction by 33.5% after 72 hours at 50nM. | [9] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials and Reagents:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Treated and control cells in suspension
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells) and treat with the desired concentrations of PI3Kδ inhibitor 1 for the specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.[11]
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash the cell pellet twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Western Blot Analysis for Cleaved Caspase-3 and Cleaved PARP
This protocol allows for the detection of key protein markers of apoptosis.
Materials and Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[12]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three more times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of Caspase-3 and PARP indicates apoptosis.[6][13]
Protocol 3: Caspase-Glo® 3/7 Assay
This is a luminescent, plate-based assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
White-walled, multi-well plates suitable for luminescence
-
Treated and control cells
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of the PI3Kδ inhibitor 1 and controls. Include a "no-cell" background control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence is directly proportional to the amount of caspase-3/7 activity.[14]
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K δ inhibitor PI-3065 induces apoptosis in hepatocellular carcinoma cells by targeting survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes for PI3Kδ Inhibitor 1 in Cell Proliferation Assays
Introduction
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the PI3Kδ pathway is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target.[3][4] "PI3Kdelta inhibitor 1," a representative selective inhibitor of the p110δ catalytic subunit, has been shown to block constitutive PI3K signaling. This inhibition leads to decreased phosphorylation of downstream effectors like Akt, ultimately inducing apoptosis and inhibiting proliferation in malignant B-cells.[1][5] These application notes provide a comprehensive guide for utilizing "this compound" (represented by the well-characterized inhibitor Idelalisib/CAL-101) in common cell proliferation assays, namely the MTT and BrdU assays.
Mechanism of Action
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5] PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, modulates a variety of cellular processes that promote cell survival and proliferation. "this compound" competitively binds to the ATP-binding pocket of the p110δ subunit, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.[1]
Data Presentation
The following tables summarize the anti-proliferative effects of "this compound" (Idelalisib/CAL-101) as determined by MTT and BrdU assays in various hematological cancer cell lines.
Table 1: MTT Assay - Inhibition of Cell Viability by this compound (Idelalisib/CAL-101)
| Cell Line | Cell Type | Incubation Time (hours) | IC50 / Effect | Reference |
| K562 | Chronic Myeloid Leukemia | 48 | 71.4 µM | [3] |
| Raji | Burkitt's Lymphoma | Not Specified | 0.004 µM | [6] |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | Not Specified | Dose- and time-dependent reduction in viability | [5] |
Table 2: BrdU Assay - Inhibition of DNA Synthesis by this compound (Idelalisib/CAL-101)
| Cell Line/Cell Type | Assay Type | Incubation Time (hours) | EC50 / Effect | Reference |
| Chronic Lymphocytic Leukemia (CLL) primary cells | Proliferation Assay | 96 | 28 nM (median potency) | [7] |
| T-cells from CLL patients | Proliferation Assay | Not Specified | Reduction in proliferation | [8] |
Note: The data presented in Tables 1 and 2 are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is designed to assess the effect of "this compound" on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
"this compound" (e.g., Idelalisib/CAL-101)
-
Target cancer cell line (e.g., K562, Raji)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate at a low speed to pellet the cells and then carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
BrdU Cell Proliferation Assay (Flow Cytometry)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell proliferation.
Materials:
-
"this compound" (e.g., Idelalisib/CAL-101)
-
Target cancer cell line
-
Complete cell culture medium
-
BrdU labeling solution (10 mM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC or APC conjugated)
-
7-AAD or Propidium Iodide (PI) for DNA content analysis
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and treat with serial dilutions of "this compound" and controls as described in the MTT assay protocol.
-
Incubate for the desired duration (e.g., 48-96 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C to allow for BrdU incorporation.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
-
DNA Denaturation:
-
Treat the cells with DNase I solution to expose the incorporated BrdU.
-
-
Staining:
-
Incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
For cell cycle analysis, co-stain with a DNA content dye like 7-AAD or PI.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The percentage of BrdU-positive cells represents the proliferating cell population.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for the BrdU cell proliferation assay.
References
- 1. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic suppression of the PI3K inhibitor CAL-101 with bortezomib on mantle cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Idelalisib impairs T-cell-mediated immunity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Downstream Pathway Modulation of PI3Kdelta Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells, playing a crucial role in the activation, proliferation, and survival of immune cells, particularly B and T lymphocytes.[1] Its dysregulation is implicated in various hematological malignancies and inflammatory diseases. "PI3Kdelta inhibitor 1," also identified as Compound 5d, is a potent and selective oral inhibitor of the PI3Kδ isoform, with a reported half-maximal inhibitory concentration (IC50) of 1.3 nM.[2] These application notes provide a comprehensive guide to utilizing "this compound" for assessing its modulatory effects on the downstream PI3K/Akt/mTOR signaling pathway.
Mechanism of Action
"this compound" selectively targets the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, impacting fundamental cellular processes such as cell growth, proliferation, survival, and protein synthesis.[3][4]
Data Presentation
The following tables summarize key quantitative data for "this compound" and representative selective PI3Kδ inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Kinase Assay) | - | 1.3 nM | [2] |
| IC50 (Cell Viability) | PC-3 (Prostate Cancer) | 5.12 nM | [5] |
| Cell Cycle Arrest | PC-3 (Prostate Cancer) | G0/G1 phase arrest | [5] |
Note: Data for "this compound" in immune cells is limited. The following tables provide representative data from other selective PI3Kδ inhibitors to illustrate expected effects.
Table 2: Representative Effects of Selective PI3Kδ Inhibitors on Immune Cell Function
| Assay | Cell Type | Inhibitor | Effect | IC50 / Concentration | Reference |
| B-Cell Proliferation | Human B-cells | Idelalisib | Inhibition | ~10 nM | [1] |
| T-Cell Proliferation | Human CD4+ T-cells | IC87114 | Inhibition | 1-10 µM | [5] |
| IFNγ Production | Human CD4+ T-cells | IC87114 | Inhibition | ~1 µM | [5] |
| IL-17 Production | Human CD4+ T-cells | IC87114 | Inhibition | ~1 µM | [5] |
| B-Cell Activation (CD86) | Mouse B-cells | Duvelisib | Decreased Expression | Not specified | [6] |
Experimental Protocols
In Vitro PI3Kδ Kinase Assay
Objective: To determine the direct inhibitory effect of "this compound" on the enzymatic activity of purified PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
"this compound"
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of "this compound" in DMSO.
-
Add diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant PI3Kδ enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]
Western Blot Analysis of Akt and Downstream Target Phosphorylation
Objective: To assess the effect of "this compound" on the phosphorylation of Akt and its downstream targets (e.g., S6 ribosomal protein, 4E-BP1) in a cellular context.
Materials:
-
Relevant cell line (e.g., B-cell lymphoma, T-cell leukemia, or other cells with an active PI3Kδ pathway)
-
"this compound"
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of "this compound" or vehicle control for the desired time (e.g., 1-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of "this compound" on cancer or immune cells.
Materials:
-
Target cell line
-
"this compound"
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of "this compound" or vehicle control.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Cytokine Production Assay (for Immune Cells)
Objective: To measure the effect of "this compound" on the production of cytokines by activated T-cells.
Materials:
-
Isolated primary T-cells or a T-cell line
-
"this compound"
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Cell culture medium
-
ELISA or Luminex kits for specific cytokines (e.g., IFN-γ, IL-2, IL-17)
Protocol:
-
Pre-treat T-cells with various concentrations of "this compound" or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's protocols.[5][7]
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for Western Blot analysis of downstream pathway modulation.
Caption: Logical relationship of this compound's effects on downstream cellular processes.
References
- 1. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K p110δ regulates T cell cytokine production during primary and secondary immune responses in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Suppression Of Cytokine Production From T Cells By a Novel Phosphoinositide 3-Kinase Delta Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
Troubleshooting & Optimization
"PI3Kdelta inhibitor 1" off-target kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3Kδ Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is PI3Kδ Inhibitor 1 and what is its primary target?
PI3Kδ Inhibitor 1 is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, making it a key target in B-cell malignancies.[1][4][5]
Q2: How should I prepare and store stock solutions of PI3Kδ Inhibitor 1?
To prepare a high-concentration stock solution, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] For long-term storage, it is best to aliquot the stock solution into single-use volumes in inert containers, such as amber glass or polypropylene (B1209903) tubes, and store them at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound. When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved before use.[6]
Q3: What are the common causes of inconsistent results when using small molecule inhibitors like PI3Kδ Inhibitor 1?
Inconsistent experimental results can stem from several factors, including:
-
Batch-to-batch variability: Differences in purity, isomeric composition, or the presence of trace impurities between different manufacturing lots.[6]
-
Compound instability: Degradation of the inhibitor over time due to improper storage, exposure to light, or repeated freeze-thaw cycles.[6]
-
Solubility issues: Precipitation of the compound upon dilution into aqueous buffers from a concentrated stock solution.[6]
-
Off-target effects: The inhibitor may interact with other kinases or cellular proteins, leading to unexpected biological responses.[6][7]
-
Differences between biochemical and cell-based assays: A compound's potency can differ between a purified enzyme assay and a complex cellular environment due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[6]
Troubleshooting Guides
Issue 1: A new batch of PI3Kδ Inhibitor 1 shows reduced potency compared to a previous batch.
This guide provides a systematic approach to identifying and mitigating the impact of potential batch-to-batch variability of PI3Kδ Inhibitor 1.
-
Possible Cause: The new batch may have a lower purity, contain inactive isomers, or have degraded during shipping or storage.[6]
-
Troubleshooting Steps:
-
Confirm Proper Handling: Ensure the new batch was stored correctly upon receipt and that stock solutions were prepared and stored according to recommended procedures.[6]
-
Perform a Dose-Response Curve: Conduct a side-by-side comparison of the old and new batches in a well-established in vitro or cell-based assay. This will quantitatively determine if there is a significant shift in the IC50 or EC50 values.[6]
-
Validate Target Engagement: Use Western blotting to assess the phosphorylation status of downstream targets of PI3Kδ, such as AKT (at Ser473 and Thr308) and its substrates (e.g., S6 ribosomal protein). Compare the ability of both batches to inhibit this phosphorylation at various concentrations.[6]
-
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
-
Possible Cause:
-
Off-target kinase inhibition: The inhibitor may be affecting other kinases essential for cell survival.[8]
-
Inappropriate dosage: The concentration used may be too high, leading to non-specific toxicity.[8]
-
Compound solubility issues: Precipitation of the inhibitor in the cell culture media can lead to cytotoxic effects.[8]
-
-
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: This will identify any unintended kinase targets that may be responsible for the cytotoxicity.[8]
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits the target without causing significant cell death.[8]
-
Check Compound Solubility: Ensure the inhibitor is fully dissolved in the cell culture media at the working concentration. Use a vehicle control (e.g., DMSO) to confirm the solvent is not causing toxicity.[8]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause:
-
Activation of compensatory signaling pathways: Inhibition of PI3Kδ can sometimes lead to the upregulation of other survival pathways.[8]
-
Inhibitor instability: The inhibitor may be degrading under the experimental conditions.[8]
-
Cell line-specific effects: The observed effects may be unique to the specific cell line being used.[8]
-
-
Troubleshooting Steps:
-
Probe for Compensatory Pathways: Use Western blotting to examine the activation of known compensatory signaling pathways (e.g., MAPK/ERK).[8]
-
Check Inhibitor Stability: Assess the stability of the inhibitor in your experimental media at 37°C over the time course of your experiment.[8]
-
Test in Multiple Cell Lines: To distinguish between general off-target effects and those specific to a particular cellular context, test the inhibitor in a panel of different cell lines.[8]
-
Off-Target Kinase Activity Data
The following tables summarize the off-target kinase activity of a representative PI3Kδ inhibitor, PI3KD-IN-015.
Table 1: In Vitro Inhibitory Activity of PI3KD-IN-015 against PI3K Isoforms. [1]
| Kinase Target | IC50 (nM) |
| PI3Kδ | 5 |
| PI3Kα | 60 |
| PI3Kβ | 100 |
| PI3Kγ | 125 |
| Vps34 | 280 |
| PI4KB | 172 |
| PIK3C2A | >10,000 |
| PIK3C2B | >10,000 |
| PI4KA | >10,000 |
Table 2: Cellular Inhibitory Activity of PI3KD-IN-015 against PI3K Isoforms. [1]
| PI3K Isoform | Stimulating Reagent | Cell Line | EC50 (nM) |
| PI3Kδ | anti-IgM | Raji | 13 |
| PI3Kα | IGF-1 | MCF-7 | >3,000 |
| PI3Kβ | PDGF | U-87 MG | >3,000 |
| PI3Kγ | fMLP | U937 | >3,000 |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Kinase Assay) [9]
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of PI3Kδ Inhibitor 1 against a panel of kinases.
-
Methodology:
-
Prepare serial dilutions of PI3Kδ Inhibitor 1.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Target Engagement in Cells [6]
-
Objective: To assess the effect of PI3Kδ Inhibitor 1 on the phosphorylation of downstream targets in a cellular context.
-
Methodology:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line with activated PI3Kδ signaling) to 70-80% confluency.
-
Treat the cells with different concentrations of PI3Kδ Inhibitor 1 (and a vehicle control, e.g., DMSO) for a predetermined time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, S6 ribosomal protein).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using an appropriate detection system.
-
Visualizations
References
- 1. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"PI3Kdelta inhibitor 1" acquired resistance mechanisms in cancer cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance mechanisms to "PI3Kdelta Inhibitor 1" in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in cancer cells can arise from several molecular mechanisms. These can be broadly categorized as:
-
On-target alterations: These are genetic changes in the PI3Kδ protein itself that prevent the inhibitor from binding effectively.
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the PI3Kδ pathway for survival and proliferation.[1][2][3]
-
Alterations in downstream effectors: Changes in proteins downstream of PI3Kδ can also lead to resistance.
Q2: How can I confirm that my cancer cell line has developed resistance to this compound?
Confirmation of resistance involves a few key experimental steps:
-
Assess IC50 Shift: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the change in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cells compared to the parental cell line confirms the development of resistance.[4]
-
Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT (p-AKT).[4][5] In resistant cells, you may observe sustained p-AKT levels even in the presence of the inhibitor.
-
Verify Cell Line Identity: It is good practice to perform cell line authentication to rule out cross-contamination as a source of unexpected results.[4]
Q3: My resistant cell line shows a high degree of heterogeneity in its response to this compound. What could be the cause?
A heterogeneous response within a resistant cell population is common and can be attributed to the emergence of multiple subclones, each with a distinct resistance mechanism. To address this, you can perform single-cell cloning to isolate and characterize individual resistant populations.
Q4: After removing this compound from the culture medium, my resistant cell line gradually regains sensitivity. Why does this happen?
This phenomenon suggests that the resistance mechanism is transient and not genetically stable. To maintain the resistant phenotype, it is advisable to culture the cells in the continuous presence of a low concentration of this compound to sustain the selective pressure.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Variation in cell passage number or confluency. | Use cells within a defined passage number range. Seed cells and add the inhibitor at a consistent confluency for all experiments.[4] |
| Inconsistent incubation times. | Adhere strictly to the same incubation times for all experiments.[4] |
| Degradation of this compound. | Prepare fresh inhibitor solutions from a validated stock. Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles.[5] |
| Batch-to-batch variability of the inhibitor. | If you suspect batch-to-batch variability, perform a side-by-side comparison of the old and new batches in a dose-response assay.[5] |
Issue 2: Unexpectedly low cell viability in the resistant cell line at high concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| The incremental increase in drug concentration during the generation of the resistant line was too high. | When generating resistant cell lines, reduce the fold-increase in drug concentration at each step. Allow cells more time to recover and proliferate before the next dose escalation.[4] |
| The resistant cell line has developed a dependency on the drug. | This is a rare phenomenon but can be confirmed by repeating the assay. This could represent a new area of investigation.[4] |
Issue 3: Western blot analysis shows no change in p-Akt levels in resistant cells upon treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Activation of a bypass signaling pathway. | Investigate the activation status of other signaling pathways, such as the MAPK/ERK pathway, by checking the phosphorylation of ERK.[4] Upregulation of receptor tyrosine kinases (RTKs) like EGFR, AXL, or HER3 could also be responsible.[1] |
| Loss of PTEN function. | The loss of the tumor suppressor PTEN can lead to hyperactivation of the PI3K pathway, rendering PI3Kδ inhibitors less effective.[6][7][8] Assess PTEN expression levels by Western blot or genomic analysis. |
| Mutations in PIK3CA or other PI3K isoforms. | While targeting PI3Kδ, mutations in other isoforms like PI3Kα (encoded by PIK3CA) can sometimes contribute to resistance.[1][9] Sequencing of key PI3K pathway genes may be necessary. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure and dose escalation.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cancer cell line.
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor. A common approach is to double the concentration at each step.
-
Monitor Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when its IC50 is significantly higher (e.g., >10-fold) than that of the parental line and remains stable over several passages.
Protocol 2: Western Blot Analysis of PI3K Signaling Pathway
Objective: To assess the phosphorylation status of key proteins in the PI3K signaling pathway in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture both parental and resistant cells to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein using SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, PTEN).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of resistance to PI3K inhibitors [diposit.ub.edu]
- 9. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
Technical Support Center: Optimizing "PI3Kdelta inhibitor 1" Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "PI3Kdelta inhibitor 1" in in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as Compound 5d, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates fundamental cellular processes such as cell growth, proliferation, survival, and differentiation.[1][3][4][5] By selectively targeting and inhibiting PI3Kδ, this inhibitor blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4] This reduction in PIP3 prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, leading to decreased cell proliferation and survival in cells that are dependent on this pathway.[1][4][6] The targeted nature of this inhibitor is intended to minimize off-target effects and preserve normal PI3K signaling in non-neoplastic cells.[1][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a high-concentration stock solution, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][7] For long-term storage, it is best to aliquot the stock solution into single-use volumes in inert containers, such as amber glass or polypropylene (B1209903) tubes, and store them at -20°C or -80°C.[1] It is critical to avoid repeated freeze-thaw cycles, as this can lead to the degradation and precipitation of the compound.[1] When you need to use the inhibitor, allow the solution to thaw slowly to room temperature and vortex it gently to ensure it is completely dissolved before use.[1]
Q3: What are the common causes of inconsistent results when using small molecule inhibitors like this compound?
A3: Inconsistent experimental results can arise from several factors, including:
-
Batch-to-batch variability: Differences in purity, isomeric composition, or the presence of trace impurities between different manufacturing lots can affect the inhibitor's potency.[1]
-
Solubility issues: The compound may precipitate when diluted from a concentrated stock solution into aqueous buffers.[1]
-
Off-target effects: At higher concentrations, the inhibitor may interact with other kinases or cellular proteins, leading to unexpected biological responses.[1]
-
Differences between biochemical and cell-based assays: A compound's potency can differ between a purified enzyme assay and a complex cellular environment due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[1]
Troubleshooting Guide
Issue 1: Reduced potency observed with a new batch of this compound.
-
Possible Cause: The new batch may have a lower purity, contain inactive isomers, or could have degraded during shipping or storage.[1]
-
Troubleshooting Steps:
-
Confirm Proper Handling: Ensure the new batch was stored correctly upon receipt and that stock solutions were prepared and stored according to the recommended procedures.[1]
-
Perform a Dose-Response Curve: Conduct a side-by-side comparison of the old and new batches in a well-established in vitro or cell-based assay to quantitatively determine if there is a significant shift in the IC50 or EC50 values.[1]
-
Validate Target Engagement: Use Western blotting to assess the phosphorylation status of downstream targets of PI3Kδ, such as AKT (at Ser473 and Thr308).[1] Compare the ability of both batches to inhibit this phosphorylation at various concentrations.
-
Issue 2: Increased off-target effects or cellular toxicity are observed.
-
Possible Cause: The inhibitor concentration may be too high, or the batch may contain impurities with off-target biological activity.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Confirm the observed phenotype with a different, structurally distinct PI3Kδ inhibitor. If both inhibitors produce the same effect, it is more likely an on-target effect.[1][8]
-
Employ a Negative Control Analog: If available, use a structurally similar but inactive version of the inhibitor. This control should not elicit the same off-target effects.[1]
-
Reduce Inhibitor Concentration: Determine the lowest effective concentration that inhibits the target without causing widespread toxicity.
-
Perform a Washout Experiment: If the observed phenotype is reversible after removing the inhibitor, it is more likely to be a direct pharmacological effect.[8]
-
Data Presentation
Table 1: Biochemical Potency (IC50) of this compound and Comparators Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference(s) |
| This compound | - | - | - | 1.3 | [2] |
| Idelalisib | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | [3] |
| Seletalisib | - | - | - | 12 | [3] |
| Zandelisib | - | - | - | 0.6 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cellular Activity (EC50/GI50) of PI3Kdelta Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cell Type | Assay | EC50/GI50 | Reference(s) |
| PI3KD-IN-015 | HT | B-cell lymphoma | Proliferation | 0.86 µM | [9] |
| PI3KD-IN-015 | Namalwa | Burkitt Lymphoma | Proliferation | 1.4 µM | [9] |
| PI3KD-IN-015 | Ramos | Burkitt Lymphoma | Proliferation | 2 µM | [9] |
| PI3KD-IN-015 | HT | B-cell lymphoma | Colony Formation | 374 nM | [9] |
| PI3KD-IN-015 | MEC-1 | CLL | Colony Formation | 765 nM | [9] |
| PI3KD-IN-015 | MOLM13 | AML | Colony Formation | 215 nM | [9] |
Note: PI3Kδ inhibitors may have little direct cytotoxic effect on certain cell types but can strongly inhibit colony formation.[9]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified PI3Kδ enzyme.
Methodology:
-
Utilize a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human PI3Kδ with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) in the assay buffer.
-
Initiate the kinase reaction by adding the lipid substrate (e.g., PIP2) and ATP.
-
Allow the reaction to proceed for the recommended time (e.g., 60 minutes at room temperature).[3]
-
Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent.[1]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[3]
Protocol 2: Cellular Phospho-Akt (p-Akt) Western Blot Assay
Objective: To assess the effect of this compound on the phosphorylation of downstream targets in a cellular context.
Methodology:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line with activated PI3Kδ signaling) to 70-80% confluency.[1]
-
(Optional) To reduce basal PI3K pathway activity, serum-starve the cells for 4-6 hours.[8]
-
Treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).[1][8]
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][8]
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).[1][4]
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473, p-AKT Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizations
Caption: PI3K/AKT signaling pathway and the action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of PI3Kδ Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The following information is intended to help manage in vivo toxicity and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common in vivo toxicities associated with PI3Kδ inhibitors?
A1: PI3Kδ inhibitors, with idelalisib (B1684644) being a primary example, are predominantly associated with a unique set of on-target, immune-mediated toxicities due to the crucial role of PI3Kδ in the function of hematopoietic cells.[1][2] The most frequently observed toxicities in preclinical and clinical studies include:
-
Diarrhea and/or Colitis: This is a common adverse event that can range from mild to severe and is often immune-mediated.[3][4][5]
-
Hepatotoxicity: Manifests as elevations in liver transaminases (ALT and AST). This is a serious, and potentially fatal, adverse event.[3][5]
-
Pneumonitis: Inflammation of the lung tissue, which can be severe and life-threatening.[3][6]
-
Rash: Various cutaneous reactions have been reported.[7]
-
Infections: Due to the immunomodulatory effects of PI3Kδ inhibition, there is an increased risk of infections.[1]
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell, can occur.[3][7]
Q2: How should I manage diarrhea or colitis in my animal models?
A2: Management of diarrhea or colitis depends on the severity. After excluding infectious causes, the following tiered approach is recommended.[3][8]
Troubleshooting Guide: Diarrhea/Colitis
| Grade/Severity | Clinical Signs (in mice) | Recommended Action |
| Grade 1 (Mild) | Mild, transient diarrhea; no significant weight loss. | Continue PI3Kδ inhibitor at the same dose and monitor animals closely. Consider symptomatic treatment with anti-diarrheal agents if necessary. |
| Grade 2 (Moderate) | Persistent diarrhea, moderate weight loss (5-15%). | Maintain PI3Kδ inhibitor dose, but increase monitoring frequency to daily. If unresolved, consider dose reduction.[3] |
| Grade 3 (Severe) | Severe diarrhea, significant weight loss (>15%), dehydration, lethargy. | Withhold PI3Kδ inhibitor administration. Provide supportive care (e.g., subcutaneous fluids). Once symptoms resolve, consider re-challenging at a reduced dose (e.g., 50% of the original dose).[3] |
| Grade 4 (Life-threatening) | Severe clinical signs, moribund state. | Permanently discontinue the PI3Kδ inhibitor. Euthanize the animal according to institutional guidelines. |
Q3: What is the recommended approach for managing hepatotoxicity?
A3: Monitoring of liver enzymes is crucial. Management of elevated transaminases is based on the degree of elevation above the upper limit of normal (ULN).[3]
Troubleshooting Guide: Hepatotoxicity (Elevated ALT/AST)
| Grade/Severity | Level of Elevation | Recommended Action |
| Grade 1 | > 1-3 x ULN | Continue PI3Kδ inhibitor at the same dose. Increase monitoring frequency of liver enzymes (e.g., weekly). |
| Grade 2 | > 3-5 x ULN | Maintain PI3Kδ inhibitor dose and monitor liver enzymes at least weekly until they return to ≤ 1 x ULN.[3] |
| Grade 3 | > 5-20 x ULN | Withhold PI3Kδ inhibitor. Monitor liver enzymes at least weekly until they return to ≤ 1 x ULN. If resuming, use a reduced dose (e.g., 100 mg/kg if the original dose was 150 mg/kg).[3][9] |
| Grade 4 | > 20 x ULN | Permanently discontinue the PI3Kδ inhibitor.[3][9] |
Q4: How can I confirm that my PI3Kδ inhibitor is hitting its target in vivo?
A4: Target engagement can be confirmed by assessing the phosphorylation status of downstream effectors in the PI3K signaling pathway, such as Akt. A reduction in phosphorylated Akt (p-Akt) in tumor or tissue samples from treated animals compared to vehicle-treated controls indicates successful target inhibition.[1] Western blotting is a common method for this analysis.
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Monitoring of a PI3Kδ Inhibitor in a Xenograft Model
This protocol describes a general workflow for evaluating the efficacy and monitoring the toxicity of a PI3Kδ inhibitor in a subcutaneous tumor xenograft model.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., Raji for B-cell lymphoma).
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[10]
-
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals.
-
-
Toxicity Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, grooming, presence of diarrhea).
-
Collect blood samples at specified time points for complete blood counts and serum chemistry (including ALT and AST).
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor and/or relevant tissues for analysis of target engagement (e.g., Western blot for p-Akt).
-
Protocol 2: Western Blot Analysis of Phospho-Akt (Ser473) in Tumor Tissue
This protocol outlines the steps for detecting phosphorylated Akt in tumor tissue lysates.
-
Tissue Lysis:
-
Homogenize tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
To a sample of protein solution containing 1-100 ng of the target protein (500 µg lysate), add an equal volume of 2x SDS-PAGE sample buffer.
-
Denature the proteins by heating the sample to 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-polyacrylamide gel and run the gel under standard conditions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Stripping and Re-probing (for Total Akt):
-
The membrane can be stripped and re-probed with an antibody against total Akt to serve as a loading control.[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
-
Visualizations
Caption: PI3Kδ signaling pathway and the point of inhibition.
Caption: Experimental workflow for in vivo studies.
Caption: Decision tree for managing in vivo toxicity.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. color | Graphviz [graphviz.org]
- 3. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. "Management of adverse events associated with idelalisib treatment: exp" by S. E. Coutre, J. C. Barrientos et al. [academicworks.medicine.hofstra.edu]
- 7. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Common pitfalls in "PI3Kdelta inhibitor 1" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PI3Kδ Inhibitor 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PI3Kδ Inhibitor 1 and what is its primary mechanism of action?
A1: PI3Kδ Inhibitor 1 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which governs essential cellular functions like cell growth, proliferation, and survival.[1] The inhibitor functions by competitively binding to the ATP-binding pocket of the p110δ catalytic subunit of the PI3K enzyme. This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger.[1] Consequently, the activation of downstream signaling proteins, most notably AKT, is prevented, leading to reduced cell proliferation and survival in cells dependent on this pathway.[1][3] The targeted inhibition of the delta isoform aims to minimize off-target effects and preserve normal PI3K signaling in non-hematopoietic cells.[1][4]
It is important to note that "PI3Kdelta Inhibitor 1" may be used in literature to refer to structurally distinct compounds.[5] Therefore, it is crucial to verify the specific compound and its reported potency.
Q2: How should I prepare and store stock solutions of PI3Kδ Inhibitor 1?
A2: To prepare a high-concentration stock solution, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is best to create single-use aliquots in inert containers, such as amber glass or polypropylene (B1209903) tubes, and store them at -20°C or -80°C.[1] It is critical to avoid repeated freeze-thaw cycles, as this can lead to the degradation and precipitation of the compound.[1] When you need to use the inhibitor, allow the solution to thaw slowly to room temperature and vortex it gently to ensure it is completely dissolved before use.[1]
Q3: What are some common reasons for inconsistent results in my experiments?
A3: Inconsistent results with small molecule inhibitors like PI3Kδ Inhibitor 1 can arise from several factors:
-
Batch-to-batch variability: Differences in the purity, isomeric composition, or the presence of trace impurities between different manufacturing lots can significantly impact the inhibitor's potency.[1]
-
Compound instability: The inhibitor can degrade over time due to improper storage, exposure to light, or repeated freeze-thaw cycles.[1]
-
Solubility issues: The inhibitor may precipitate out of solution when diluted from a concentrated DMSO stock into aqueous buffers used for cell culture or enzymatic assays.[1]
-
Off-target effects: The inhibitor might interact with other kinases or cellular proteins, leading to unexpected biological responses.[1]
-
Differences between assay types: The potency of the inhibitor can differ between a purified enzyme (biochemical) assay and a cell-based assay due to factors like cell permeability, drug efflux pumps, and high intracellular ATP concentrations.[1]
Troubleshooting Guide
Issue 1: Reduced Potency or Efficacy of a New Batch of Inhibitor
-
Possible Cause: The new batch may have lower purity, contain inactive isomers, or have degraded during shipping or storage.[1]
-
Troubleshooting Steps:
-
Confirm Proper Handling: Ensure the new batch was stored correctly upon receipt and that stock solutions were prepared and stored as recommended.[1]
-
Perform a Dose-Response Curve: Conduct a side-by-side comparison of the old and new batches in a well-established in vitro or cell-based assay to quantitatively determine if there is a significant shift in the IC50 or EC50 values.[1]
-
Validate Target Engagement: Use Western blotting to assess the phosphorylation of downstream targets of PI3Kδ, such as AKT (at Ser473 and Thr308).[1] Compare the ability of both batches to inhibit this phosphorylation at various concentrations.[1]
-
Analytical Characterization: If significant discrepancies persist, consider using analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and integrity of the new batch.[1]
-
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
-
Possible Cause: The observed effects may be due to the inhibitor interacting with other cellular targets, or the new batch may contain impurities with off-target biological activity.[1]
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Confirm the observed phenotype with a different, structurally distinct PI3Kδ inhibitor. If both inhibitors produce the same effect, it is more likely to be an on-target effect.[1]
-
Employ a Negative Control Analog: If available, use a structurally similar but inactive version of the inhibitor. This control should not elicit the same off-target effects.[1]
-
Orthogonal Assays: Test the inhibitor in an alternative assay to see if the unexpected activity is consistent across different experimental systems.[1]
-
Reduce Inhibitor Concentration: Determine the lowest effective concentration of the inhibitor to minimize potential off-target effects.[1]
-
Issue 3: No Signal or Weak Signal in Western Blot for p-AKT
-
Possible Cause: This could be due to issues with the antibody, sample preparation, or the blotting procedure itself.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure the primary antibody is validated for Western blotting and is specific for the phosphorylated form of AKT. Check that the secondary antibody is compatible with the primary antibody.
-
Positive Control: Include a positive control lysate from cells known to have high levels of p-AKT.
-
Sample Preparation: Ensure that lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.[1][5]
-
Protein Loading: Load a sufficient amount of protein onto the gel. You can verify this with a loading control like β-actin or GAPDH.[6]
-
Transfer Efficiency: Check the transfer of proteins from the gel to the membrane using Ponceau S staining.
-
Blocking: Optimize blocking conditions. Sometimes, using 5% BSA in TBST is preferred for phospho-antibodies to reduce background.[6]
-
Data Presentation
Table 1: Biochemical Potency (IC50) of Select PI3Kδ Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference(s) |
| This compound (Compound 5d) | - | - | - | 1.3 | [2] |
| PI3kδ inhibitor 1 (Compound 3) | - | - | - | 3.8 | [7] |
| Idelalisib | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | [8] |
| Seletalisib | - | - | - | 12 | [8] |
| Zandelisib | - | - | - | 0.6 | [8] |
Note: IC50 values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration). The ranges presented reflect data from multiple sources.[8]
Table 2: Hypothetical Comparison of Two Batches of PI3Kδ Inhibitor 1
| Parameter | Batch A | Batch B |
| Purity (HPLC) | 99.5% | 98.2% |
| IC50 (in vitro kinase assay) | 1.5 nM | 5.2 nM |
| EC50 (Cell Viability Assay) | 1.0 µM | 2.5 µM |
| p-AKT (Ser473) Inhibition (at 1 µM) | 95% | 70% |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of PI3Kδ Inhibitor 1 on purified PI3Kδ enzyme.[1]
-
Methodology:
-
Utilize a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Incubate recombinant human PI3Kδ with varying concentrations of the inhibitor (e.g., from 0.1 nM to 10 µM) in the assay buffer.[1]
-
Initiate the kinase reaction by adding the lipid substrate (e.g., PIP2) and ATP.[1]
-
Allow the reaction to proceed for the recommended time.[1]
-
Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent.[1]
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[8]
-
Protocol 2: Western Blot for Phospho-AKT (Cell-Based Assay)
-
Objective: To assess the effect of PI3Kδ Inhibitor 1 on the phosphorylation of downstream targets in a cellular context.[1]
-
Methodology:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line with activated PI3Kδ signaling) to 70-80% confluency.[1]
-
Treat the cells with different concentrations of PI3Kδ Inhibitor 1 and a vehicle control (e.g., DMSO) for a predetermined time.[1]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates.[1]
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane and incubate with primary antibodies against phosphorylated AKT (p-AKT Ser473, p-AKT Thr308) and total AKT.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Protocol 3: Cell Viability Assay
-
Objective: To determine the effect of PI3Kδ Inhibitor 1 on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of PI3Kδ Inhibitor 1.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9]
-
Alternatively, use a non-metabolic based assay like the Trypan Blue exclusion assay to count viable cells.[10] This can help avoid artifacts associated with metabolic assays where the inhibitor might directly affect cellular metabolism.[11]
-
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of PI3Kδ Inhibitor 1.
Caption: A general workflow for Western Blot analysis of p-AKT.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity of "PI3Kdelta inhibitor 1" Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of "PI3Kdelta inhibitor 1" analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for improving the selectivity of PI3Kδ inhibitors?
A1: The primary goal of improving the selectivity of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors is to maximize their therapeutic effectiveness while minimizing off-target effects that can lead to toxicity.[1] Since the PI3K signaling pathway is a central regulator of numerous cellular processes including cell growth, proliferation, survival, and migration, non-selective inhibition can disrupt normal cellular functions.[1][2] The delta isoform is predominantly expressed in leukocytes, making it a key target for immunological disorders and certain B-cell malignancies.[3][4] Highly selective inhibitors are crucial for targeting these disease-specific pathways without causing broader, undesirable side effects.[2][5]
Q2: What are the common off-target effects observed with less selective PI3Kδ inhibitors?
A2: Off-target effects of PI3Kδ inhibitors often stem from the inhibition of other PI3K isoforms (α, β, γ) or unrelated kinases.[5][6] For instance, inhibition of PI3Kα and PI3Kβ, which are more ubiquitously expressed, can lead to metabolic dysregulation (e.g., hyperglycemia) and other toxicities.[7] Some of the observed adverse events with certain PI3Kδ inhibitors include colitis, neutropenia, and hepatotoxicity, which may be due to on-target effects in immune cells or off-target inhibition.[2]
Q3: What initial steps should be taken to characterize the selectivity of a new "this compound" analog?
A3: The initial characterization of a new analog's selectivity involves determining its half-maximal inhibitory concentration (IC50) against all four Class I PI3K isoforms (α, β, γ, and δ).[1] This is typically done using biochemical assays with purified recombinant PI3K isoforms.[1][8] A significantly lower IC50 value for PI3Kδ compared to the other isoforms indicates higher selectivity. Further characterization in cell-based assays is also recommended to assess the inhibitor's activity in a more physiologically relevant context.[9]
Troubleshooting Guide
Issue 1: A new analog of "this compound" shows poor selectivity against other PI3K isoforms.
-
Possible Cause: The chemical scaffold of the analog may be interacting with conserved residues within the ATP-binding pocket of multiple PI3K isoforms. The high degree of homology in the ATP-binding site across Class I PI3Ks presents a significant challenge.[10]
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the chemical structure of the analog and assess the impact on selectivity. Focus on substitutions that may exploit the few non-conserved residues at the periphery of the binding site.[10][11]
-
Exploit Conformational Flexibility: Investigate if the inhibitor can be modified to bind to a less conserved, transiently open pocket or an allosteric site. The conformational flexibility of p110δ can be exploited to achieve selectivity.[3][12]
-
Computational Modeling: Employ molecular docking and dynamics simulations to understand the binding mode of the analog within the active sites of different PI3K isoforms. This can provide insights for rational design of more selective compounds.[13]
-
Issue 2: Inconsistent results are observed in cell-based assays compared to biochemical assays.
-
Possible Cause: Discrepancies between biochemical and cell-based assays can arise from several factors, including cell permeability, drug efflux pumps, intracellular ATP concentrations, and compound stability.[9]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the ability of the analog to cross the cell membrane.
-
Determine Intracellular Concentration: If possible, measure the intracellular concentration of the inhibitor to ensure it reaches the target.
-
Verify Target Engagement in Cells: Use techniques like Western blotting to confirm that the inhibitor is engaging with PI3Kδ within the cell by assessing the phosphorylation status of downstream effectors like Akt.[9]
-
Evaluate Compound Stability: Check the stability of the analog in cell culture media over the time course of the experiment.
-
Issue 3: A promising selective analog shows unexpected toxicity in cellular models.
-
Possible Cause: The toxicity may be due to on-target inhibition of PI3Kδ in a way that disrupts essential cellular functions, or it could be due to off-target effects on other kinases or cellular proteins that were not assessed in the initial selectivity panel.[2]
-
Troubleshooting Steps:
-
Expanded Kinome Profiling: Screen the analog against a broad panel of kinases to identify potential off-target interactions.[14]
-
Dose-Response Analysis: Perform a careful dose-response study to determine if the toxicity is observed at concentrations relevant to PI3Kδ inhibition.
-
Phenotypic Screening: Utilize phenotypic screening assays to understand the cellular pathways affected by the compound.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of "this compound" Analogs (Biochemical Assay)
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Fold (δ vs α) | Selectivity Fold (δ vs β) | Selectivity Fold (δ vs γ) |
| This compound | 500 | 800 | 150 | 10 | 50 | 80 | 15 |
| Analog A | 250 | 400 | 100 | 5 | 50 | 80 | 20 |
| Analog B | 800 | 1200 | 300 | 50 | 16 | 24 | 6 |
| Analog C | 1500 | 2000 | 500 | 8 | 187.5 | 250 | 62.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific analogs and assay conditions.[1]
Mandatory Visualizations
Caption: PI3Kδ Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing Inhibitor Selectivity.
Caption: Key Factors for Improving PI3Kδ Inhibitor Selectivity.
Experimental Protocols
In Vitro Kinase Assay for PI3K Isoform Selectivity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" analogs against purified PI3K isoforms (α, β, γ, δ).[9]
-
Principle: This assay measures the consumption of ATP during the phosphorylation of a lipid substrate (e.g., PIP2) by a recombinant PI3K isoform. The remaining ATP is quantified using a luminescent detection system. A lower luminescent signal indicates higher kinase activity and less inhibition.[8]
-
Methodology:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ).
-
Lipid substrate (e.g., D-myo-phosphatidylinositol 4,5-bisphosphate - PIP2).
-
ATP.
-
"this compound" analogs dissolved in DMSO.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.25 mM EDTA).[11]
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor analogs in DMSO.
-
In each well of the assay plate, add the assay buffer, the recombinant PI3K isoform, and the inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent.[8]
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.
-
-
Western Blotting for Downstream Target Inhibition in Cells
-
Objective: To assess the effect of "this compound" analogs on the phosphorylation of downstream targets of PI3Kδ, such as Akt, in a cellular context.[9]
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line with activated PI3Kδ signaling) to 70-80% confluency.
-
Treat the cells with different concentrations of the inhibitor analog (and a vehicle control) for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473 and Thr308) and total Akt. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition of Akt phosphorylation at different inhibitor concentrations.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p110δ structure: mechanisms for selectivity and potency of new PI(3)K inhibitors [escholarship.org]
- 13. Study on improving the selectivity of compounds that inhibit two PI3Ks (gamma and delta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with "PI3Kdelta inhibitor 1"
Welcome to the technical support center for "PI3Kdelta inhibitor 1." This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experimentation. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using "this compound" in a question-and-answer format.
Q1: Why are the IC50 values for "this compound" inconsistent between experiments?
A1: Fluctuations in IC50 values are a frequent challenge in kinase inhibition assays and can be attributed to several factors. A systematic approach to troubleshooting is crucial for ensuring reproducibility.
Troubleshooting Guide:
-
Reagent Quality and Consistency:
-
Enzyme Purity: Ensure the use of a highly pure PI3Kdelta enzyme preparation (ideally >98%). Contaminating kinases can lead to inaccurate activity measurements.
-
Batch-to-Batch Variability: Qualify each new lot of "this compound" and the enzyme to check for variations in activity or purity.[1]
-
ATP Concentration: Since "this compound" is an ATP-competitive inhibitor, its IC50 value is highly sensitive to the ATP concentration in the assay. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for PI3Kdelta to ensure data comparability.
-
Substrate Quality: The purity and concentration of the lipid substrate (e.g., PIP2) can affect the reaction kinetics.
-
-
Assay Conditions:
-
Incubation Time: Ensure the kinase reaction is within the linear range where less than 20% of the substrate is consumed. Long incubation times can lead to an underestimation of the inhibitor's potency.
-
Temperature: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent.
-
Inhibitor Solubility: Confirm that "this compound" is fully solubilized in the chosen solvent (e.g., DMSO) and then properly diluted in the assay buffer. Poor solubility can result in inaccurate concentrations.[2]
-
Q2: I'm observing unexpected cellular phenotypes or toxicity that don't seem to be related to PI3Kdelta inhibition. What could be the cause?
A2: Unexpected cellular effects can arise from off-target activity of the inhibitor or impurities in the compound batch.
Troubleshooting Guide:
-
Confirm On-Target Effect:
-
Use a Structurally Unrelated Inhibitor: To verify that the observed phenotype is due to PI3Kdelta inhibition, use a different, structurally distinct PI3Kdelta inhibitor. If both compounds produce the same effect, it is more likely to be an on-target effect.[1]
-
Negative Control Analog: If available, use a structurally similar but inactive version of "this compound." This control should not produce the same off-target effects.[1]
-
-
Investigate Off-Target Effects:
-
Kinase Profiling: Screen "this compound" against a broad panel of kinases to identify potential off-target interactions.[3]
-
Reduce Inhibitor Concentration: Determine the lowest effective concentration of the inhibitor that still achieves PI3Kdelta inhibition to minimize potential off-target effects.[1]
-
Consult Literature on PI3K Inhibitor Toxicities: Inhibition of the PI3K pathway can lead to known on-target toxicities. For instance, PI3Kdelta inhibitors are associated with gastrointestinal side effects, myelosuppression, and transaminitis.[4][5] Severe immune-mediated adverse events like colitis have also been reported.[6][7]
-
Q3: Western blot analysis shows inconsistent inhibition of downstream AKT phosphorylation. How can I troubleshoot this?
A3: Inconsistent inhibition of downstream signaling, such as AKT phosphorylation at Ser473 and Thr308, is a common issue in cellular assays.
Troubleshooting Guide:
-
Optimize Experimental Conditions:
-
Cellular Health: Ensure cells are healthy and not overgrown, as this can affect signaling pathways.
-
Inhibitor Treatment Time: Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing maximal inhibition of AKT phosphorylation.
-
Serum Starvation: If the baseline level of p-AKT is high, consider serum-starving the cells before stimulation to reduce background signaling.
-
-
Control for Experimental Variability:
-
Loading Controls: Use reliable loading controls (e.g., total AKT, GAPDH, or β-actin) to ensure equal protein loading between lanes.[8]
-
Positive and Negative Controls: Include a vehicle control (e.g., DMSO) and a positive control (a known activator of the PI3K pathway) to validate your assay.
-
Batch-to-Batch Comparison: If you suspect batch variability of the inhibitor, perform a side-by-side comparison of the old and new batches in a dose-response experiment.[1]
-
Data Presentation
Table 1: In Vitro Potency of "this compound"
| Parameter | Value | Reference |
| IC50 (PI3Kδ) | 1.3 nM | [9] |
| Selectivity | 200-400 fold selective over other Class I PI3K isoforms | [10] |
Table 2: Hypothetical Comparison of Two Batches of "this compound"
| Parameter | Batch A | Batch B |
| Purity (HPLC) | 99.5% | 98.2% |
| IC50 (in vitro kinase assay) | 1.5 nM | 5.2 nM |
| EC50 (Cell Viability Assay) | 1.0 µM | 2.5 µM |
| p-AKT (Ser473) Inhibition (at 1 µM) | 95% | 70% |
| This table presents hypothetical data to illustrate potential batch-to-batch variability.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" on purified PI3Kδ enzyme.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the recombinant human PI3Kδ enzyme to a 2X working concentration in 1X kinase buffer.
-
Prepare a 4X solution of the lipid substrate (e.g., PIP2) and ATP in 1X kinase buffer. The final ATP concentration should be at the Km for the kinase.
-
Prepare serial dilutions of "this compound" in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (no enzyme). For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for p-AKT Inhibition
Objective: To assess the effect of "this compound" on the phosphorylation of the downstream target AKT in a cellular context.[1]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473, p-AKT Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Wash the membrane three times with TBST.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of "this compound".
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
"PI3Kdelta inhibitor 1" long-term stability in solution
This technical support center provides guidance on the long-term stability of "PI3Kδ Inhibitor 1" in solution for researchers, scientists, and drug development professionals. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Important Advisory: Identity of "PI3Kδ Inhibitor 1"
It is crucial to note that "PI3Kδ Inhibitor 1" is not a universally unique identifier for a single chemical entity. Different suppliers and publications may refer to structurally distinct molecules by this name. For instance, MedChemExpress lists at least two different compounds (HY-15288 and HY-112439) as "PI3Kdelta inhibitor 1," and Selleck Chemicals describes "Selective PI3Kδ Inhibitor 1 (compound 7n)."[1][2] The biological activity and physicochemical properties, including stability, will vary between these different molecules. Always refer to the specific catalog number and batch-specific certificate of analysis (CoA) from your supplier for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "PI3Kδ Inhibitor 1" stock solutions?
A1: Storage recommendations can vary depending on the specific molecule. For one commercially available version of "PI3Kδ Inhibitor 1," the recommended storage for a stock solution is:
To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3] Always consult the datasheet provided by your supplier for the specific storage instructions for your compound.
Q2: What solvents should I use to prepare stock solutions of "PI3Kδ Inhibitor 1"?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of various "PI3Kδ Inhibitor 1" compounds.[1][4] For example, "Selective PI3Kδ Inhibitor 1 (compound 7n)" is soluble in DMSO at a concentration of 43 mg/mL.[1] It is important to use anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4] The compound is generally reported to be insoluble in water and ethanol.[1][4]
Q3: My experimental results are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a common sign of compound instability.[5] Small molecules can degrade in solution due to factors like solvent, pH, temperature, light exposure, and the presence of enzymes in cell culture media.[5] This degradation leads to a lower effective concentration of the active inhibitor, causing variability in your data. It is highly recommended to assess the stability of your specific "PI3Kδ Inhibitor 1" under your experimental conditions.[5]
Q4: I see a precipitate in my stock solution after thawing. What should I do?
A4: If you observe a precipitate after thawing your stock solution, you can gently warm the vial to 37°C for a few minutes and vortex to help redissolve the compound.[6] If precipitation occurs when diluting the stock solution into an aqueous buffer or cell culture medium, it may be due to the compound's low aqueous solubility.[6] To mitigate this, ensure rapid and thorough mixing during dilution.[6]
Q5: How can I improve the stability of "PI3Kδ Inhibitor 1" in my cell culture experiments?
A5: Instability in cell culture media is a frequent challenge.[5] Consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your stock immediately before use.[5] For in vivo experiments, it is recommended to prepare fresh formulations daily.[3]
-
Minimize Incubation Time: Reduce the time the compound is in the media before and during the experiment.[5]
-
Test Different Media: Some components in cell culture media can accelerate the degradation of your compound. If possible, test for stability in a simpler, defined medium.[5]
Troubleshooting Guides
Guide 1: Assessing Long-Term Stability in Solution
This guide outlines a general protocol to determine the stability of "PI3Kδ Inhibitor 1" in a specific solution (e.g., assay buffer, cell culture medium).
Experimental Protocol:
-
Prepare Stock Solution: Dissolve your specific "PI3Kδ Inhibitor 1" in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous solution of interest to the final desired concentration. Ensure the final DMSO concentration is consistent across all experimental conditions and controls.
-
Incubation: Incubate the working solution under your desired experimental conditions (e.g., 37°C, protected from light).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quench Reaction: Immediately stop potential degradation by adding a quenching solution, such as cold acetonitrile, and store the samples at -80°C until analysis.[5]
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the intact inhibitor remaining at each time point relative to the amount at time zero.[5]
Data Presentation:
Table 1: Hypothetical Stability of "PI3Kδ Inhibitor 1" (Compound XYZ) in Different Solutions at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 91 | 75 |
| 24 | 82 | 50 |
| 48 | 70 | 25 |
Guide 2: Troubleshooting Inconsistent Biological Activity
Use this guide if you are not observing the expected biological effect of the inhibitor.
Caption: Troubleshooting inconsistent biological activity.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and migration.[7] PI3Kδ inhibitors, such as "PI3Kδ Inhibitor 1," act by blocking the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors like AKT.[7]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
General Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of "PI3Kδ Inhibitor 1" in an in vivo model involves formulation, administration, and assessment of target engagement.
Caption: General workflow for in vivo studies.
References
Technical Support Center: Troubleshooting PI3Kδ Inhibitor-Induced Colitis in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with "PI3Kdelta inhibitor 1"-induced colitis in mouse models. The information is tailored for scientists and drug development professionals working in this area.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and severe diarrhea in our mice treated with a PI3Kδ inhibitor, even before inducing colitis with DSS. Is this expected?
A1: Yes, this is a known on-target toxicity of PI3Kδ inhibitors. Inhibition of the PI3Kδ isoform can lead to an autoimmune-like colitis.[1] This is thought to be due to the role of PI3Kδ in regulating immune tolerance in the gut, particularly through its impact on regulatory T cells (Tregs).[2][3] The severity can vary depending on the specific inhibitor, dose, and mouse strain. It is crucial to have a control group treated with the PI3Kδ inhibitor alone to distinguish this effect from the exacerbation of chemically-induced colitis.
Q2: Our control mice (colitis induction model without inhibitor) show highly variable colitis severity. What could be the cause?
A2: Variability in colitis induction is a common challenge in mouse models. Several factors can contribute to this:
-
Mouse Strain: Different mouse strains have varying susceptibility to colitis induction. For example, C57BL/6 mice are generally more susceptible to DSS-induced colitis than BALB/c mice.[4]
-
Microbiome: The gut microbiota plays a significant role in the development of colitis.[5] Differences in the microbiome between cages or animal suppliers can lead to variability. It is recommended to co-house mice or use mixed bedding to normalize the microbiota.
-
DSS Batch and Preparation: The molecular weight and batch of dextran (B179266) sulfate (B86663) sodium (DSS) can affect its colitogenic potential.[6] Always use DSS with a molecular weight between 36,000-50,000 Da and prepare fresh solutions.[6][7]
-
Housing Conditions: Stress from housing conditions can influence colitis severity. Ensure consistent and optimal animal husbandry.
Q3: We are not observing a significant exacerbation of colitis in the PI3Kδ inhibitor-treated group compared to the DSS-only group. What could be the issue?
A3: Several factors could explain this observation:
-
Inhibitor Dose and Timing: The dose of the PI3Kδ inhibitor and the timing of its administration relative to colitis induction are critical. An insufficient dose may not produce a measurable effect. Conversely, if the inhibitor is administered too long before colitis induction, compensatory mechanisms might be activated.
-
Colitis Model Severity: If the initial colitis induction is already very severe in the control group, it may be difficult to observe a further exacerbation. This is known as a "ceiling effect." Consider reducing the concentration of the colitis-inducing agent (e.g., lower percentage of DSS) to create a window for observing the exacerbating effect of the inhibitor.
-
Timing of Analysis: The peak of inflammation may differ between the groups. Ensure you are collecting samples at multiple time points to capture the full dynamics of the inflammatory response.
Q4: What are the key parameters to measure to assess colitis severity in this model?
A4: A comprehensive assessment of colitis severity should include a combination of clinical and pathological readouts:
-
Clinical Assessment:
-
Macroscopic Assessment:
-
Colon Length: A shorter colon is indicative of inflammation and edema.[5]
-
Spleen Weight: Splenomegaly can be an indicator of a systemic inflammatory response.
-
-
Histological Assessment:
-
Molecular and Cellular Analysis:
Quantitative Data Summary
The following tables summarize representative quantitative data from mouse models of PI3Kδ inhibitor-exacerbated colitis.
Table 1: Clinical and Macroscopic Parameters of Colitis
| Group | Treatment | Body Weight Change (%) | Colon Length (cm) | Disease Activity Index (DAI) |
| 1 | Control (No DSS, No Inhibitor) | +2 to +5 | 8.0 - 9.5 | 0 |
| 2 | PI3Kδ Inhibitor only | -5 to -10 | 7.5 - 8.5 | 1 - 2 |
| 3 | DSS only | -15 to -20 | 6.0 - 7.0 | 3 - 4 |
| 4 | DSS + PI3Kδ Inhibitor | -20 to -30 | 5.0 - 6.0 | 4 - 5 |
Note: These are representative values and can vary based on the specific experimental conditions.
Table 2: Histological and Inflammatory Markers
| Group | Treatment | Histology Score (0-12) | MPO Activity (U/mg tissue) | Colonic TNF-α (pg/mg tissue) | Colonic IL-10 (pg/mg tissue) |
| 1 | Control (No DSS, No Inhibitor) | 0 - 1 | 0.1 - 0.5 | 10 - 20 | 50 - 80 |
| 2 | PI3Kδ Inhibitor only | 1 - 2 | 0.5 - 1.0 | 20 - 40 | 40 - 60 |
| 3 | DSS only | 6 - 8 | 2.0 - 4.0 | 100 - 150 | 20 - 30 |
| 4 | DSS + PI3Kδ Inhibitor | 9 - 11 | 4.0 - 6.0 | 150 - 250 | 10 - 20 |
Note: These are representative values and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of DSS-Induced Colitis with PI3Kδ Inhibitor Treatment
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
-
PI3Kδ Inhibitor 1 (formulated for oral gavage or dietary administration)
-
Vehicle for inhibitor
-
Standard mouse chow and drinking water
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into four groups:
-
Group 1: Vehicle + Normal Water
-
Group 2: PI3Kδ Inhibitor + Normal Water
-
Group 3: Vehicle + DSS Water
-
Group 4: PI3Kδ Inhibitor + DSS Water
-
-
Inhibitor Administration: Begin administration of the PI3Kδ inhibitor or vehicle daily via the chosen route (e.g., oral gavage). This should start 2-3 days before DSS administration and continue throughout the experiment.
-
Colitis Induction: On Day 0, replace the drinking water in the DSS groups with a 2.5% (w/v) DSS solution.[2] The control groups will continue to receive normal drinking water.
-
Monitoring: Monitor the mice daily for:
-
Body weight
-
Stool consistency (0: normal, 2: loose, 4: diarrhea)
-
Presence of blood in feces (0: negative, 2: positive, 4: gross bleeding)
-
Calculate the Disease Activity Index (DAI) as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
-
-
Termination: On Day 7, euthanize the mice.
-
Sample Collection: Collect the entire colon from the cecum to the anus and measure its length. Collect a small piece of the distal colon for histological analysis and another piece for cytokine analysis. The spleen can also be collected and weighed.
Protocol 2: Histological Assessment of Colitis
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Fixation: Fix the colon tissue in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols and embed in paraffin. The "Swiss roll" technique is recommended for visualizing the entire colon.
-
Sectioning: Cut 5 µm sections using a microtome and mount on glass slides.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Scoring: Examine the stained sections under a microscope and score for the following parameters (example scoring system):
-
Inflammation Severity (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe
-
Inflammation Extent (0-3): 0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural
-
Crypt Damage (0-4): 0 = intact, 1 = loss of basal 1/3, 2 = loss of basal 2/3, 3 = entire crypt loss, 4 = ulceration
-
The total histology score is the sum of these individual scores.[10][11][12]
-
Protocol 3: Measurement of Colonic Cytokines by ELISA
Materials:
-
Colon tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a pre-weighed piece of colon tissue in ice-cold lysis buffer.[14]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA or Bradford assay.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.[13][15][16]
-
Data Analysis: Calculate the concentration of each cytokine and normalize it to the total protein concentration (e.g., pg of cytokine per mg of total protein).
Visualizations
Caption: PI3Kδ signaling pathway in intestinal inflammation.
Caption: Experimental workflow for PI3Kδ inhibitor-induced colitis mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative systems pharmacology model-based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weight loss is a sufficient and economical single outcome measure of murine dextran sulfate sodium colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Changes of cytokine levels in a mouse model of post-infectious irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nel.edu [nel.edu]
Technical Support Center: Minimizing Batch-to-Batch Variability of PI3Kdelta Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "PI3Kdelta Inhibitor 1". Our focus is to help you minimize batch-to-batch variability and ensure the reproducibility of your experimental results. For the purpose of providing specific examples, this guide will focus on This compound (Compound 5d) , a potent and selective pyrazolopyridine-based inhibitor of PI3Kδ with a reported IC50 of 1.3 nM.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Compound 5d) is a highly potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a lipid kinase that plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which governs essential cellular processes such as cell growth, proliferation, survival, and differentiation.[1] PI3Kδ is predominantly expressed in leukocytes, making it a key therapeutic target in B-cell malignancies and inflammatory diseases.[3][4][5] By selectively inhibiting PI3Kδ, this inhibitor blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. This, in turn, prevents the recruitment and activation of downstream effectors like AKT, leading to the suppression of pro-survival signaling in cells dependent on this pathway.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical to maintaining the integrity and activity of this compound.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage. For short-term storage, it can be kept at room temperature in a desiccated environment.[2]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] Store these aliquots at -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods, as the compound may be less stable.
Q3: I am observing significant batch-to-batch variability in the IC50 values of this compound. What are the potential causes?
A3: Batch-to-batch variability in potency is a common issue with synthesized small molecules and can arise from several factors:[6]
-
Purity Differences: Even small variations in the purity of the compound between batches can lead to significant differences in the effective concentration of the active inhibitor.
-
Presence of Impurities or Isomers: The synthesis of complex heterocyclic molecules like pyrazolopyridines can sometimes result in the formation of closely related impurities or regioisomers.[7][8] These may have little to no activity and their presence can vary between synthesis batches.
-
Compound Stability and Degradation: Improper storage or handling of a particular batch can lead to degradation, resulting in reduced potency.
-
Inaccurate Quantification: Errors in weighing the compound or in the concentration determination of the stock solution can lead to apparent differences in potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Kinase Assays
If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound between different batches in your in vitro kinase assays, follow these troubleshooting steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Batch-to-Batch Variation in Purity/Activity | 1. Review Certificate of Analysis (CoA): Compare the purity data (e.g., by HPLC) for each batch. 2. Side-by-Side Comparison: Test the problematic batch and a reliable reference batch in the same experiment. 3. Orthogonal Validation: Confirm the activity using a different assay format (e.g., a cellular assay). | Consistent purity and activity across batches. If a batch is confirmed to be of lower purity or activity, contact the supplier. |
| Compound Solubility Issues | 1. Visual Inspection: Check for any precipitation in the stock solution and working dilutions. 2. Solubility Test: Determine the solubility of the inhibitor in your assay buffer. 3. Optimize Solvent Concentration: Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%). | The compound remains fully dissolved at the tested concentrations. |
| Assay Condition Variability | 1. Reagent Consistency: Use the same lots of enzyme, substrate, and ATP for all comparative experiments. 2. Pipetting Accuracy: Calibrate pipettes regularly and use a master mix for reagent addition. 3. Incubation Times and Temperatures: Strictly adhere to the standardized incubation times and temperatures. | Reduced variability in assay readouts and more consistent IC50 values. |
Issue 2: Reduced or No Inhibition of p-AKT in Cellular Assays
If a new batch of this compound fails to inhibit the phosphorylation of AKT (p-AKT) in your cell-based assays (e.g., Western blot), consider the following:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Compound Batch | 1. Confirm with In Vitro Assay: Test the activity of the batch in an in vitro kinase assay to confirm its inhibitory potential against purified PI3Kδ. 2. Check CoA: Verify the identity and purity of the compound from the Certificate of Analysis. | The compound should exhibit the expected potency in the in vitro assay. If not, the batch may be inactive. |
| Cellular Permeability Issues | 1. Increase Incubation Time: Extend the treatment duration to allow for sufficient time for the compound to penetrate the cells and inhibit the target. 2. Use a Different Cell Line: Test the inhibitor in a cell line known to be sensitive to PI3Kδ inhibition. | Inhibition of p-AKT is observed with longer incubation times or in a sensitive cell line. |
| High Cell Density or Passage Number | 1. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for all experiments. 2. Use Low Passage Cells: Use cells within a defined and low passage number range to avoid phenotypic drift. | Consistent and reproducible inhibition of p-AKT across experiments. |
| Experimental Protocol Inconsistencies | 1. Lysis Buffer Composition: Ensure the lysis buffer contains fresh protease and phosphatase inhibitors. 2. Sample Handling: Keep samples on ice throughout the lysis and protein quantification steps. 3. Antibody Performance: Use validated primary and secondary antibodies at their optimal dilutions. | Clear and specific bands for p-AKT, total AKT, and loading control on the Western blot. |
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of this compound (Compound 5d)
This table illustrates a hypothetical scenario of batch-to-batch variability. It is crucial to perform your own quality control experiments for each new batch.
| Batch Number | Purity (by HPLC) | In Vitro IC50 (PI3Kδ Kinase Assay) | Cellular IC50 (p-AKT Inhibition in SU-DHL-4 cells) | Appearance |
| Reference Batch A | >99% | 1.5 nM | 10 nM | White crystalline solid |
| New Batch B | 95% | 5.2 nM | 35 nM | Off-white powder |
| New Batch C | >99% | 1.7 nM | 12 nM | White crystalline solid |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical scenario.[6][9]
Table 2: Selectivity Profile of Various PI3K Inhibitors
This table provides a comparison of the inhibitory activity of different PI3K inhibitors against the Class I PI3K isoforms. This data is essential for selecting the appropriate inhibitor for your research and for interpreting your results.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for δ over other isoforms |
| This compound (Compound 3) | >200-fold vs δ | >200-fold vs δ | >200-fold vs δ | 3.8 | High |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 | 40- to 300-fold vs α/β/γ |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | Potent against α and δ |
| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 | Potent against α, γ, and δ |
Data compiled from publicly available sources.[10][11]
Experimental Protocols
Protocol 1: In Vitro PI3Kδ Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kδ enzyme.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare the recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), and ATP solutions in assay buffer according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the PI3Kδ enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Allow the reaction to proceed for the recommended time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the remaining ATP) using a luciferase-based detection reagent as per the kit's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
-
Protocol 2: Western Blot Analysis of p-AKT Inhibition in B-cell Lymphoma Cells
Objective: To assess the effect of this compound on the phosphorylation of AKT at Serine 473 (p-AKT S473) in a cellular context.[1]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., SU-DHL-4, a cell line with a constitutively active B-cell receptor pathway) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with primary antibodies against total AKT and a loading control (e.g., GAPDH or β-actin).
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal and the loading control.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
"PI3Kdelta inhibitor 1" overcoming drug resistance in cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PI3Kdelta Inhibitor 1 to overcome drug resistance in cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1] By competitively binding to the ATP-binding pocket of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This reduction in PIP3 disrupts the recruitment and activation of downstream proteins, most notably the kinase AKT, thereby suppressing the PI3K/AKT/mTOR signaling cascade that is crucial for cell proliferation, survival, and growth.[1][2]
Q2: In which cell types is this compound expected to be most effective?
The PI3Kδ isoform is predominantly expressed in hematopoietic cells.[1] Therefore, this compound is expected to have the most significant impact on B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and other lymphomas where the B-cell receptor signaling pathway, which relies on PI3Kδ, is often hyperactivated.[3][4]
Q3: How can a PI3Kδ inhibitor help overcome drug resistance?
Activation of the PI3K/AKT pathway is a common mechanism of both intrinsic and acquired resistance to various anti-cancer therapies, including chemotherapy and targeted agents.[5][6] By inhibiting this key survival pathway, this compound can:
-
Induce Apoptosis: Blockade of PI3K/AKT signaling can lead to the activation of caspases and induce programmed cell death in resistant cells.[5]
-
Re-sensitize Cells to Other Drugs: It can be used in combination with other agents to create a synergistic anti-proliferative effect. For example, inhibiting the PI3K pathway has been shown to sensitize non-small cell lung cancer (NSCLC) cells to EGFR inhibitors and overcome resistance in breast cancer models.[5][7]
-
Target Cancer Stem Cells (CSCs): The PI3K/AKT pathway is often implicated in maintaining the cancer stem cell phenotype. Inhibition with agents like this compound may help eliminate this drug-resistant subpopulation.[5]
Q4: What are known mechanisms of resistance to PI3K inhibitors themselves?
While PI3K inhibitors are used to overcome resistance, cancer cells can also develop resistance to them. Common mechanisms include:
-
Pathway Reactivation: Cells can develop feedback loops that reactivate the PI3K pathway despite the presence of an inhibitor.[2][8]
-
Activation of Parallel Pathways: Upregulation of parallel signaling pathways, such as the PIM kinase pathway, can maintain downstream PI3K effector activation in an AKT-independent manner, conferring resistance.[9][10][11]
-
Genetic Alterations: Mutations in components of the PI3K pathway, such as PTEN loss, can impact inhibitor sensitivity.[12]
Q5: How should I prepare and store stock solutions of this compound?
To prepare a high-concentration stock solution, use a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[13] For long-term storage, aliquot the stock solution into single-use volumes in amber or polypropylene (B1209903) tubes and store at -20°C or -80°C. It is critical to avoid repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate.[13] When ready to use, thaw the aliquot to room temperature and vortex gently to ensure it is fully dissolved.[13]
Section 2: Troubleshooting Guide
Issue 1: A new batch of this compound shows reduced potency compared to a previous batch.
-
Possible Cause: This may be due to batch-to-batch variability, such as differences in purity, isomeric composition, or degradation of the compound during shipping or storage.[13]
-
Troubleshooting Steps:
-
Confirm Handling: Double-check that the new batch was stored correctly upon arrival and that stock solutions were prepared as recommended.[13]
-
Perform Dose-Response Curve: Conduct a side-by-side comparison of the old and new batches in a sensitive cell line. A significant shift in the IC50 value will quantitatively confirm a potency difference.[13]
-
Validate Target Engagement: Use Western blotting to assess the phosphorylation of AKT (at Ser473) and its substrate S6 ribosomal protein. Compare the ability of both batches to inhibit this phosphorylation across a range of concentrations.[13]
-
Issue 2: I am not observing the expected decrease in phosphorylation of downstream targets (e.g., p-AKT).
-
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Time. The concentration or duration of treatment may be insufficient for the specific cell line being used.
-
Troubleshooting Steps: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.1 nM to 10 µM) experiment to determine the optimal conditions for inhibiting p-AKT in your model.
-
Possible Cause 2: Cell Permeability Issues. The inhibitor may not be efficiently entering the cells.
-
Troubleshooting Steps: While most small molecules are cell-permeable, this can vary. Consult manufacturer's data or literature for your specific cell line. Ensure the final DMSO concentration in your media is low (<0.1%) as higher concentrations can affect cell membranes.
-
Possible Cause 3: Rapid Pathway Reactivation. Some cell lines have robust feedback mechanisms that can quickly restore pathway signaling.[2]
-
Troubleshooting Steps: Analyze p-AKT levels at earlier time points (e.g., 30 minutes, 1-2 hours) to capture the initial inhibition before potential feedback loops are engaged.
Issue 3: The inhibitor shows high potency in a biochemical (cell-free) kinase assay but weak activity in my cell-based assay.
-
Possible Cause: Potency can differ significantly between a purified enzyme assay and a complex cellular environment.[13] This discrepancy can be due to factors like poor cell permeability, active drug efflux by pumps (like P-glycoprotein), rapid metabolism of the compound within the cell, or high intracellular ATP concentrations that compete with the inhibitor.[13]
-
Troubleshooting Steps:
-
Measure Intracellular Concentration: If possible, use techniques like LC-MS/MS to determine the intracellular concentration of the inhibitor.
-
Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if the potency of this compound increases.
-
Test in Different Cell Lines: Compare activity in a panel of cell lines to identify models that may have lower efflux or metabolic activity.
-
Section 3: Data & Pathway Visualizations
Quantitative Data Summary
The following tables present hypothetical data for this compound, illustrating its efficacy in sensitive vs. resistant cell lines and its synergistic potential.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Baseline Resistance | This compound IC50 (Growth Inhibition) |
| Toledo | B-cell Lymphoma | Sensitive | 50 nM |
| Jurkat | T-cell Leukemia | Sensitive | 150 nM |
| MCF-7 | Breast Cancer (PTEN WT) | Resistant | > 10 µM |
| MCF-7 + Doxorubicin | Breast Cancer | Synergistic | 500 nM |
| HCT116 | Colon Cancer (PIK3CA mut) | Resistant | > 10 µM |
| HCT116 + PIM Inhibitor | Colon Cancer | Synergistic | 800 nM |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Apoptotic Cells (Annexin V+) |
| Toledo | Vehicle (DMSO) | 92% | 6% |
| Toledo | This compound (100 nM) | 45% | 53% |
| MCF-7 | Vehicle (DMSO) | 95% | 4% |
| MCF-7 | This compound (1 µM) | 91% | 7% |
| MCF-7 | Doxorubicin (500 nM) | 65% | 33% |
| MCF-7 | Doxorubicin + this compound | 30% | 68% |
Signaling Pathway and Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing if this compound overcomes drug resistance.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for p-AKT and Total AKT
This protocol is used to validate the on-target effect of this compound by measuring the phosphorylation status of AKT.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line) to 70-80% confluency. Treat the cells with different concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4 hours).[13]
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay like BCA.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin).[1][13]
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assessment by Annexin V/PI Staining
This flow cytometry-based assay quantifies apoptosis and necrosis to assess cell death induced by the inhibitor.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with the vehicle control, this compound, the resistance-inducing drug, and the combination for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vitro PI3Kδ Kinase Assay
This biochemical assay determines the direct inhibitory effect of the compound on the purified PI3Kδ enzyme.
-
Assay Preparation: Use a luminescence-based kinase assay kit (e.g., Adapta™ Universal Kinase Assay).[3]
-
Inhibitor Incubation: In a 384-well plate, incubate recombinant human PI3Kδ with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) in the provided assay buffer.[3]
-
Kinase Reaction: Initiate the kinase reaction by adding the lipid substrate (PIP2) and ATP. Allow the reaction to proceed for the recommended time (e.g., 60 minutes) at room temperature.[3]
-
Detection: Stop the reaction by adding EDTA. Add the detection solution containing an antibody and tracer to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to the no-inhibitor control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. PI3K inhibition sensitizes EGFR wild-type NSCLC cell lines to erlotinib chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3Kδ Inhibitor (Idelalisib) Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dose-response experiments involving the PI3Kδ inhibitor, Idelalisib (also known as CAL-101 or GS-1101).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during the generation of dose-response curves for Idelalisib, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the IC50 value I'm observing different from published values?
A1: Variation in IC50 values is common and can be attributed to several factors:
-
Cell Line Differences: Different cell lines exhibit varying sensitivity to Idelalisib. Check the PI3Kδ expression and pathway dependency of your specific cell line.
-
Assay Conditions: Parameters such as incubation time, cell seeding density, and serum concentration in the culture medium can significantly impact the apparent IC50.[1][2][3]
-
Assay Type: The method used to assess cell viability or kinase activity (e.g., MTT, CellTiter-Glo®, biochemical vs. cell-based assays) can yield different IC50 values.[4]
Solution:
-
Standardize your experimental protocol, including cell density and serum concentration.
-
Always include a reference compound with a known IC50 in your assay to validate the experimental setup.
-
Refer to the table below for a range of reported IC50 values in different contexts.
Q2: I am not observing a dose-response, or the inhibition is very weak.
A2: This issue can arise from several sources:
-
Compound Inactivity: The Idelalisib stock solution may have degraded. Ensure proper storage at -80°C in aliquots to avoid freeze-thaw cycles.[1] It is also possible the compound has degraded in the culture medium during a lengthy incubation; for long-term experiments, it is recommended to replenish the media with freshly diluted Idelalisib every 2-3 days.[1]
-
Solubility Issues: Idelalisib is typically dissolved in DMSO.[1][5] If the final DMSO concentration in your assay is too low, the compound may precipitate out of solution.[6][7]
-
Incorrect ATP Concentration (in biochemical assays): Idelalisib is an ATP-competitive inhibitor.[8] High concentrations of ATP in a biochemical assay will require higher concentrations of the inhibitor to achieve the same level of inhibition, thus shifting the IC50 to a higher value.
Solution:
-
Prepare a fresh stock solution of Idelalisib in high-quality, anhydrous DMSO.
-
Ensure the final DMSO concentration in your cell-based assays is consistent across all wells and typically does not exceed 0.5%, a concentration tolerated by most cell lines.
-
For biochemical assays, use an ATP concentration that is at or near the Km for the enzyme to obtain a more accurate IC50 value.
Q3: My dose-response curve has a biphasic (U-shaped or inverted U-shaped) shape. What could be the cause?
A3: Biphasic dose-response curves can be complex to interpret and may be caused by:
-
Off-Target Effects: While Idelalisib is highly selective for PI3Kδ, at very high concentrations it may inhibit other kinases or cellular processes, leading to unexpected effects on cell viability.[1][9]
-
Dual Signaling Pathways: The PI3K pathway can interact with other signaling cascades. At different concentrations, Idelalisib might differentially affect these pathways, leading to opposing effects on the measured outcome.[10]
-
Assay Artifacts: At high concentrations, the compound might interfere with the assay chemistry itself (e.g., the reagents used in a viability assay).
Solution:
-
Test a narrower range of concentrations focused on the expected IC50.
-
Investigate potential off-target effects by examining the phosphorylation status of key proteins in other signaling pathways.
-
Run a cell-free assay control to check for direct interference of Idelalisib with your detection reagents.
Q4: There is high variability between my replicate wells.
A4: High variability can obscure the true dose-response relationship. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results. Ensure you have a single-cell suspension and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the inhibitor.
-
Compound Precipitation: Poor solubility can lead to inconsistent concentrations of the active compound in different wells.
Solution:
-
Ensure thorough mixing of cell suspensions before plating.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Visually inspect the wells for any signs of compound precipitation after dilution in media.
Quantitative Data Summary
The following tables summarize the inhibitory activity of Idelalisib across different experimental systems. Note that these values are context-dependent and can vary based on the specific assay conditions.
Table 1: Idelalisib IC50 Values in Biochemical Assays
| PI3K Isoform | IC50 (nM) | Assay Conditions |
| p110δ | 2.5 - 19 | Cell-free kinase assay[8][11][12] |
| p110α | 820 - 8,600 | Cell-free kinase assay[6][8] |
| p110β | 565 - 4,000 | Cell-free kinase assay[6][8] |
| p110γ | 89 - 2,100 | Cell-free kinase assay[6][8] |
Table 2: Idelalisib IC50/EC50 Values in Cell-Based Assays
| Cell Line/Cell Type | Assay Type | IC50/EC50 | Reference |
| MEC-1 (CLL) | Growth Inhibition | 20.4 µM | [5] |
| CLL Primary Cells | Growth Inhibition | 2.9 nM | [5] |
| A549 | Antiproliferative | 0.33 µM | [12] |
| JeKo-1 (MCL) | Apoptosis Induction | ~0.05-1 µM | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Suspend cells in complete culture medium and seed into a 96-well plate at a pre-determined optimal density. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Idelalisib in DMSO. Perform a serial dilution in complete culture medium to generate a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the diluted Idelalisib solutions to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of Idelalisib for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to confirm equal protein loading.[1]
-
Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt.
Visualizations
Caption: PI3K/AKT signaling pathway and the point of inhibition by Idelalisib.
Caption: A typical experimental workflow for generating a dose-response curve.
Caption: A logical flowchart for troubleshooting common dose-response curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Idelalisib | Autophagy | PI3K | TargetMol [targetmol.com]
- 8. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
"PI3Kdelta inhibitor 1" impact on non-hematopoietic cells
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of "PI3Kdelta Inhibitor 1," a representative selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with a specific focus on its impact on non-hematopoietic cells. While PI3Kδ expression is predominantly found in hematopoietic cells, its functional role in other cell types is an active area of research.[1][2] This guide synthesizes data from various PI3K inhibitors to provide a comprehensive resource for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the p110δ catalytic subunit of the Class I PI3K family.[2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of p110δ.[2] This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][4] The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt, thereby inhibiting the PI3K/Akt signaling cascade.[2][4]
Q2: Is PI3Kδ functionally expressed in non-hematopoietic cells?
A2: While PI3Kδ is most highly expressed in cells of hematopoietic origin, functional expression has also been demonstrated in several non-hematopoietic cell types, including fibroblasts and endothelial cells.[5][6] For instance, studies have shown that PI3K p110δ is expressed in human lung fibroblasts and plays a role in their proliferation and differentiation into myofibroblasts.[5] Its expression in fibroblasts has also been identified as a prognostic factor in triple-negative breast cancer.[6] Endothelial cells also express PI3K isoforms, which are involved in regulating vascular permeability and leukocyte transmigration.[7][8]
Q3: What are the expected on-target effects of this compound in non-hematopoietic cells like fibroblasts or endothelial cells?
A3: Based on studies with various PI3Kδ inhibitors, you can expect to observe several effects:
-
In Fibroblasts: Inhibition of PI3Kδ can prevent the proliferation and differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[5][9] This is often observed as a reduction in α-smooth muscle actin (α-SMA) expression and collagen production following stimulation with factors like TGF-β.[5][10] In some contexts, inhibiting PI3Kδ in fibroblasts can alter their secretome, leading to paracrine effects on adjacent cancer cells.[6]
-
In Endothelial Cells: PI3K pathway inhibition can reduce endothelial permeability and leukocyte transendothelial migration (TEM) stimulated by pro-inflammatory cytokines like TNFα.[7] It can also attenuate vascular leakage, suggesting a role in regulating vascular inflammation and barrier function.[8][11]
Q4: How can I confirm that this compound is active in my non-hematopoietic cell line?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of Akt, a key downstream effector of PI3K. A successful inhibition of the pathway will result in a significant decrease in phosphorylated Akt (p-Akt) at serine 473 (Ser473) or threonine 308 (Thr308).[4] This is typically assessed by Western blot analysis. Performing a dose-response and time-course experiment is recommended to determine the optimal concentration and incubation time for your specific cell line.
Q5: What are the common toxicities or off-target effects observed with PI3Kδ inhibitors that might affect my experiments?
A5: While PI3Kδ-selective inhibitors are designed to minimize off-target effects, toxicities can still occur, often due to on-target inhibition in immune cells, even in in-vitro co-culture systems.[12] In clinical settings, common toxicities associated with PI3Kδ inhibitors include diarrhea, colitis, rash, and transaminitis (elevated liver enzymes).[13][14][15] These are often immune-mediated.[16] For in-vitro experiments with non-hematopoietic cells, unexpected cytotoxicity could arise if the cell line has an unappreciated dependency on basal PI3Kδ signaling for survival or if the inhibitor has effects on other PI3K isoforms at higher concentrations.
Troubleshooting Guide
| Problem / Question | Possible Causes | Suggested Solutions |
| I'm not seeing any change in my non-hematopoietic cell phenotype (e.g., proliferation, migration) after treatment. | 1. Low or absent PI3Kδ expression: The target may not be present or functionally important in your specific cell line. 2. Suboptimal inhibitor concentration: The concentration may be too low to achieve sufficient target inhibition. 3. Incorrect timing: The endpoint may be measured too early or too late to observe a phenotypic change. 4. Inhibitor inactivity: The compound may have degraded. | 1. Verify Target Expression: Confirm p110δ mRNA or protein expression via RT-qPCR or Western blot. 2. Perform Dose-Response: Titrate the inhibitor concentration (e.g., from 10 nM to 10 µM) and confirm target engagement by measuring p-Akt levels.[4] 3. Optimize Time Course: Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration. 4. Check Compound Integrity: Use a fresh stock of the inhibitor. Ensure proper storage conditions (typically -20°C or -80°C). |
| I'm observing significant cell death at concentrations that should be selective for PI3Kδ. | 1. Off-target kinase inhibition: At higher concentrations, selectivity can be lost, affecting other PI3K isoforms (α, β) or other kinases essential for cell survival. 2. On-target toxicity: The specific non-hematopoietic cell line may be unexpectedly dependent on PI3Kδ signaling for survival. 3. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Lower Inhibitor Concentration: Use the lowest effective concentration that inhibits p-Akt without causing widespread cell death. 2. Compare with other inhibitors: Test a pan-PI3K inhibitor to see if the toxicity is exacerbated, suggesting a general PI3K pathway dependency.[1] 3. Test Vehicle Control: Ensure the final concentration of the solvent in your media is non-toxic (typically <0.1% for DMSO). |
| The p-Akt (Ser473) levels on my Western blot are not decreasing as expected after treatment. | 1. Compensatory signaling: Cells may upregulate other pathways (e.g., via PI3Kα or PI3Kβ) to maintain Akt phosphorylation. 2. Ineffective cell lysis: The lysis buffer may not be efficiently extracting proteins or preserving phosphorylation states. 3. Poor antibody performance: The primary or secondary antibodies may be suboptimal. 4. Insufficient stimulation: If studying stimulated p-Akt, the agonist may not have worked effectively. | 1. Check Other Isoforms: Consider using isoform-specific inhibitors for PI3Kα or PI3Kβ to investigate pathway redundancy.[17] 2. Optimize Lysis: Use a lysis buffer containing fresh phosphatase and protease inhibitors.[1] 3. Validate Antibodies: Run positive and negative controls for your p-Akt and total Akt antibodies. 4. Confirm Stimulation: Ensure your positive control (agonist-treated, no inhibitor) shows a robust increase in p-Akt. |
Data Presentation: Quantitative Comparison of PI3K Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various PI3K inhibitors to provide context for the selectivity profile of a compound like this compound.
Table 1: Comparative In Vitro Potency of Representative PI3K Inhibitors
| Inhibitor Name | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
|---|---|---|---|---|---|
| This compound | δ-selective | >1000 (estimated) | >1000 (estimated) | 1.3 [3] | >1000 (estimated) |
| Idelalisib (CAL-101) | δ-selective | 8600 | 4000 | 19 [2] | 2100 |
| IC87114 | δ-selective | 4,600 | 29,000 | 510 | 2,700 |
| PI-103 | Pan-PI3K | 2 | 3 | 3 | 15 |
| Copanlisib | Pan-PI3K (α/δ) | 0.5 | 3.7 | 0.7 | 6.4 |
| Duvelisib | δ/γ-selective | 1760 | 1900 | 2.5 | 23 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on assay conditions.[7][18]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of PI3K prevents the proliferation and differentiation of human lung fibroblasts into myofibroblasts: the role of class I P110 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIK3Cδ expression by fibroblasts promotes triple-negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different PI 3-kinase inhibitors have distinct effects on endothelial permeability and leukocyte transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitors reduce vascular inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoinositide 3-kinase-delta inhibitor reduces vascular permeability in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K inhibitors in hematology: When one door closes… - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K alpha and delta promote hematopoietic stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
"PI3Kdelta inhibitor 1" managing hyperglycemia and hypertension side effects
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side effects encountered during experiments with PI3K delta (PI3Kδ) inhibitors. The information is presented in a question-and-answer format to directly address specific issues.
Addressing a Common Misconception: Hyperglycemia and Hypertension
A crucial point for researchers to understand is that hyperglycemia and hypertension are not characteristic side effects of PI3K delta-specific inhibitors. These adverse events are primarily associated with the inhibition of other PI3K isoforms.
-
Hyperglycemia is a known "on-target" effect of PI3K alpha (PI3Kα) inhibition . This occurs because the PI3Kα isoform is a key component of the insulin (B600854) signaling pathway, and its inhibition leads to insulin resistance.
-
Hypertension has been linked to the inhibition of PI3K alpha (PI3Kα) and PI3K gamma (PI3Kγ) isoforms.
In a retrospective analysis of 491 patients receiving PI3K or AKT inhibitors, no hyperglycemic events were reported among patients receiving beta-, gamma-, or delta-specific PI3K inhibitors. The primary toxicities associated with PI3K delta-specific inhibitors are immune-mediated.
Frequently Asked Questions (FAQs) - General
Q1: What are the most common adverse events observed with PI3K delta inhibitors in a research setting?
The most frequently observed side effects are a constellation of immune-mediated toxicities. These include:
-
Diarrhea or Colitis: This is a common, and potentially severe, adverse event.
-
Hepatotoxicity (Transaminitis): Elevations in liver enzymes (ALT and AST) are frequently reported.
-
Pneumonitis: Non-infectious inflammation of the lungs can occur.
-
Rash and Severe Cutaneous Reactions: Skin toxicities are also a notable side effect.
-
Infections: Due to their immunomodulatory effects, PI3K delta inhibitors can increase the risk of infections.
Q2: Why do PI3K delta inhibitors cause these specific immune-related side effects?
The PI3K delta isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of immune cells, particularly B and T lymphocytes. Inhibition of PI3K delta can disrupt immune homeostasis, leading to these on-target, immune-mediated toxicities.
Troubleshooting Guides for Common Adverse Events
Diarrhea and Colitis
Q: My experimental animal is experiencing diarrhea after administration of a PI3K delta inhibitor. How should I proceed?
A: Immediate action is crucial to prevent dehydration and progression to more severe colitis.
-
Assess Severity:
-
Mild (Grade 1): A slight increase in the frequency of loose stools.
-
Moderate (Grade 2): Multiple episodes of loose stools per day, but not interfering with normal activity.
-
Severe (Grade 3/4): Numerous episodes of diarrhea, potentially with blood or mucus, leading to dehydration and weight loss.
-
-
Management Strategy:
-
For Mild to Moderate Diarrhea:
-
Consider dose interruption of the PI3K delta inhibitor.
-
Administer anti-diarrheal agents (e.g., loperamide) as per your institution's animal care and use committee (IACUC) approved protocol.
-
Ensure adequate hydration with subcutaneous or intravenous fluids if necessary.
-
Monitor weight and stool consistency daily.
-
-
For Severe Diarrhea/Colitis:
-
Immediately discontinue the PI3K delta inhibitor.
-
Provide aggressive fluid and electrolyte support.
-
Consider administration of corticosteroids (e.g., budesonide (B1683875) or systemic prednisone) as per your experimental protocol to manage the inflammatory response.
-
Closely monitor for signs of intestinal perforation, such as abdominal guarding or distension.
-
-
Experimental Protocol: Monitoring and Management of Diarrhea/Colitis
-
Baseline Assessment: Record baseline body weight and observe normal stool consistency before initiating the experiment.
-
Daily Monitoring:
-
Record body weight daily.
-
Visually inspect feces for consistency (formed, soft, liquid) and the presence of blood or mucus.
-
Observe the animal for signs of dehydration (e.g., skin tenting, sunken eyes).
-
-
Intervention Thresholds:
-
Weight Loss >10% or Mild Diarrhea: Initiate supportive care (e.g., hydration) and consider dose reduction.
-
Weight Loss >15% or Moderate/Severe Diarrhea: Discontinue the inhibitor and initiate therapeutic interventions as outlined in the management strategy.
-
-
Resumption of Dosing: If the diarrhea resolves and the animal recovers, consider re-challenging with a lower dose of the inhibitor, with careful monitoring.
Hepatotoxicity (Transaminitis)
Q: I've observed elevated liver enzymes (ALT/AST) in my experimental subjects. What is the recommended course of action?
A: Dose modification or interruption is the standard approach for managing PI3K delta inhibitor-induced transaminitis.
-
Assess Severity (based on multiples of the Upper Limit of Normal - ULN):
-
Grade 1: >1-3x ULN
-
Grade 2: >3-5x ULN
-
Grade 3: >5-20x ULN
-
Grade 4: >20x ULN
-
-
Management Strategy:
-
Grade 1-2: Continue the inhibitor with increased frequency of liver function monitoring (e.g., every 2-3 days).
-
Grade 3: Interrupt dosing of the PI3K delta inhibitor. Monitor liver function tests frequently until they return to baseline or Grade 1. Consider restarting at a reduced dose.
-
Grade 4: Permanently discontinue the PI3K delta inhibitor.
-
Experimental Protocol: Monitoring Liver Function
-
Baseline Measurement: Collect a baseline blood sample to determine normal ALT and AST levels for each subject.
-
Routine Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly) to monitor liver function.
-
Triggered Monitoring: If clinical signs of liver injury are observed (e.g., jaundice, lethargy), or if a Grade 2 or higher transaminitis is detected, increase the frequency of blood sampling.
-
Sample Analysis: Use a certified laboratory or a calibrated in-house analyzer to measure serum ALT and AST levels.
Data Presentation
Table 1: Summary of Common Adverse Events with PI3K Delta Inhibitors and Management Approaches
| Adverse Event | Typical Onset | Monitoring Parameters | Management Strategy |
| Diarrhea/Colitis | Can be early or delayed (median 1.9 to 7.1 months in humans) | Body weight, stool consistency, hydration status | Dose interruption/discontinuation, anti-diarrheals, fluids, corticosteroids for severe cases |
| Hepatotoxicity | Typically within the first 12 weeks of treatment | Serum ALT/AST levels | Dose interruption/discontinuation based on grade of elevation |
| Pneumonitis | Variable | Respiratory rate, observation for labored breathing, lung imaging (if feasible) | Immediate and permanent discontinuation of the inhibitor, consider corticosteroids |
| Rash | Variable | Skin integrity, extent of rash | Dose interruption/discontinuation for severe reactions, symptomatic treatment |
| Infections | Variable | Clinical signs of infection (e.g., lethargy, fever), complete blood count (for neutropenia) | Interrupt inhibitor for severe infections, administer appropriate antimicrobial therapy |
Visualizations
Caption: PI3K isoform-specific toxicities.
"PI3Kdelta inhibitor 1" intermittent vs continuous dosing schedule
Welcome to the Technical Support Center for PI3Kδ Inhibitor 1 (Idelalisib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Idelalisib (B1684644) in preclinical and clinical research, with a specific focus on the comparison between intermittent and continuous dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PI3Kδ Inhibitor 1 (Idelalisib)?
Idelalisib is a potent and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is predominantly active in hematopoietic cells and is crucial for the proliferation, survival, and trafficking of B-lymphocytes. In many B-cell malignancies, this pathway is constitutively active.[1][2] By inhibiting PI3Kδ, idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn leads to reduced activation of the downstream kinase Akt.[3] This disruption of the B-cell receptor (BCR) signaling pathway ultimately induces apoptosis in malignant B-cells.[2]
Q2: What is the rationale for exploring an intermittent dosing schedule for Idelalisib compared to a continuous schedule?
The approved dosing schedule for Idelalisib is continuous (typically 150 mg twice daily).[4] However, this regimen is associated with significant immune-related adverse events (irAEs), such as diarrhea/colitis, pneumonitis, and hepatotoxicity.[5][6] These toxicities are thought to be "on-target" effects resulting from the inhibition of PI3Kδ in regulatory T cells (Tregs), which leads to their depletion and a subsequent imbalance in the immune system.[7][8][9] An intermittent dosing schedule is being investigated as a strategy to mitigate these toxicities by allowing for periodic recovery of the immune system, including Treg populations, potentially improving the therapeutic window of the drug.[7] A clinical trial (NCT02536300) was initiated to compare the efficacy and safety of an intermittent (3 weeks on/1 week off) dosing regimen of idelalisib to the approved continuous regimen in patients with relapsed/refractory follicular lymphoma.[7]
Q3: What are the known effects of Idelalisib on T-cell populations?
Preclinical and clinical data indicate that Idelalisib significantly impacts T-cell dynamics. Continuous exposure to Idelalisib has been shown to decrease the number and suppress the function of regulatory T cells (Tregs).[7][8][9][10] This reduction in Tregs is believed to contribute to the observed autoimmune-like toxicities.[9] Some studies suggest that patients who develop toxicity have an activated CD8 T-cell population with T helper 17 (Th17) cell differentiation at baseline, which increases with treatment, leading to an elevated CD8:Treg ratio.[10]
Troubleshooting Experimental Issues
Problem 1: High variability in p-Akt inhibition in Western blot analysis.
-
Possible Cause: Inconsistent timing of sample collection post-dosing.
-
Solution: Pharmacodynamic studies show that Akt phosphorylation can be inhibited within hours of Idelalisib administration.[3] For in vivo studies, it is critical to harvest tissues at a consistent time point after the final dose to ensure comparable drug exposure.
-
-
Possible Cause: Suboptimal lysis buffer.
-
Solution: Ensure your lysis buffer contains both protease and phosphatase inhibitors to preserve the phosphorylation status of Akt.
-
-
Possible Cause: Issues with antibody quality or dilution.
-
Solution: Use a well-validated antibody for phospho-Akt (Ser473) and total Akt. Perform a titration experiment to determine the optimal antibody concentration.
-
Problem 2: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause: Inappropriate cell line or patient-derived xenograft (PDX) model.
-
Solution: Confirm that the chosen cell line or PDX model is dependent on the PI3Kδ signaling pathway. Not all B-cell malignancies are equally sensitive to PI3Kδ inhibition.
-
-
Possible Cause: Insufficient drug exposure.
-
Solution: Verify the formulation and administration of Idelalisib. For oral gavage, ensure proper technique and a vehicle that maintains drug stability and solubility. Consider performing pharmacokinetic analysis to confirm adequate plasma concentrations of the drug in your animal model.
-
-
Possible Cause: Development of resistance.
-
Solution: In long-term studies, resistance can emerge. This may involve the activation of bypass signaling pathways. Analyze downstream signaling pathways (e.g., MAPK/ERK) in resistant tumors.
-
Quantitative Data Summary
The following tables summarize efficacy and toxicity data from key clinical trials of Idelalisib administered on a continuous dosing schedule . Direct comparative data from a completed head-to-head trial of intermittent versus continuous dosing is not yet widely published.
Table 1: Efficacy of Continuous Idelalisib Dosing in Relapsed/Refractory B-Cell Malignancies
| Indication | Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Reference |
| Follicular Lymphoma (FL) | Idelalisib Monotherapy (150 mg BID) | 57% | 6% | 11.0 months | [5] |
| Chronic Lymphocytic Leukemia (CLL) | Idelalisib + Rituximab (B1143277) | 81% | All partial responses | Not reached (93% at 24 weeks) | [5] |
| Treatment-Naïve CLL (older patients) | Idelalisib + Rituximab | 97% | 19% | 83% at 36 months | [11] |
Table 2: Common Grade ≥3 Adverse Events with Continuous Idelalisib Dosing
| Adverse Event | Follicular Lymphoma (Monotherapy) | Chronic Lymphocytic Leukemia (in combination with Rituximab) | Treatment-Naïve CLL (in combination with Rituximab) | Reference |
| Diarrhea / Colitis | 14% | 4% | 42% | [5][11] |
| Pneumonia | Not specified | Not specified | 19% | [11] |
| Alanine/Aspartate Transaminase (ALT/AST) Elevation | 19% | 5% | 23% | [5][11] |
| Neutropenia | 27% | 34% | Not specified | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt Inhibition
This protocol details the procedure for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cell or tumor tissue lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
Protocol 2: Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol outlines the establishment of a B-cell lymphoma PDX model and subsequent evaluation of Idelalisib efficacy with an intermittent dosing schedule.[12]
Materials:
-
Highly immunodeficient mice (e.g., NSG mice)
-
Fresh, sterile patient tumor tissue
-
Sterile media (e.g., RPMI-1640)
-
Surgical instruments
-
Idelalisib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
PDX Establishment:
-
Obtain fresh tumor tissue from consenting patients.
-
Mince the tissue into small fragments (~3x3 mm).
-
Under anesthesia, make a small incision on the flank of an immunodeficient mouse and implant a tumor fragment subcutaneously.
-
Monitor mice for tumor growth.
-
-
Efficacy Study:
-
Once tumors reach a volume of 150-250 mm³, randomize mice into treatment groups (e.g., vehicle control, continuous Idelalisib, intermittent Idelalisib).
-
Continuous Dosing Group: Administer Idelalisib (e.g., 75 mg/kg) via oral gavage twice daily.
-
Intermittent Dosing Group: Administer Idelalisib at the same dose and route for a set period (e.g., 3 weeks), followed by a drug-free period (e.g., 1 week), and repeat the cycle.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as a measure of toxicity.
-
Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Protocol 3: Flow Cytometric Analysis of T-Cell Subsets
This protocol describes the analysis of T-cell populations in peripheral blood to monitor the immunological effects of different Idelalisib dosing schedules.
Materials:
-
Whole blood or peripheral blood mononuclear cells (PBMCs)
-
FACS buffer
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and regulatory T-cell markers (e.g., CD25, FOXP3).
-
Fixation/Permeabilization buffer (for intracellular staining of FOXP3)
-
Flow cytometer
Procedure:
-
Sample Preparation: Isolate PBMCs from whole blood using a density gradient centrifugation method.
-
Surface Staining: Resuspend cells in FACS buffer and incubate with a cocktail of antibodies against surface markers for 30 minutes on ice.
-
Fixation and Permeabilization (for Treg analysis): Wash the cells, then fix and permeabilize them according to the manufacturer's protocol for the FOXP3 staining buffer set.
-
Intracellular Staining: Incubate the permeabilized cells with the anti-FOXP3 antibody.
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the lymphocyte population, then on CD3+ T cells. From the CD3+ population, identify CD4+ and CD8+ subsets. Within the CD4+ population, identify the Treg population (CD25+ FOXP3+).
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of Idelalisib.
Caption: Workflow for in vivo efficacy testing of Idelalisib dosing schedules.
Caption: Logical relationship between dosing schedules and toxicity management.
References
- 1. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explore ZYDELIG® (idelalisib) Efficacy Data for Relapsed CLL [zydelig.com]
- 7. Idelalisib immune-related toxicity is associated with improved treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Idelalisib reduces regulatory T cells and activates T helper 17 cell differentiation in relapsed refractory patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib reduces regulatory T cells and activates T helper 17 cell differentiation in relapsed refractory patients with chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PI3Kδ Inhibitors: "PI3Kdelta inhibitor 1" versus Idelalisib in CLL Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform: the preclinical compound "PI3Kdelta inhibitor 1" and the FDA-approved drug idelalisib (B1684644) (CAL-101). This document will objectively compare their biochemical potency, selectivity, and reported effects on Chronic Lymphocytic Leukemia (CLL) cells, supported by experimental data and detailed methodologies for key assays.
Introduction to PI3Kδ Inhibition in CLL
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and trafficking. The Class I PI3Ks are composed of four isoforms: α, β, γ, and δ. While the α and β isoforms are broadly expressed, the δ and γ isoforms are predominantly found in hematopoietic cells. In B-cell malignancies like CLL, the PI3Kδ isoform is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active and provides pro-survival signals to the cancer cells.[1]
Selective inhibition of PI3Kδ is a validated therapeutic strategy in CLL. Idelalisib (formerly CAL-101 or GS-1101), the first-in-class PI3Kδ inhibitor, has demonstrated significant clinical activity by inducing apoptosis and disrupting the supportive tumor microenvironment in CLL.[2] "this compound," a novel investigational compound, has also shown potent and selective inhibition of PI3Kδ in preclinical studies.[3] This guide offers a head-to-head comparison of these two inhibitors based on available scientific data.
Mechanism of Action
Both "this compound" and idelalisib are small molecule inhibitors that function as ATP-competitive inhibitors of the p110δ catalytic subunit of PI3K. By binding to the kinase domain, they block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a crucial second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of PIP3 production leads to the suppression of the PI3K/Akt signaling cascade, which in turn induces apoptosis and inhibits proliferation in malignant B-cells.[1]
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of "this compound" and idelalisib against the Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function.
Table 1: "this compound" (Compound 5d) Inhibitory Potency (IC50)
| PI3K Isoform | Biochemical IC50 (nM) |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kγ | 240 |
| PI3Kδ | 1.3 |
Data compiled from publicly available information referencing Hamajima T, et al. Bioorg Med Chem. 2018.[3]
Table 2: Idelalisib (CAL-101) Inhibitory Potency (IC50)
| PI3K Isoform | Biochemical IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kα | 8,600 | ~453x |
| PI3Kβ | 4,000 | ~211x |
| PI3Kγ | 2,100 | ~111x |
| PI3Kδ | 19 | 1x |
Data compiled from multiple sources.[4][5][6]
Based on the available biochemical data, "this compound" demonstrates approximately 14.6-fold greater potency against PI3Kδ compared to idelalisib. Both inhibitors exhibit high selectivity for the delta isoform over the alpha and beta isoforms.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PI3Kδ inhibitors are provided below.
In Vitro Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against each Class I PI3K isoform (α, β, γ, and δ).
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. The production of PIP3 is quantified, typically using a fluorescence-based method such as time-resolved fluorescence resonance energy transfer (TR-FRET).
Methodology:
-
Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), PIP2 substrate, ATP, test inhibitors, and a TR-FRET detection system (e.g., GRP-1 pleckstrin homology domain protein and a fluorescently labeled PIP3 tracer).[5]
-
Procedure: The kinase reaction is performed by incubating the PI3K enzyme with PIP2 substrate and ATP in the presence of serial dilutions of the inhibitor.
-
Detection: The reaction is stopped, and the amount of PIP3 produced is measured by its competition with the fluorescently labeled PIP3 for binding to the GRP-1 PH domain, resulting in a change in the FRET signal.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the ability of the inhibitors to block PI3K signaling in CLL cells by measuring the phosphorylation of Akt.
Principle: Inhibition of PI3Kδ prevents the activation of its downstream effector, Akt. The level of activated Akt is determined by measuring its phosphorylation at Serine 473 (p-Akt Ser473) relative to the total amount of Akt protein.
Methodology:
-
Cell Culture and Treatment: CLL cells (either primary patient samples or cell lines like MEC-1) are cultured and treated with varying concentrations of the PI3Kδ inhibitor for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for p-Akt (Ser473) and total Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the p-Akt signal is normalized to the total Akt signal to determine the extent of inhibition.
Cell Viability and Apoptosis Assays
Objective: To determine the effect of the inhibitors on the viability and induction of apoptosis in CLL cells.
Principle: Inhibition of the pro-survival PI3Kδ pathway is expected to decrease cell viability and induce programmed cell death (apoptosis).
Methodology for Cell Viability (e.g., CellTiter-Glo® Assay):
-
Cell Seeding: CLL cells are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 48-72 hours).
-
ATP Quantification: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Analysis: The luminescence is measured, and the EC50 (half-maximal effective concentration) for the reduction in cell viability is calculated.
Methodology for Apoptosis (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: CLL cells are treated with the inhibitors as described above.
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) in the treated samples is compared to that in the vehicle-treated control.
Conclusion
Both "this compound" and idelalisib are potent and selective inhibitors of the PI3Kδ isoform. Based on the available biochemical data, "this compound" exhibits a higher potency for PI3Kδ in enzymatic assays. Idelalisib has a well-documented and highly selective profile, which is crucial for its therapeutic window in the clinical setting.
The detailed experimental protocols provided in this guide offer a robust framework for the direct, head-to-head comparison of these and other novel PI3Kδ inhibitors in a research setting. Further investigation into the cellular activity, in vivo efficacy, and safety profile of "this compound" is necessary to fully assess its potential as a therapeutic agent for CLL and other B-cell malignancies. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synergistic Apoptosis: A Comparative Guide to Combining PI3Kδ Inhibitors with Venetoclax
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining PI3Kδ inhibitors with the BCL-2 inhibitor, venetoclax (B612062). The focus is on the mechanistic rationale, supporting experimental data from preclinical and clinical studies, and detailed protocols for key assays.
The combination of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors with venetoclax represents a promising strategy in oncology, particularly for hematologic malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). This approach is designed to overcome intrinsic and acquired resistance to venetoclax by targeting complementary survival pathways.
Mechanism of Synergy: Overcoming MCL-1 Mediated Resistance
Venetoclax selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), unleashing pro-apoptotic proteins to trigger programmed cell death. However, its efficacy can be limited by the overexpression of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), which is a primary driver of venetoclax resistance.[1][2][3][4]
The PI3K/AKT signaling pathway is a critical regulator of cell survival and is often constitutively active in cancer.[5][6] Activation of PI3Kδ promotes the survival of malignant cells, in part by upregulating the expression and stability of MCL-1.[5][7] By inhibiting PI3Kδ, "PI3Kdelta inhibitor 1" (a representative PI3Kδ inhibitor) disrupts this survival signal, leading to the downregulation of MCL-1.[7][8][9] This reduction in MCL-1 levels sensitizes cancer cells to BCL-2 inhibition by venetoclax, resulting in a potent synergistic anti-tumor effect.[7][8]
Preclinical Data Comparison
In vitro and in vivo studies have consistently demonstrated the synergistic activity of combining various PI3Kδ inhibitors with venetoclax across a range of hematologic malignancies.
In Vitro Synergistic Effects
The combination of PI3Kδ inhibitors (such as Idelalisib, Duvelisib (B560053), and Roginolisib) with venetoclax has shown strong synergy in killing lymphoma and leukemia cells.[8][10][11] This is often quantified using the Combination Index (CI), where a value < 1 indicates synergy.
| PI3Kδ Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Roginolisib | DLBCL | SU-DHL-6, TMD8 | Strong synergistic cell killing. Median CI < 0.01 in SU-DHL-6. | [8][10] |
| Roginolisib | CLL | Primary Patient Samples | Strong synergy in cells from both BTKi responders and progressors (Median CI 0.6 and 0.26, respectively). | [8][10][12] |
| Idelalisib | AML | MV-4-11, EOL-1 | Significantly enhanced apoptosis compared to single agents. | [7] |
| Idelalisib | CLL | Primary Patient Samples | Highly synergistic with a CI value of 0.2 at a fractional effect of 0.9. | [11] |
| Duvelisib | Richter Syndrome | RS-PDX models | Combination induced the highest levels of apoptosis compared to single agents. | [9][13] |
| Duvelisib | CLL | Primary Patient Samples | Enhanced apoptosis in vitro, even in microenvironment-simulating conditions. | [14][15] |
In Vivo Efficacy in Xenograft Models
Preclinical animal models confirm the potent anti-tumor activity of the combination therapy.
| PI3Kδ Inhibitor | Cancer Model | Key Findings | Reference(s) |
| Idelalisib | AML (Quizartinib-resistant) | Combination led to tumor regression in all animals. | [7] |
| Duvelisib | Richter Syndrome (PDX) | Combination led to complete remission at the end of treatment in responsive models. | [9][13] |
| BR101801 | DLBCL (Xenograft) | Combination significantly reduced tumor growth compared to either agent alone. | [16] |
Clinical Data Comparison
The promising preclinical results have led to clinical trials evaluating this combination strategy.
| PI3Kδ Inhibitor | Cancer Type | Trial Phase | Key Efficacy Results | Reference(s) |
| Duvelisib | R/R CLL/SLL | Phase I/II | ORR: 94%; CR: 56%; Undetectable MRD (Blood): 61%. | [17] |
| Umbralisib (with Ublituximab) | R/R CLL | Phase I/II | Best ORR: 100% in evaluable patients; CR: 42%; Undetectable MRD (Bone Marrow): 77%. | [18][19][20] |
R/R: Relapsed/Refractory; SLL: Small Lymphocytic Lymphoma; ORR: Overall Response Rate; CR: Complete Response; MRD: Minimal Residual Disease.
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the supporting literature.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergy between a PI3Kδ inhibitor and venetoclax involves a multi-assay approach to confirm the biological effect and elucidate the mechanism of action.
Protocol 1: Cell Viability and Synergy Analysis
This protocol is used to determine the effect of the drug combination on cell proliferation and to quantify synergy.
-
Cell Seeding: Plate cells (e.g., lymphoma or leukemia cell lines) in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare a dose-response matrix of the PI3Kδ inhibitor and venetoclax, both alone and in combination at fixed-ratio or non-fixed-ratio concentrations.
-
Treatment: Add the drug solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize viability data to vehicle-treated controls.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat cells in 6-well plates with the PI3Kδ inhibitor, venetoclax, the combination, or vehicle control at specified concentrations for a set time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the overall level of apoptosis induced by each treatment condition. Compare the combination treatment to single agents and the control.[7][8]
Comparison with Alternative Combination Strategies
While the PI3Kδ inhibitor and venetoclax combination is potent, other strategies are also being explored to overcome venetoclax resistance.
| Combination Partner | Mechanism of Synergy | Status |
| BTK Inhibitors (e.g., Ibrutinib) | Inhibits B-cell receptor signaling, which provides pro-survival signals, complementing BCL-2 inhibition. | Clinically approved and widely used in CLL and MCL.[21] |
| MCL-1 Inhibitors | Directly targets the key resistance mechanism (MCL-1) to venetoclax, leading to strong synergistic apoptosis.[22][23] | In clinical development; highly promising preclinical and early clinical data. |
| HDAC Inhibitors | Can modulate the expression of BCL-2 family proteins, including downregulating MCL-1, to sensitize cells to venetoclax. | Preclinical and early clinical investigation. |
The choice of combination partner may depend on the specific cancer type, its genetic background, and prior lines of therapy. The PI3Kδ inhibitor combination is particularly compelling in B-cell malignancies where this pathway is a known dependency.
Conclusion
The combination of PI3Kδ inhibitors with venetoclax is supported by a strong mechanistic rationale and robust preclinical and clinical data. By downregulating the key venetoclax-resistance factor MCL-1, PI3Kδ inhibitors effectively sensitize cancer cells to BCL-2 blockade, leading to synergistic cell death.[7][8][9] This dual-pathway inhibition has demonstrated high response rates in patients with relapsed/refractory hematologic cancers, including those who have failed other targeted therapies.[18][19] The data presented in this guide underscore the therapeutic potential of this combination, providing a solid foundation for further clinical development and application.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. Coordinate PI3K pathway and Bcl-2 family disruption in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic efficacy of the dual PI3K-δ/γ inhibitor duvelisib with the Bcl-2 inhibitor venetoclax in Richter syndrome PDX models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Duvelisib treatment is associated with altered expression of apoptotic regulators that helps in sensitization of chronic lymphocytic leukemia cells to venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Duvelisib treatment is associated with altered expression of apoptotic regulators that helps in sensitization of chronic lymphocytic leukemia cells to venetoclax (ABT-199) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A combination of BR101801 and venetoclax enhances antitumor effect in DLBCL cells via c-Myc/Bcl-2/Mcl-1 triple targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docwirenews.com [docwirenews.com]
- 18. Response-adapted, time-limited venetoclax, umbralisib, and ublituximab for relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. Response-adapted, time-limited venetoclax, umbralisib, and ublituximab for relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hematology.org [hematology.org]
- 22. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Targets of PI3Kδ Inhibitors: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomics-based approaches for validating the downstream targets of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. As a key signaling node, particularly in hematopoietic cells, PI3Kδ is a critical target in oncology and immunology. Verifying the on-target effects and understanding the off-target and adaptive responses to PI3Kδ inhibition at the proteome level is crucial for drug development. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in the design and interpretation of target validation studies.
While specific quantitative proteomic data for a compound designated solely as "PI3Kdelta inhibitor 1" is not extensively available in the public domain, this guide will use the well-characterized and clinically approved PI3Kδ inhibitor, Idelalisib (B1684644) (CAL-101) , as a primary example. Data from studies on Idelalisib and other PI3K inhibitors with varying isoform selectivities will be used to provide a comparative framework.
Comparative Performance of PI3Kδ Inhibitors
The validation of a targeted inhibitor begins with confirming its potency and selectivity. This is often followed by cellular assays to measure the inhibition of downstream signaling.
Table 1: Biochemical Potency and Selectivity of Selected PI3K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) vs. PI3Kδ | Selectivity vs. α | Selectivity vs. β | Selectivity vs. γ |
| Idelalisib (CAL-101) | p110δ | 2.5 | ~328-fold | ~226-fold | ~36-fold |
| Duvelisib | p110δ/γ | - | - | - | - |
| Umbralisib | p110δ, CK1ε | - | - | - | - |
| Copanlisib | Pan-PI3K (α, δ) | - | - | - | - |
| Buparlisib | Pan-PI3K | - | - | - | - |
| Pictilisib | Pan-PI3K | - | - | - | - |
| ZSTK474 | Pan-PI3K | - | - | - | - |
Note: IC50 values and selectivity can vary based on experimental conditions. This table presents a summary from available literature.
Proteomic Validation of Downstream Target Engagement
Quantitative proteomics, particularly phosphoproteomics, is a powerful tool to elucidate the global cellular response to kinase inhibitors. By measuring changes in protein phosphorylation, researchers can directly observe the inhibition of the PI3K pathway and identify both known and novel downstream targets.
Table 2: Summary of Proteomic Findings for Idelalisib and Other PI3K Inhibitors
| Cell Type/Model | Inhibitor | Key Downstream Effects Observed via Proteomics | Reference |
| Mantle Cell Lymphoma (MCL) | Idelalisib | Inhibition of AKT, PRAS40, MEK, ERK, and p90RSK phosphorylation. Overall inhibition of protein synthesis. | [1] |
| Chronic Lymphocytic Leukemia (CLL) | Idelalisib | Initial inhibition of AKT activation, followed by restored AKT activation over time. Increased recruitment of PI3Kδ and PI3Kβ to the BCR signalosome. | [2][3] |
| Diffuse Large B-cell Lymphoma (DLBCL) - Idelalisib Resistant | Idelalisib | Loss of PTEN protein, leading to sustained PI3K pathway signaling. | [4] |
| Pancreatic Cancer | Isoform-selective inhibitors (α, β, γ) | Distinct and overlapping signaling pathways regulated by different PI3K isoforms. AS-252424 (γ-selective) induced the most significant changes in the phosphoproteome, including apoptosis pathway activation. | [5] |
| Triple-Negative Breast Cancer (TNBC) | BKM120 (pan-PI3K) | Incomplete inhibition of PI3K signaling and upregulated MAPK/MEK signaling in resistant models. | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for clarity and understanding.
References
- 1. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics Identifies PI3K Inhibitor-selective Adaptive Responses in Pancreatic Cancer Cell Therapy and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Comparative Analysis of PI3Kδ Inhibitor 1: A Focus on PI3Kγ Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "PI3Kdelta inhibitor 1," also identified as Compound 5d or compound 7n, with a specific focus on its cross-reactivity with the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. Achieving isoform selectivity is a critical objective in the development of PI3K inhibitors to enhance therapeutic efficacy and minimize off-target effects.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for assessing inhibitor selectivity, and visualizes relevant biological pathways and workflows.
Performance Data: Isoform Selectivity Profile
"this compound" is a potent and selective inhibitor of the PI3Kδ isoform.[3][4][5] Its inhibitory activity has been quantified against various Class I PI3K isoforms, demonstrating significant selectivity for PI3Kδ over PI3Kγ. The half-maximal inhibitory concentration (IC50) values are summarized below. A lower IC50 value indicates greater potency.
| Inhibitor | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | Selectivity (Fold vs. PI3Kγ) |
| This compound (compound 7n) | 0.9 | 1460 | 3670 | 21300 | >1600-fold |
| This compound (Compound 5d) | 1.3 | - | - | - | - |
Data sourced from publicly available information.[3][4]
Signaling Pathway Context
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, proliferation, survival, and migration.[1][6] The delta (δ) and gamma (γ) isoforms of PI3K are predominantly expressed in immune cells, making them attractive targets for inflammatory and autoimmune diseases, as well as hematological malignancies.[2][7][8][9]
Experimental Protocols for Determining Cross-Reactivity
The assessment of an inhibitor's cross-reactivity profile is fundamental to its preclinical development. Biochemical assays utilizing purified recombinant PI3K isoforms are the standard for directly measuring inhibitory activity.
Biochemical Kinase Assays
1. Radiometric Kinase Assay: This traditional method quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a lipid substrate.[1][10][11]
-
Principle: Measures the enzymatic activity of PI3K by detecting the generation of radiolabeled phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
-
Protocol Outline:
-
Purified recombinant PI3K isoforms (p110δ and p110γ) are incubated with a lipid substrate (e.g., PIP2).
-
The kinase reaction is initiated by adding a reaction buffer containing MgCl₂, EDTA, and [γ-³²P]ATP.
-
The inhibitor is added at various concentrations to determine its effect on enzyme activity.
-
The reaction proceeds for a defined time at room temperature and is then terminated by adding an acidic solution.
-
The phosphorylated lipid product is extracted and quantified using scintillation counting.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET Assays: These are fluorescence-based assays that are highly amenable to high-throughput screening.[12][13]
-
Principle: These assays measure the product of the kinase reaction (PIP3) or the byproduct (ADP) through a fluorescence resonance energy transfer (FRET) signal.
-
Protocol Outline (PIP3 Detection):
-
The PI3K enzyme, lipid substrate (PIP2), and inhibitor are incubated together.
-
ATP is added to initiate the kinase reaction.
-
A detection solution containing a PIP3-binding protein (e.g., GRP1) labeled with a donor fluorophore and a PIP3 tracer labeled with an acceptor fluorophore is added.
-
The PIP3 produced by the kinase reaction displaces the tracer, leading to a decrease in the FRET signal.
-
The change in FRET is used to calculate the enzyme activity and inhibitor potency.
-
Conclusion
The available data demonstrates that "this compound" is a highly potent and selective inhibitor of PI3Kδ, exhibiting over a thousand-fold selectivity against the PI3Kγ isoform. This high degree of selectivity is a desirable characteristic for drug candidates, as it suggests a lower potential for off-target effects mediated by the inhibition of PI3Kγ. The experimental protocols outlined provide a robust framework for the continued evaluation of this and other novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform selective phosphoinositide 3-kinase gamma and delta inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
Comparing efficacy of "PI3Kdelta inhibitor 1" in different B-cell lymphoma subtypes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of "PI3Kdelta inhibitor 1" (represented by idelalisib) Efficacy Across Various B-cell Malignancies, Supported by Experimental Data and Methodologies.
The advent of targeted therapies has revolutionized the treatment landscape for B-cell lymphomas. Among these, inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) have emerged as a significant therapeutic class. This guide provides a comparative overview of the efficacy of "this compound," using the first-in-class agent idelalisib (B1684644) as a representative example, across different subtypes of B-cell lymphoma. The data presented is compiled from key clinical trials to aid in research and drug development efforts.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells.[1] In malignant B-cells, this pathway is often constitutively active, promoting uncontrolled cell growth. PI3Kδ inhibitors, such as idelalisib, selectively target the delta isoform of PI3K, thereby inhibiting the downstream signaling cascade that includes AKT and mTOR. This ultimately leads to the induction of apoptosis (programmed cell death) in malignant B-cells.[2]
Comparative Efficacy of Idelalisib Across B-cell Lymphoma Subtypes
The clinical efficacy of idelalisib varies among different subtypes of B-cell lymphoma, with more pronounced activity observed in indolent lymphomas.
| Lymphoma Subtype | Clinical Trial (NCT) | Treatment | Overall Response Rate (ORR) | Complete Response (CR) |
| Follicular Lymphoma (FL) | NCT01282424 | Idelalisib Monotherapy | 56%[3] | 10%[3] |
| FolIdela Study | Idelalisib Monotherapy | 41.7%[4] | 20.8%[4] | |
| Chronic Lymphocytic Leukemia (CLL) | NCT01539512 | Idelalisib + Rituximab (B1143277) | 81%[1] | - |
| NCT01203930 | Idelalisib + Rituximab (Treatment-Naïve) | 97%[5] | 19%[5] | |
| Mantle Cell Lymphoma (MCL) | NCT00710528 | Idelalisib Monotherapy | 40%[6] | 5%[6] |
| Marginal Zone Lymphoma (MZL) | NCT01282424 | Idelalisib Monotherapy | 47%[7] | 7% (of responders)[7] |
| Diffuse Large B-cell Lymphoma (DLBCL) | NCT03576443 | Idelalisib Monotherapy | Data not yet mature | Data not yet mature |
Comparison with Alternative Treatments
| Lymphoma Subtype | Alternative Treatment(s) |
| Follicular Lymphoma (FL) | Chemoimmunotherapy (e.g., R-CHOP, Bendamustine + Rituximab), Rituximab monotherapy, Lenalidomide + Rituximab, Radiotherapy.[8][9][10] |
| Chronic Lymphocytic Leukemia (CLL) | BTK inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib), Venetoclax + Obinutuzumab, Chemoimmunotherapy (e.g., FCR, BR).[11][12] |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP, Polatuzumab vedotin + R-CHP, CAR-T cell therapy (e.g., Axicabtagene ciloleucel, Tisagenlecleucel), Bispecific antibodies (e.g., Epcoritamab, Glofitamab).[13][14][15][16][17] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation and replication of findings.
Study NCT01282424: Idelalisib in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma
-
Study Design: A Phase 2, multicenter, single-arm, open-label study.[18]
-
Patient Population: Patients with relapsed or refractory indolent non-Hodgkin lymphoma (including FL and MZL) who had received at least two prior therapies, including rituximab and an alkylating agent.[18]
-
Treatment Regimen: Idelalisib 150 mg administered orally twice daily until disease progression or unacceptable toxicity.[18]
-
Primary Endpoint: Overall response rate (ORR).[3]
-
Key Assessments: Tumor response was evaluated by an independent review committee using standardized criteria.[3]
Study NCT01539512: Idelalisib plus Rituximab in Relapsed Chronic Lymphocytic Leukemia
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[19]
-
Patient Population: Patients with relapsed CLL who were not suitable for cytotoxic chemotherapy.[1]
-
Treatment Regimen: Patients were randomized to receive either idelalisib (150 mg twice daily) plus rituximab or placebo plus rituximab.[19]
-
Primary Endpoint: Progression-free survival (PFS).[20]
-
Key Assessments: Efficacy was assessed by an independent review committee.[1]
Logical Relationship: Efficacy Variation Across Subtypes
The differential efficacy of PI3Kδ inhibitors across B-cell lymphoma subtypes is likely attributable to the varying degrees of dependence of these malignancies on the B-cell receptor (BCR) signaling pathway, in which PI3Kδ is a critical component.
References
- 1. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]
- 2. Treatment with Idelalisib in Patients with Relapsed or Refractory Follicular Lymphoma: The Observational Italian Multicenter FolIdela Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. bloodcancer.org.uk [bloodcancer.org.uk]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Follicular lymphoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Treatment Options for Diffuse Large B-Cell Lymphoma (DLBCL) [healthline.com]
- 14. memoinoncology.com [memoinoncology.com]
- 15. uspharmacist.com [uspharmacist.com]
- 16. Diffuse Large B-Cell Lymphoma Treatment Options: 7 Key Approaches for Managing DLBCL and B-Cell Non- [int.livhospital.com]
- 17. bloodcancer.org.uk [bloodcancer.org.uk]
- 18. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings: A Comparative Guide to PI3Kδ Inhibitors
The development of selective inhibitors targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has marked a significant advancement in the treatment of B-cell malignancies. This guide provides a comparative analysis of the preclinical findings for key PI3Kδ inhibitors, with a focus on Idelalisib as the first-in-class agent, often considered a benchmark for "PI3Kdelta inhibitor 1". We will compare its performance with other notable alternatives such as AMG319, Parsaclisib, and Umbralisib, supported by experimental data from preclinical studies. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Comparative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of various PI3Kδ inhibitors, offering a side-by-side comparison of their potency, selectivity, and cellular effects.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 - 19 | 8,600x | 4,000x | 2,100x | [1][2] |
| AMG319 | PI3Kδ | N/A | N/A | N/A | N/A | [3][4] |
| Parsaclisib | PI3Kδ | < 1 | >10x (relative to IC90) | N/A | N/A | [5] |
| Umbralisib | PI3Kδ, CK1ε | N/A (Kd) | >1,500x | >1,500x | ~225x | [6][7] |
N/A: Data not available in the provided search results.
Table 2: Preclinical Cellular and In Vivo Activity
| Inhibitor | Cellular Effect | In Vivo Model | Key Findings | Reference |
| Idelalisib | Inhibition of AKT phosphorylation, induction of apoptosis, growth inhibition, inhibition of cell migration and homing. | B-cell malignancy cell lines, primary patient cells, mouse models of B-ALL. | Demonstrated sensitivity in various B-cell leukemia and lymphoma cells. Reduced leukemia burden and inhibited homing of leukemia cells to bone marrow. | [2][8][9] |
| AMG319 | Dose-dependent activity against various lymphoma cell lines, induction of cell death in primary tumor cells. | Lymphoma cell lines (RSCL, RRCL, MCL, T-cell), primary lymphoma cells. | Showed single-agent activity and potential synergy with bortezomib. | [3] |
| Parsaclisib | Potent inhibition of malignant human B-cell proliferation. | DLBCL xenograft models. | Inhibited tumor growth as a single agent and showed enhanced effect in combination with other kinase inhibitors. | [5] |
| Umbralisib | Inhibition of cell proliferation. | Lymphoma cell lines. | Demonstrated inhibition of cell proliferation in preclinical studies. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are summaries of key experimental protocols commonly used in the evaluation of PI3Kδ inhibitors.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and selectivity of the inhibitor against different PI3K isoforms.
-
Methodology:
-
Recombinant PI3K isoforms (α, β, δ, γ) are incubated with the inhibitor at various concentrations.
-
ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) are added to initiate the kinase reaction.
-
The production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) is measured, often using luminescence-based assays or radio-labeling.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Assays
-
Objective: To assess the effect of the inhibitor on cell signaling, proliferation, and viability in cancer cell lines and primary patient cells.
-
Methodology:
-
Western Blot for Phospho-AKT:
-
Cells are treated with the inhibitor for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated AKT (a downstream marker of PI3K activity) and total AKT.
-
The level of inhibition of AKT phosphorylation is quantified.[8]
-
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo):
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 48-72 hours), a reagent that measures metabolic activity or ATP content is added.
-
The signal, which correlates with the number of viable cells, is measured using a plate reader.[3]
-
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cell lines (e.g., diffuse large B-cell lymphoma) are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., western blot, immunohistochemistry).[5]
-
Visualizations
Signaling Pathway
Caption: PI3Kδ signaling pathway in B-cells and the point of inhibition.
Experimental Workflow
Caption: A typical preclinical workflow for evaluating PI3Kδ inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
A Comparative Guide to PI3K Delta Inhibitors in Combination with Checkpoint Blockade for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The intersection of targeted therapy and immunotherapy is a frontier of oncology research. This guide provides a comprehensive comparison of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors when used in combination with immune checkpoint inhibitors (ICIs). By modulating the tumor microenvironment, PI3Kδ inhibitors have shown the potential to overcome resistance to and synergize with checkpoint blockade, offering a promising therapeutic strategy. This document outlines the mechanistic rationale, preclinical and clinical data, and key experimental protocols to inform further research and development in this area.
Mechanism of Action: Reshaping the Tumor Immune Microenvironment
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of both adaptive and innate immune cells.[1] Its inhibition has a multifaceted effect on the tumor microenvironment (TME), primarily by:
-
Depleting Regulatory T cells (Tregs): PI3Kδ signaling is critical for the survival and immunosuppressive function of Tregs.[2] Inhibition of PI3Kδ selectively reduces the number and function of Tregs within the tumor, thereby diminishing a key mechanism of immune evasion.[2][3]
-
Enhancing Cytotoxic T-cell Function: By alleviating the suppressive effects of Tregs and potentially acting directly on effector T cells, PI3Kδ inhibition can lead to an increase in the infiltration and activity of tumor-antigen-specific CD8+ T cells.[4]
-
Modulating Myeloid Cells: PI3Kδ and the related isoform PI3Kγ are involved in the function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3] Inhibition of these pathways can reprogram these immunosuppressive myeloid cells towards a more pro-inflammatory phenotype.
Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5] The combination of PI3Kδ inhibitors and checkpoint blockade is based on the hypothesis that by reducing the immunosuppressive elements in the TME, PI3Kδ inhibitors can create a more favorable environment for checkpoint inhibitors to exert their anti-tumor effects.
Performance Comparison of PI3Kδ Inhibitors in Combination with Checkpoint Inhibitors
Several PI3Kδ inhibitors have been evaluated in combination with checkpoint blockade in both preclinical and clinical settings. The following tables summarize key performance data for prominent PI3Kδ inhibitors. Due to the variability in experimental designs and tumor models, direct head-to-head comparisons should be made with caution.
Preclinical Efficacy Data
| PI3Kδ Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| Idelalisib (B1684644) | Anti-PD-1 | B-cell Lymphoma (in vivo) | Combination significantly inhibited tumor growth compared to either agent alone. | [6] |
| Duvelisib (B560053) (PI3Kδ/γ) | Anti-PD-1 | T-cell Lymphoma (in vivo) | Combination resulted in a shift from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages in the TME.[7] | [7] |
| Umbralisib (B560156) (PI3Kδ/CK1ε) | N/A (in vivo CLL model) | Chronic Lymphocytic Leukemia (CLL) | Preserved Treg number and function compared to other PI3K inhibitors, suggesting a potentially better safety profile in combinations.[8] | [8] |
| ZSTK474 (pan-PI3K) | Anti-PD-1 | Murine Sarcoma | Optimized dosing of the combination selectively decreased intratumoral Tregs and increased tumor antigen-specific CD8+ T cells, leading to durable anti-tumor immunity.[4] | [4] |
Clinical Efficacy Data
| PI3Kδ Inhibitor | Combination Agent | Cancer Type | Trial Phase | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| Parsaclisib | Pembrolizumab (anti-PD-1) | Advanced Solid Tumors | Phase I | Part 1: 16.8% (6% CR, 10.8% PR); Part 2: 18.5% PR | Fatigue, nausea, diarrhea, pyrexia, maculopapular rash, pruritus.[9][10][11][12] | [9][10][11][12] |
| Duvelisib (PI3Kδ/γ) | Nivolumab (anti-PD-1) | Advanced Unresectable Melanoma | Phase I/II | Significant anti-tumor activity noted in one patient; enrollment ongoing. | Well-tolerated at 15mg and 25mg daily doses without dose-limiting toxicities to date.[3] | [3] |
| Umbralisib (PI3Kδ/CK1ε) | N/A (monotherapy) | Relapsed/Refractory Indolent Lymphoma | Phase IIb | 47.1% | Diarrhea, nausea, fatigue, transaminitis.[13] | [13] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
Caption: PI3Kδ signaling in Tregs promotes survival and function.
Caption: Checkpoint inhibitors block negative regulatory signals.
Caption: In vivo experimental workflow for combination therapy.
Key Experimental Protocols
Detailed protocols are essential for the reproducibility and validation of findings. The following outlines the general methodologies for key experiments cited in the evaluation of PI3Kδ inhibitor and checkpoint inhibitor combinations.
In Vivo Mouse Tumor Model
-
Cell Culture and Implantation:
-
Culture a syngeneic murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) in appropriate media.
-
Harvest and resuspend cells in a sterile solution (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of tumor cells (typically 1x10^5 to 1x10^6) into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, PI3Kδ inhibitor alone, checkpoint inhibitor alone, combination).
-
-
Drug Administration:
-
PI3Kδ Inhibitor: Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage at the specified dose and schedule (e.g., daily).
-
Checkpoint Inhibitor: Administer the antibody (e.g., anti-PD-1, anti-CTLA-4) via intraperitoneal injection at the specified dose and schedule (e.g., every 3-4 days).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study endpoint (e.g., when tumors in the control group reach a maximum size), euthanize mice and harvest tumors and spleens for further analysis.
-
For survival studies, monitor mice until a humane endpoint is reached.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue in a solution containing enzymes such as collagenase and DNase for a specified time at 37°C with agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and resuspend them in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1). Incubate in the dark on ice.
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ conventional T cells, Tregs).
-
Conclusion and Future Directions
The combination of PI3Kδ inhibitors with checkpoint blockade represents a promising strategy to enhance anti-tumor immunity and overcome therapeutic resistance. Preclinical data are encouraging, demonstrating synergistic activity across various tumor models. However, clinical translation has yielded mixed results, highlighting the need for a deeper understanding of the complex interplay between PI3Kδ inhibition and the immune system.
Future research should focus on:
-
Optimizing Dosing and Scheduling: Intermittent dosing schedules for PI3Kδ inhibitors may mitigate toxicities while preserving efficacy.[7]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy is crucial.
-
Exploring Novel Combinations: Combining PI3Kδ inhibitors with other immunomodulatory agents beyond PD-1 and CTLA-4 blockade could further enhance efficacy.
-
Understanding Mechanisms of Resistance: Investigating the mechanisms by which tumors may develop resistance to this combination therapy will be essential for developing next-generation strategies.
By addressing these key areas, the full therapeutic potential of combining PI3Kδ inhibition with checkpoint blockade can be realized, ultimately improving outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Cancer immunotherapy with PI3K and PD-1 dual-blockade via optimal modulation of T cell activation signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 6. PI3K inhibitor idelalisib enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination of Itacitinib or Parsaclisib with Pembrolizumab in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Umbralisib and a Selective PI3K-delta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of umbralisib, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), and a representative selective PI3Kδ inhibitor. For the purpose of this comparison, "PI3Kdelta inhibitor 1" will be represented by idelalisib (B1684644), the first-in-class selective PI3Kδ inhibitor, due to the wealth of available preclinical and clinical data.
This document summarizes key experimental data, details relevant therapeutic mechanisms, and provides established protocols for in vivo studies to facilitate a comprehensive understanding of their comparative performance.
Mechanism of Action: A Tale of Two Kinases
Umbralisib distinguishes itself from other PI3Kδ inhibitors through its dual mechanism of action.[1] While it selectively targets the delta isoform of PI3K, a critical component of the B-cell receptor signaling pathway implicated in the proliferation and survival of malignant B-cells, it also inhibits CK1ε.[1] CK1ε is involved in the translation of oncoproteins, and its inhibition is thought to contribute to umbralisib's anti-cancer activity.[1] In contrast, selective PI3Kδ inhibitors like idelalisib focus solely on the PI3Kδ pathway.
Below is a diagram illustrating the signaling pathway and the points of inhibition for both types of molecules.
References
A Comparative Guide to the Activity of PI3Kδ Inhibitor Idelalisib Across Different Laboratories
This guide provides a cross-validation of the activity of Idelalisib (formerly CAL-101), a first-in-class inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), by comparing its performance with other selective PI3Kδ inhibitors. The data presented is a compilation of publicly available results from various research laboratories, offering an objective overview for researchers, scientists, and drug development professionals.
Introduction to Idelalisib and PI3Kδ Signaling
Idelalisib is an orally bioavailable small molecule that selectively targets the p110δ isoform of PI3K.[1] The PI3K family of lipid kinases is integral to intracellular signaling pathways that govern cell growth, proliferation, survival, and differentiation.[1] Class I PI3Ks, heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit, are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are widely expressed, the δ and γ isoforms are found predominantly in hematopoietic cells.[1]
The PI3Kδ isoform is a critical component of the B-cell receptor (BCR) signaling pathway, essential for the activation, proliferation, and survival of B-lymphocytes.[1] In several B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), the PI3Kδ pathway is often hyperactive.[1] By selectively inhibiting PI3Kδ, Idelalisib disrupts these pro-survival signals, which can lead to the apoptosis of malignant B-cells.[1]
Comparative Performance of PI3Kδ Inhibitors
The potency and selectivity of PI3Kδ inhibitors are crucial for their therapeutic efficacy and safety. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Idelalisib and other selective PI3Kδ inhibitors from various studies. Lower IC50 values are indicative of higher potency.
Biochemical Potency (IC50, nM) of PI3Kδ Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference(s) |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 19 | [2][3] |
| 1160 | 419 | 24 | 0.3 | ||
| - | - | - | 2.5 | [4] | |
| Seletalisib | - | - | - | 12 | [5] |
| Zandelisib | - | - | - | 0.6 | [6] |
| - | - | - | 3.5 | [7] | |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 | [8] |
Note: IC50 values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration).
Cellular Activity (EC50, nM) of PI3Kδ Inhibitors
| Inhibitor | Cellular Assay Target | Cell Line | EC50 (nM) | Reference(s) |
| Idelalisib (CAL-101) | pAkt (T308) | Raji | 2.3 | [9] |
| CD63 expression | Primary basophils | 8 | [4] | |
| PI3KD-IN-015 | pAkt (T308) | Raji | 13 | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of PI3Kδ inhibitors.
Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12]
Materials:
-
Purified recombinant PI3Kδ enzyme (and other isoforms for selectivity profiling)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Test inhibitors (e.g., Idelalisib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a kinase reaction buffer containing the lipid substrate.
-
Add the test inhibitor at various concentrations to the wells of the assay plate.
-
Add the PI3Kδ enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12][13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][13]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Phospho-Akt (p-Akt) Western Blot Assay
This assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.[14]
Materials:
-
Relevant cell line (e.g., B-cell lymphoma cell line)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)[14][15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[14]
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and collect the protein lysates.[16]
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[15]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[15]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.[14]
-
Quantify the band intensities to determine the relative levels of p-Akt.[17]
Visualizations
PI3K/AKT Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zandelisib (ME-401) in Japanese patients with relapsed or refractory indolent non-Hodgkin’s lymphoma: an open-label, multicenter, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PI3Kδ Inhibitor 1: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of potent chemical compounds such as PI3Kδ inhibitor 1 is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of PI3Kδ inhibitor 1 and associated contaminated materials.
Given that "PI3Kdelta inhibitor 1" is a general descriptor, this document will use Idelalisib, a well-characterized and commercially available PI3Kδ inhibitor, as a representative compound for providing specific data and hazard information. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact inhibitor they are using and adhere to their institution's environmental health and safety (EHS) guidelines.
Hazard and Safety Overview
PI3Kδ inhibitors are potent molecules designed to modulate cellular pathways and should be handled with care. Based on the Safety Data Sheet for Idelalisib, a representative PI3Kδ inhibitor, the following hazards are identified.
Table 1: GHS Hazard Classification for a Representative PI3Kδ Inhibitor (Idelalisib)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
Table 2: Key Precautionary Statements for Handling PI3Kδ Inhibitors
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of PI3Kδ inhibitor 1 and associated waste. This procedure is based on general guidelines for handling potent and cytotoxic compounds.
1. Personal Protective Equipment (PPE): Before handling the inhibitor or any contaminated materials, ensure the following PPE is worn:
-
Gloves: Double gloving with nitrile gloves is recommended.
-
Lab Coat: A disposable, solid-front lab coat.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator may be required based on your institution's risk assessment.
2. Waste Segregation: Proper segregation of waste at the point of generation is crucial. Use clearly labeled, dedicated waste containers.
-
Bulk Chemical Waste:
-
This includes unused or expired PI3Kδ inhibitor 1 powder, concentrated stock solutions, and heavily contaminated items.
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and any solvents used.
-
-
Trace Contaminated Solids:
-
This category includes items with minimal contamination, such as used gloves, disposable lab coats, bench paper, and empty vials.
-
Place these items in a designated hazardous waste bag (often yellow or marked as "Trace Chemotherapy Waste") within a rigid, leak-proof container.
-
-
Contaminated Sharps:
-
Needles, syringes, and other sharps that have come into contact with PI3Kδ inhibitor 1 should be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste" or "Cytotoxic Sharps."
-
-
Contaminated Aqueous Waste:
-
Collect all liquid waste containing the inhibitor in a sealed, leak-proof container clearly labeled with the contents, including the name of the inhibitor and any solvents.
-
3. Decontamination of Work Surfaces and Equipment:
-
Following any work with PI3Kδ inhibitor 1, thoroughly decontaminate all surfaces and non-disposable equipment.
-
Use a suitable cleaning agent (e.g., a detergent solution) followed by a rinse with water and then a final wipe-down with 70% ethanol (B145695) or another appropriate disinfectant.
-
All cleaning materials (wipes, paper towels) should be disposed of as trace-contaminated solid waste.
4. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Label each container clearly with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound," "Idelalisib," and any solvents).
-
The approximate quantities of each component.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
5. Storage and Collection:
-
Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Do not accumulate excessive amounts of waste. Follow your institution's guidelines for the maximum allowable volume and storage duration.
-
Schedule a pickup with your institution's EHS department for proper disposal by a certified hazardous waste contractor.
Do NOT dispose of PI3Kδ inhibitor 1 or any contaminated materials down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logistical and decision-making processes for the proper disposal of PI3Kδ inhibitor 1.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PI3Kdelta Inhibitor 1
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PI3Kdelta inhibitor 1. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guidance is intended for researchers, scientists, and drug development professionals.
Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following recommendations are based on the safety profile of structurally related pyrazolopyridine compounds and the known biological activity of PI3K inhibitors. As a class of compounds, PI3K inhibitors are potent and can have significant physiological effects. Therefore, treating this compound as a hazardous compound is a necessary precaution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
All personnel handling this compound must use the following personal protective equipment. These requirements are based on general good laboratory practices and information from the safety data sheet for the related compound, pyrazolo[1,5-a]pyridine.[1]
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. The outer glove should be changed immediately upon contamination. The inner glove provides a secondary layer of protection. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. When there is a risk of splashes, such as during solution preparation or spill cleanup, a full-face shield must be worn over the safety goggles. |
| Body Protection | Laboratory Coat and Disposable Gown | A buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat. |
| Respiratory Protection | N95 Respirator or Higher | When handling the powdered form of the inhibitor, an N95 respirator is required to prevent inhalation of airborne particles. For large spills or when aerosolization is likely, a respirator with a higher protection factor may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe management of the compound within the laboratory.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination. The following step-by-step guide should be followed.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Post a warning sign to prevent others from entering the contaminated zone.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads to avoid creating dust.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using a scoop and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent, followed by a rinse with 70% ethanol.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
The logical flow of the spill response is illustrated in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
